molecular formula C7H8BClO3 B067107 3-Chloro-4-methoxyphenylboronic acid CAS No. 175883-60-0

3-Chloro-4-methoxyphenylboronic acid

Cat. No.: B067107
CAS No.: 175883-60-0
M. Wt: 186.4 g/mol
InChI Key: VUTJHOWRPUPHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxyphenylboronic acid is a versatile and high-value boronic acid derivative extensively employed as a key building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is fundamental in modern organic synthesis for the efficient construction of biaryl and heterobiaryl scaffolds, which are privileged structures in medicinal chemistry and materials science. The compound's structure features two distinct functional handles: the boronic acid group, which facilitates the cross-coupling, and the chloro and methoxy substituents on the aromatic ring. The electron-donating methoxy group influences the electronics of the ring, while the chloro group offers a potential site for further functionalization via subsequent substitution or metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination. This makes it an invaluable intermediate in the synthesis of complex molecules, including pharmaceutical candidates (e.g., kinase inhibitors and agrochemicals), as well as organic electronic materials and ligands for catalysis. Researchers value this compound for its role in rapidly generating molecular diversity and exploring structure-activity relationships (SAR) in drug discovery programs. It is supplied to the highest standards of purity and consistency to ensure reliable and reproducible results in sensitive synthetic applications.

Properties

IUPAC Name

(3-chloro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTJHOWRPUPHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390609
Record name 3-Chloro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175883-60-0
Record name 3-Chloro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxybenzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloro-4-methoxyphenylboronic acid CAS number 175883-60-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-4-methoxyphenylboronic acid (CAS: 175883-60-0)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple data recitation to explore the causality behind its applications, focusing on its role in modern synthetic chemistry.

Introduction: A Versatile Building Block

This compound is an organoboron compound that has become an indispensable tool in organic synthesis.[1] Its value lies in its ability to act as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[2] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures found in many pharmaceutical agents.[2][3] The specific substitution pattern of this boronic acid—a chloro group at the 3-position and a methoxy group at the 4-position—provides unique electronic properties that influence its reactivity and make it a valuable synthon for targeted drug design.[4] This guide will detail its properties, core applications, practical methodologies, and safety considerations.

Physicochemical & Spectroscopic Profile

The reliable application of any reagent begins with a thorough understanding of its physical and chemical properties. This compound typically presents as a white to off-white crystalline powder.[4] It is crucial to note that, like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride form (a boroxine), especially upon storage. This does not typically impede its reactivity in cross-coupling reactions.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 175883-60-0[1][4][5][6][7]
Molecular Formula C₇H₈BClO₃[1][4][5]
Molecular Weight 186.40 g/mol [4][6]
Appearance White to off-white crystalline powder[1][4]
Melting Point 238-242 °C (lit.)[5][6]
Solubility Soluble in methanol and other polar organic solvents.[5]
Storage Store at room temperature under an inert atmosphere.[4][5]

For lot-specific quality control, researchers should always validate the purity and identity using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The primary utility of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between an organoborane and an organohalide, a process fundamental to the synthesis of biaryls, styrenes, and polyenes.[8][9] The catalytic cycle, typically driven by a Palladium(0) complex, involves three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation : The boronic acid, activated by a base, transfers its organic group (the 3-chloro-4-methoxyphenyl moiety) to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boron atom, facilitating this transfer.[9]

  • Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_intermediate Ar'-Pd(II)L₂-X Pd0->PdII_intermediate Ar'-X ArX Ar'-X (Aryl Halide) OxAdd Oxidative Addition PdII_diaryl Ar-Pd(II)L₂-Ar' PdII_intermediate->PdII_diaryl [Ar-B(OR)₃]⁻ BoronicAcid Ar-B(OH)₂ (Boronic Acid) Transmetalation Transmetalation Base Base PdII_diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Synthetic Applications & Field-Proven Insights

The unique electronic nature of the 3-chloro-4-methoxyphenyl moiety makes this reagent highly valuable. The electron-donating methoxy group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring, allowing for fine-tuning of molecular properties in the final product. This has led to its use in diverse synthetic campaigns.

Beyond standard Suzuki couplings, this compound is a reactant for:

  • Preparation of Antitumor Agents: It serves as a key intermediate in the synthesis of microtubule inhibitors, a class of compounds with potential anticancer applications.[6]

  • Agrochemical Synthesis: The compound is used in the creation of novel herbicidal molecules.[10][11]

  • Alternative Metal-Catalyzed Reactions: Its utility extends to iron-catalyzed oxidative couplings, rhodium-catalyzed arylations, and copper-catalyzed oxidative N-arylations, showcasing its versatility across different catalytic systems.[6]

The causality for its selection in these fields is clear: it provides a stable, reliable method for introducing a specific, functionalized phenyl ring, which is a common motif in biologically active molecules.

A Validated Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of this compound with a generic aryl bromide. The rationale behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl Bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Solvent System (e.g., Toluene/Water or Dioxane/Water)

  • Inert Gas (Nitrogen or Argon)

Methodology:

  • Reactor Setup & Inerting:

    • Action: Combine the aryl bromide, this compound, and base in a round-bottom flask equipped with a magnetic stir bar and a condenser.

    • Causality: Using a slight excess of the boronic acid ensures the complete consumption of the potentially more expensive aryl halide. The solid reagents are added first for ease of handling.

    • Action: Seal the flask and subject it to three cycles of vacuum/backfill with an inert gas (N₂ or Ar).

    • Causality: This is a critical step. The active Pd(0) catalyst is oxygen-sensitive and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle. Removing oxygen is paramount for reaction success.

  • Solvent & Catalyst Addition:

    • Action: Add the degassed solvent system via syringe. Stir the mixture for 5-10 minutes.

    • Causality: Using pre-degassed solvents prevents the introduction of oxygen. The biphasic solvent system (e.g., toluene/water) is common; the organic phase solubilizes the catalyst and organic reagents, while the aqueous phase dissolves the inorganic base.

    • Action: Add the palladium catalyst to the stirring mixture.

    • Causality: The catalyst is added last, just before heating, to minimize any potential degradation before the reaction commences.

  • Reaction Execution:

    • Action: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and maintain with vigorous stirring.

    • Causality: Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

    • Action: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting aryl bromide is consumed.

    • Causality: Proper monitoring prevents unnecessary heating, which could lead to side reactions or product degradation.

  • Workup & Purification:

    • Action: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Causality: This quenches the reaction and prepares it for extraction.

    • Action: Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.

    • Causality: The aqueous wash removes the inorganic base and salts. The brine wash helps to remove residual water from the organic layer.

    • Action: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Causality: Complete removal of water is necessary before solvent evaporation.

    • Action: Purify the crude residue by column chromatography or recrystallization.

    • Causality: This step removes residual catalyst, unreacted boronic acid, and any byproducts to yield the pure biaryl product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine solid reagents: Aryl Halide, Boronic Acid, Base B 2. Inert Atmosphere: Vacuum/Backfill with N₂/Ar A->B C 3. Add Degassed Solvents B->C D 4. Add Palladium Catalyst C->D E 5. Heat to 80-110 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Dilute with Solvent/Water F->G H 8. Aqueous Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify (Chromatography) I->J

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Safety & Handling

As with all laboratory chemicals, this compound must be handled with appropriate care. Reviewing the Safety Data Sheet (SDS) is mandatory before use.

  • Hazards: The compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][13] When handling the powder outside of a fume hood, a dust mask or respirator (e.g., N95) is recommended.[6]

  • Handling: Avoid breathing dust.[12] Ensure adequate ventilation. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][15] Storing under an inert atmosphere can prolong shelf life by minimizing oxidation and boroxine formation.

Conclusion

This compound (CAS: 175883-60-0) is more than just a catalog chemical; it is a strategic tool for molecular construction. Its stability, predictable reactivity in the robust Suzuki-Miyaura coupling, and the unique electronic features imparted by its substituents make it a valuable asset for medicinal chemists and material scientists.[4] By understanding the mechanics of its application and adhering to rigorous experimental and safety protocols, researchers can effectively leverage this building block to accelerate the development of novel pharmaceuticals, agrochemicals, and advanced materials.[4]

References

3-Chloro-4-methoxyphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-4-methoxyphenylboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

This compound is a specialized arylboronic acid that has become an invaluable building block in modern organic synthesis and medicinal chemistry.[1] Characterized by a phenyl ring substituted with chloro, methoxy, and boronic acid functional groups, this compound offers a unique combination of reactivity and stability. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient construction of carbon-carbon bonds.[1][2] The presence of the electron-withdrawing chlorine and electron-donating methoxy groups on the aromatic ring provides chemists with a tool to fine-tune the electronic properties and steric profile of target molecules, making it a strategic choice in the synthesis of complex pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide serves as a technical resource for researchers and drug development professionals, offering in-depth insights into its properties, synthesis, and critical applications.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically a white to off-white crystalline solid that is stable under standard laboratory conditions, although like many boronic acids, it can exist in equilibrium with its cyclic anhydride trimer, the corresponding boroxine.[1][2][4] This is a critical consideration for quantitative applications, as the presence of the anhydride can affect stoichiometry.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₈BClO₃[1][5][6]
Linear Formula ClC₆H₃(OCH₃)B(OH)₂[2]
Molecular Weight 186.40 g/mol [1][2][6]
CAS Number 175883-60-0[1][2][5]
Appearance White to off-white crystalline powder[1]
Melting Point 238-242 °C (lit.)[1][2][6][7]
Solubility Soluble in methanol[6]
pKa 7.93 ± 0.10 (Predicted)[6]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define nodes for atoms B [label="B", pos="0,0!"]; O1 [label="O", pos="-0.87,-0.5!"]; H1 [label="H", pos="-1.3,-1.1!"]; O2 [label="O", pos="0.87,-0.5!"]; H2 [label="H", pos="1.3,-1.1!"]; C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.2,2.2!"]; C3 [label="C", pos="-1.2,3.5!"]; C4 [label="C", pos="0,4.2!"]; C5 [label="C", pos="1.2,3.5!"]; C6 [label="C", pos="1.2,2.2!"]; Cl [label="Cl", pos="-2.4,1.5!"]; O3 [label="O", pos="0,5.5!"]; C7 [label="CH₃", pos="1.2,6.2!"];

// Define edges for bonds B -- O1; O1 -- H1; B -- O2; O2 -- H2; B -- C1; C1 -- C2 [style=bold]; C2 -- C3; C3 -- C4 [style=bold]; C4 -- C5; C5 -- C6 [style=bold]; C6 -- C1; C2 -- Cl; C4 -- O3; O3 -- C7;

// Invisible nodes for double bond placement node [shape=point, width=0]; p1 [pos="-0.6,1.85!"]; p2 [pos="-0.6,3.85!"]; p3 [pos="0.6,2.85!"]; C1 -- p1 [style=invis]; C2 -- p1 [style=invis]; C3 -- p2 [style=invis]; C4 -- p2 [style=invis]; C5 -- p3 [style=invis]; C6 -- p3 [style=invis]; }

Caption: 2D Structure of this compound.

Synthesis and Purification Protocol

Theoretical Basis: The standard synthesis of arylboronic acids often involves an organometallic pathway. A common and effective method is the reaction of an aryl halide or a lithiated arene with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible route starts from a suitably substituted benzene derivative which is lithiated and then quenched with a borate ester.[8][9]

Experimental Protocol: Synthesis via Lithiation-Boration

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the starting material, 2-chloro-4-bromoanisole, and an anhydrous ether solvent such as THF under a nitrogen atmosphere.

  • Litiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

  • Boration: Triisopropyl borate is then added dropwise at -78 °C. This electrophilic quench forms the boronate ester intermediate. The choice of a bulky borate ester can sometimes improve yields by minimizing side reactions.

  • Hydrolysis: After stirring for several hours, the reaction is allowed to warm to room temperature. It is then carefully quenched by the slow addition of an aqueous acid solution (e.g., 2M HCl). This step hydrolyzes the boronate ester to the desired boronic acid.

  • Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is often contaminated with its anhydride (boroxine). For applications requiring high purity, recrystallization from a suitable solvent system (e.g., water or an acetone/hexane mixture) is crucial.[4] This process breaks down the boroxine and yields the pure monomeric boronic acid. The purity should be confirmed by NMR spectroscopy and melting point analysis.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction.[1][10] This Nobel Prize-winning methodology is a cornerstone of modern synthesis due to its mild conditions, functional group tolerance, and commercial availability of reagents.

Mechanistic Insight: The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate).

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate salt, which then transfers its organic group (the 3-chloro-4-methoxyphenyl moiety) to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Workflow cluster_inputs 1. Reagent Assembly cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis ArylHalide Aryl Halide (e.g., Bromobenzene) BoronicAcid 3-Chloro-4-methoxy- phenylboronic acid ReactionVessel Heat under N₂ (e.g., 80-100 °C) Monitor by TLC/LC-MS Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Toluene/H₂O) Quench Quench & Extract (H₂O / Ethyl Acetate) ReactionVessel->Quench Purify Column Chromatography Quench->Purify Analysis Characterization (NMR, MS) Yield Calculation Purify->Analysis

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Synthesis of a Biaryl Compound

  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.2 equivalents), the desired aryl halide (1.0 equivalent), and a base such as potassium carbonate (3.0 equivalents).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). The solid components are briefly mixed.

  • Solvent Addition: A degassed solvent system, such as a mixture of toluene and water (e.g., 4:1), is added via cannula. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction Execution: The flask is sealed and heated to 80-100 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Product Isolation: After cooling, the reaction mixture is diluted with water and extracted several times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

  • Self-Validation: The resulting crude product is purified by flash column chromatography on silica gel. The structure and purity of the final biaryl product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the outcome.

Broader Applications in Research and Development

Beyond its prevalence in Suzuki coupling, this reagent is a reactant for a variety of other transformative reactions.[2]

  • Drug Discovery: It serves as a key intermediate in synthesizing compounds with potential therapeutic value, including anti-cancer agents and microtubule inhibitors.[1][2] The boronic acid functional group itself can be a pharmacophore, capable of forming reversible covalent bonds with enzyme active sites, a strategy famously employed by the proteasome inhibitor drug Bortezomib.[11]

  • Agrochemicals: It is used to produce complex herbicides and pesticides, where the specific substitution pattern is crucial for biological activity.[1][8]

  • Material Science: The compound is employed in the synthesis of advanced polymers and organic materials where the precise arrangement of aromatic units influences the final properties, such as conductivity or photoluminescence.[1]

  • Other Catalytic Reactions: It is also utilized in copper-catalyzed N-arylation, rhodium-catalyzed arylations, and Heck-type reactions, demonstrating its versatility across different catalytic systems.[2][10]

Safety, Handling, and Storage

As a professional-grade laboratory chemical, this compound requires careful handling.

  • Hazard Profile: The compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, nitrile gloves, and a lab coat, is mandatory.[2][5] When handling the powder outside of a fume hood, a dust mask or respirator (e.g., N95) is recommended.[2]

  • Handling Procedures: Avoid generating dust.[13] Use in a well-ventilated area, preferably within a chemical fume hood. After handling, wash hands thoroughly.[5][13]

  • Storage: To ensure long-term stability and prevent degradation or boroxine formation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][13] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against moisture and air.[13]

Conclusion

This compound is more than a simple chemical intermediate; it is a highly versatile and enabling tool for modern chemical synthesis. Its predictable reactivity in Suzuki-Miyaura coupling, combined with the modulating effects of its chloro and methoxy substituents, provides chemists with a reliable method for constructing complex molecular architectures. From pioneering new cancer therapies to developing next-generation materials, the applications of this powerful building block continue to expand, cementing its role as a staple reagent in research and development laboratories worldwide.

References

3-Chloro-4-methoxyphenylboronic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-4-methoxyphenylboronic acid

Authored by: A Senior Application Scientist

Introduction: Understanding the Reagent

This compound (CAS No. 175883-60-0) is a versatile boronic acid derivative widely utilized in synthetic organic chemistry.[1][2] Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are not merely procedural formalities; they are fundamental to ensuring the integrity of the research and the safety of laboratory personnel.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the risks associated with this compound and the scientific rationale behind the recommended safety protocols. It is designed for the discerning researcher who seeks not only to follow procedures but to comprehend the causality behind them.

Hazard Profile and Risk Assessment

This compound is typically a white to off-white solid or powder.[3] While not classified as acutely toxic in most contexts, its primary hazards are significant and demand respect. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following primary hazard statements:

  • H315: Causes skin irritation. [3][4][5]

  • H319: Causes serious eye irritation. [3][4][5]

  • H335: May cause respiratory irritation. [3][4]

Some aggregated sources also include H302: Harmful if swallowed , indicating a potential for systemic toxicity upon ingestion.[6]

The Scientific Rationale:

The irritant nature of this compound is characteristic of many fine chemical powders and boronic acid derivatives. The dust can physically abrade and chemically interact with moist tissues like the skin, eyes, and respiratory tract. Boronic acids can also potentially interfere with biological processes, and while this specific compound's toxicology is not extensively detailed, the precautionary principle dictates treating it as a significant irritant. The risk is highest when handling the powdered form due to the potential for aerosolization and inhalation.

Summary of GHS Hazard Information
Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin IrritationCategory 2WarningH315: Causes skin irritation[5]
Eye IrritationCategory 2WarningH319: Causes serious eye irritation[5]
Specific Target Organ ToxicityCategory 3 (Respiratory)WarningH335: May cause respiratory irritation[4]
Acute Toxicity (Oral)Category 4 (Potential)WarningH302: Harmful if swallowed[6]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safe handling is a multi-layered defense system that prioritizes eliminating exposure. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls: All manipulations of solid this compound that could generate dust—including weighing, transferring, and adding to reaction vessels—must be performed within a certified chemical fume hood.[3][7] The fume hood provides critical containment, preventing the inhalation of airborne particles and protecting the broader laboratory environment. An eyewash station and safety shower must be immediately accessible in the work area.[8]

Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of PPE is not arbitrary; it is a direct response to the identified hazards.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] Due to the severe eye irritation risk, standard safety glasses with side shields may not provide sufficient protection from airborne dust.[7] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[8]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn at all times.[8][9] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper removal techniques to avoid skin contact.[7] Contaminated gloves must be disposed of as hazardous waste.[7]

  • Protective Clothing: A flame-resistant lab coat, fully fastened, is required to protect against skin contact.[8] Closed-toe shoes are a standard requirement in any laboratory setting.[8]

  • Respiratory Protection: In most cases, handling this compound within a fume hood negates the need for a respirator. However, if engineering controls are insufficient or during a large-scale spill cleanup, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.[9]

PPE_Workflow start Task Assessment: Handling 3-Chloro-4- methoxyphenylboronic acid fume_hood Is the task performed in a certified fume hood? start->fume_hood weighing Weighing / Transfer (Dust potential) fume_hood->weighing Yes solution Handling in Solution (Splash potential) fume_hood->solution Yes ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_base solution->ppe_base face_shield Add Face Shield ppe_base->face_shield High splash/dust risk end Proceed with Task ppe_base->end Low splash/dust risk face_shield->end

Caption: PPE selection workflow for handling the compound.

Standard Operating Procedures: Handling and Storage

Adherence to methodical protocols minimizes risk during routine laboratory operations.

Safe Handling Protocol:

  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure all necessary equipment (spatulas, weigh boats, glassware) and PPE are ready.

  • Aliquotting: Avoid creating dust clouds. Use a spatula to carefully transfer the solid. Do not pour the powder. If possible, use a micro-spatula or similar tool for small quantities.

  • Solution Preparation: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[10] Decontaminate the work surface and any equipment used.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[8]

Storage Conditions: Proper storage is essential for maintaining the chemical's integrity and preventing accidental exposure.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][11]

  • The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[11]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Emergency Response Protocols

In the event of an exposure or spill, a rapid and informed response is critical.

Exposure First Aid:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][11] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][8]

  • Skin Contact: Remove all contaminated clothing at once.[4] Wash the affected area thoroughly with soap and plenty of water.[4][5] If irritation develops or persists, seek medical advice.[5]

  • Inhalation: Move the individual to fresh air immediately.[4][12] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting.[1][8] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][8] Seek immediate medical attention.[1]

Emergency_Response exposure Exposure Event type Identify Exposure Type exposure->type skin Skin Contact: 1. Remove contaminated clothing. 2. Wash with soap & water. 3. Seek medical aid if irritation persists. type->skin Skin eye Eye Contact: 1. Flush with water for 15+ min. 2. Remove contact lenses. 3. Seek IMMEDIATE medical aid. type->eye Eye inhalation Inhalation: 1. Move to fresh air. 2. Provide respiratory support if needed. 3. Seek IMMEDIATE medical aid. type->inhalation Inhalation ingestion Ingestion: 1. Rinse mouth; DO NOT induce vomiting. 2. Seek IMMEDIATE medical aid. type->ingestion Ingestion

Caption: Decision tree for first aid response to exposure.

Accidental Release Measures:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent the spill from spreading or entering drains.[1][11]

  • Clean-up: For a small, dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[11][13] Do not use dry sweeping methods that create dust. Use a vacuum equipped with a HEPA filter if available.[11] Wash the spill area thoroughly afterward.[11]

  • PPE: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.[11]

Physical & Chemical Properties for the Researcher

This data is vital for planning experiments and understanding the compound's behavior.

PropertyValueSource
Molecular Formula C₇H₈BClO₃[2][6]
Molecular Weight 186.40 g/mol [2]
Appearance Powder or solid[3]
Melting Point 238-242 °C (lit.)[2][3][6]
Boiling Point 344.8 ± 52.0 °C (Predicted)[3][6]
Flash Point 162.3 ± 30.7 °C[3][6]
Solubility Soluble in Methanol[2]
Storage Temperature Room Temperature, Inert Atmosphere[2]

Disposal Considerations

Unused this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[10][12] All waste must be collected in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1][9]

Conclusion

This compound is a valuable reagent in modern chemistry. Its potential hazards, primarily as a skin, eye, and respiratory irritant, are significant but manageable. By integrating a deep understanding of its properties with rigorous adherence to engineering controls, correct PPE usage, and established handling protocols, researchers can confidently and safely leverage this compound to advance their scientific objectives. Safety is not a barrier to research; it is an integral component of scientific excellence.

References

Synthesis of 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Abstract

3-Chloro-4-methoxyphenylboronic acid is a pivotal building block in modern organic synthesis, prized for its role in constructing complex molecular architectures. Its unique substitution pattern makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its synthesis, from laboratory-scale preparation to process optimization considerations.

Introduction: The Strategic Importance of a Versatile Building Block

Arylboronic acids are a cornerstone of contemporary synthetic chemistry, largely due to their remarkable utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[3][4][5][6] this compound (CAS: 175883-60-0) has emerged as a particularly important reagent. The presence of the chloro, methoxy, and boronic acid functionalities on the phenyl ring provides a versatile platform for multi-step synthetic campaigns. These groups offer distinct electronic properties and reactive handles, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision.

Its applications are extensive, serving as a key intermediate in the synthesis of microtubule inhibitors with potential antitumor activity, advanced OLED materials, and various other biologically active compounds.[1][2][7] This guide dissects the most robust and widely employed methodologies for its synthesis, providing the technical detail necessary for successful and reproducible execution.

Overview of Primary Synthetic Strategies

The preparation of this compound is predominantly achieved through two distinct and powerful strategies: the classic Grignard reagent pathway and the more modern palladium-catalyzed Miyaura borylation.

  • Grignard Reagent Pathway: This traditional organometallic approach involves the formation of an aryl Grignard reagent from a suitable aryl halide, which then acts as a potent nucleophile to attack an electrophilic boron source, typically a trialkyl borate.[8][9][10] It is a cost-effective and well-established method, particularly for larger-scale synthesis.

  • Miyaura Borylation: This method utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[10][11] Its primary advantages lie in its exceptional functional group tolerance and generally milder reaction conditions, making it ideal for complex or sensitive substrates.

The choice between these routes depends on factors such as the availability and cost of starting materials, desired scale, and the presence of other functional groups on the starting aryl halide.

In-Depth Analysis of Synthetic Protocols

Route 1: Synthesis via Grignard Reagent

Causality and Mechanistic Rationale: This pathway hinges on the nucleophilic addition of a highly polarized carbon-magnesium bond (from the Grignard reagent) to the electron-deficient boron atom of a trialkyl borate. The reaction is typically conducted at cryogenic temperatures (e.g., -78 °C) to prevent over-addition of the Grignard reagent, which would lead to the formation of undesired borinic acid and borane byproducts.[12] The initial product is a borate ester, which is readily hydrolyzed under acidic conditions to yield the final boronic acid. The use of anhydrous ethereal solvents like tetrahydrofuran (THF) is critical, as Grignard reagents are highly reactive towards protic sources like water.[8]

Experimental Workflow: Grignard Pathway

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis & Workup A 5-Bromo-2-chloroanisole + Mg Turnings B Initiation (Iodine crystal) A->B in Anhydrous THF C Formation of Arylmagnesium Bromide B->C Reflux under N2 F Slow addition of Grignard Reagent C->F D Triisopropyl Borate in Anhydrous THF E Cool to -78 °C D->E E->F G Formation of Borate Ester Intermediate F->G H Quench with aq. HCl G->H I Hydrolysis to Boronic Acid H->I J Extraction with Ethyl Acetate I->J K Purification (Recrystallization) J->K

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol:

  • Grignard Reagent Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat to activate the magnesium surface. Add a solution of 5-bromo-2-chloroanisole (1.0 eq) in anhydrous THF dropwise via an addition funnel to maintain a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation Reaction: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.[9] Cool this solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent via cannula to the borate solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.

  • Hydrolysis and Workup: Allow the reaction mixture to warm slowly to 0 °C. Quench the reaction by the slow addition of 2 M aqueous hydrochloric acid until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to ensure complete hydrolysis of the borate ester.[9]

  • Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from an appropriate solvent system (e.g., water or ethyl acetate/hexanes) to yield this compound as a white solid.

Data Summary: Grignard Route

ReagentMolar Eq.PurposeKey Considerations
5-Bromo-2-chloroanisole1.0Aryl Halide PrecursorMust be anhydrous.
Magnesium Turnings1.2Grignard FormationActivation with iodine is crucial.
Triisopropyl Borate1.5Electrophilic Boron SourceExcess minimizes over-addition.[9][12]
Anhydrous THF-SolventMust be rigorously dried.
2 M HCl (aq)ExcessHydrolysis AgentQuenches reaction and liberates boronic acid.
Route 2: Synthesis via Miyaura Borylation

Causality and Mechanistic Rationale: The Miyaura borylation is a powerful cross-coupling reaction that operates via a palladium catalytic cycle.[13] The cycle begins with the oxidative addition of the Pd(0) catalyst into the aryl-halide bond, forming a Pd(II) intermediate. This is followed by transmetalation , where the boronate group from the diboron reagent displaces the halide on the palladium complex, a step facilitated by a base (e.g., potassium acetate). The cycle concludes with reductive elimination , which forms the C-B bond of the product and regenerates the active Pd(0) catalyst.[14][15][16] This method's high functional group tolerance stems from its use of relatively mild, non-nucleophilic bases and its avoidance of strongly organometallic intermediates.

Catalytic Cycle: Miyaura Borylation

G Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOac Ar-Pd(II)-OAc(L2) ArPdX->ArPdOac Base (KOAc) ArPdBpin Ar-Pd(II)-Bpin(L2) ArPdOac->ArPdBpin Transmetalation (B2pin2) ArPdBpin->Pd0 Reductive Elimination product product ArPdBpin->product Ar-Bpin

Caption: The catalytic cycle of Miyaura Borylation.

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-bromo-2-chloroanisole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Reaction Conditions: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can be purified by flash column chromatography on silica gel.[17]

  • Hydrolysis (Optional): While the pinacol ester can often be used directly in subsequent Suzuki couplings, the free boronic acid can be obtained by hydrolysis. Dissolve the purified ester in a THF/water mixture, add an oxidizing agent like sodium periodate and an acid like ammonium acetate, and stir until conversion is complete. Subsequent acidic workup and extraction will yield the final product.

Data Summary: Miyaura Borylation Route

ReagentMolar Eq.PurposeKey Considerations
5-Bromo-2-chloroanisole1.0Aryl Halide PrecursorHigh purity is recommended.
Bis(pinacolato)diboron1.1Boron SourceStable, solid reagent.
Pd(dppf)Cl₂0.02-0.05CatalystAir-sensitive; handle under inert gas.
Potassium Acetate1.5BaseAnhydrous base is preferred.
1,4-Dioxane-SolventMust be anhydrous and deoxygenated.

Product Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is essential. Standard analytical techniques include:

  • ¹H NMR Spectroscopy: The aromatic protons will appear as distinct signals in the 7.0-8.0 ppm region, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The methoxy group will present as a singlet around 3.9 ppm, and the boronic acid protons (-B(OH)₂) will appear as a broad singlet which is D₂O exchangeable.

  • Melting Point: The literature melting point is in the range of 238-242 °C.[7][18][19] A sharp melting point within this range is indicative of high purity.

  • Purity and Boroxine Formation: A common feature of arylboronic acids is the presence of their corresponding trimeric anhydride, known as a boroxine.[20][21] This is formed by the dehydration of three boronic acid molecules. The presence of boroxine is often acceptable, as it is typically in equilibrium with the monomeric acid in solution and is often equally reactive in subsequent coupling reactions. Its presence can be observed by NMR and may slightly alter the melting point.

Safety and Handling

  • Grignard Reagents: Highly flammable and extremely sensitive to moisture and air. All manipulations must be performed under a dry, inert atmosphere.

  • Trialkyl Borates: Flammable liquids.

  • Palladium Catalysts: Toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Anhydrous ethereal solvents like THF can form explosive peroxides and should be handled with care.

  • Acids and Bases: Corrosive. Always use appropriate PPE, including gloves and safety glasses.

Conclusion

The synthesis of this compound is readily achievable through well-established organometallic protocols. The choice between the Grignard pathway and Miyaura borylation allows for flexibility based on substrate compatibility, scale, and available resources. The Grignard method offers a cost-effective, classic approach suitable for large-scale production, while Miyaura borylation provides superior functional group tolerance for more complex synthetic challenges. A thorough understanding of the mechanisms, reaction parameters, and purification challenges detailed in this guide is paramount for the successful and reproducible synthesis of this invaluable chemical building block.

References

An In-depth Technical Guide on 3-Chloro-4-methoxyphenylboronic Acid: Solubility and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Contextualizing the Criticality of Physicochemical Properties in Synthesis

In the landscape of modern organic synthesis and drug development, arylboronic acids are indispensable reagents. Their utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the construction of complex molecular architectures.[1] Among these, 3-chloro-4-methoxyphenylboronic acid stands out as a versatile building block. However, the successful application of this reagent is not merely a matter of stoichiometry and catalyst choice; it is fundamentally governed by its solubility and stability. These physicochemical parameters dictate reaction kinetics, influence impurity profiles, and ultimately, determine the viability of a synthetic route. This guide provides a deep dive into the solubility and stability of this compound, moving beyond mere data presentation to elucidate the underlying chemical principles and provide actionable, field-tested protocols.

Section 1: Core Physicochemical Characteristics

A foundational understanding of the intrinsic properties of this compound is the logical starting point for any technical discussion.

PropertyValueReference
CAS Number 175883-60-0[1][2]
Molecular Formula C7H8BClO3[1][2]
Molecular Weight 186.40 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 238-242 °C (with decomposition)[2][3]
pKa (Predicted) 7.93 ± 0.10[2]

Note: Some sources may report a melting point of up to 242 °C.[1]

Section 2: Deconstructing Solubility — A Multi-Solvent Perspective

The adage "like dissolves like" provides a rudimentary framework, but a nuanced understanding of solubility is essential for practical application. The solubility of this compound is a function of solvent polarity, temperature, and specific solute-solvent interactions.

Solubility in Organic Solvents: A Qualitative and Quantitative Overview

The choice of an appropriate organic solvent is critical for achieving a homogeneous reaction medium, which in turn influences reaction rates and yields.

SolventGeneral SolubilityRationale and Experimental Insight
Methanol Soluble[2] The polar protic nature of methanol allows for hydrogen bonding with the boronic acid's hydroxyl groups, facilitating dissolution.
Ethers (e.g., THF, Diethyl Ether) SolubleEthers are excellent solvents for boronic acids, contributing to their widespread use in Suzuki-Miyaura reactions.[4]
Ketones (e.g., Acetone) High SolubilityKetones provide a good balance of polarity to dissolve the boronic acid.[4]
Chloroform Moderate SolubilityWhile less polar, chloroform can still serve as a suitable solvent, and its volatility can be advantageous for purification.[4]
Hydrocarbons (e.g., Methylcyclohexane) Very Low SolubilityThe non-polar nature of hydrocarbons makes them poor solvents for the polar boronic acid.[4]

Causality Behind Solvent Selection: The solubility of boronic acids is significantly influenced by hydrogen bonding. The hydroxyl groups on the boron atom can act as both hydrogen bond donors and acceptors, leading to good solubility in polar protic and aprotic solvents.[5]

Experimental Protocol: Dynamic Method for Solubility Determination

This protocol provides a reliable method for quantifying the solubility of this compound in various organic solvents.[4][6]

G cluster_reactants Boronic Acid cluster_products Boroxine & Water 3 R-B(OH)₂ 3 R-B(OH)₂ (RBO)₃ + 3 H₂O (RBO)₃ + 3 H₂O 3 R-B(OH)₂->(RBO)₃ + 3 H₂O Dehydration (Heat) (RBO)₃ + 3 H₂O->3 R-B(OH)₂ Hydrolysis G cluster_setup Experiment Setup cluster_analysis Time-Course Analysis cluster_quant Data Interpretation A Prepare solutions in relevant solvents/buffers B Aliquot and subject to stress conditions (temp, pH, light) A->B C Withdraw samples at defined intervals B->C D Analyze by validated RP-HPLC method C->D E Quantify parent compound and degradation products D->E F Plot % remaining vs. time E->F

References

Spectroscopic Characterization of 3-Chloro-4-methoxyphenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 3-Chloro-4-methoxyphenylboronic acid in Modern Synthesis

This compound is a vital building block in contemporary organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1] Its utility is prominent in the fields of medicinal chemistry and materials science, where the precise construction of complex biaryl and heterocyclic structures is paramount.[1] For researchers and drug development professionals, a thorough understanding of the structural and electronic properties of this reagent is not merely academic; it is a prerequisite for reaction optimization, impurity profiling, and ultimately, the successful synthesis of target molecules.

This guide provides an in-depth analysis of the key spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of the expected spectral features, grounded in the compound's unique molecular architecture, and present a logical framework for its characterization. This document serves as a practical reference for scientists, offering field-proven insights into the interpretation of analytical data for this important synthetic intermediate.

Molecular Structure and its Spectroscopic Implications

The spectroscopic signature of this compound is dictated by its constituent functional groups and their arrangement on the phenyl ring. The interplay of the electron-donating methoxy group (-OCH₃), the electron-withdrawing and inductively acting chloro group (-Cl), and the amphiphilic boronic acid group [-B(OH)₂] creates a distinct electronic environment that is reflected in its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its identity and purity. While publicly available spectra are scarce, a certificate of analysis from a major supplier confirms that the proton NMR spectrum conforms to the expected structure.

Experimental Protocol: NMR Data Acquisition

A standardized approach to acquiring NMR data for this compound is crucial for reproducibility.

Sample Preparation Workflow

Caption: Workflow for NMR sample preparation.

Spectrometer Parameters

  • Spectrometer: 400 MHz or higher field strength

  • Nuclei: ¹H, ¹³C

  • Temperature: 298 K

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern on the benzene ring gives rise to a predictable set of signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-7.9d1HH-2The proton ortho to the boronic acid group is deshielded. The chloro substituent also contributes to this deshielding.
~7.6-7.7dd1HH-6This proton is ortho to the boronic acid and meta to the chloro group, leading to a downfield shift.
~7.0-7.1d1HH-5Ortho to the electron-donating methoxy group, this proton is shielded and appears more upfield.
~3.9s3H-OCH₃The methyl protons of the methoxy group typically appear as a sharp singlet in this region.
~8.0-8.5 (broad)s2H-B(OH)₂The protons of the boronic acid hydroxyl groups are acidic and often exchange with trace water in the solvent, resulting in a broad signal. Its position can be highly variable and it may not always be observed.
¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides a carbon map of the molecule.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~160-162C-4The carbon attached to the electron-donating methoxy group is significantly shielded and appears downfield.
~138-140C-2The carbon atom ortho to the boronic acid and adjacent to the chlorine is expected in this region.
~132-134C-6The other carbon ortho to the boronic acid group.
~130 (approx.)C-1 (ipso)The carbon bearing the boronic acid group is often difficult to observe due to quadrupolar relaxation of the boron nucleus.
~120-122C-3The carbon atom attached to the chlorine atom.
~112-114C-5The carbon ortho to the methoxy group is shielded and appears upfield.
~56-OCH₃The carbon of the methoxy group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the O-H, C-H, C=C, C-O, B-O, and C-Cl bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common technique for solid samples, requiring minimal preparation.

ATR-IR Analysis Workflow

Caption: Workflow for ATR-IR analysis.

Interpretation of Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3200-3600 (broad)O-H stretch (boronic acid)StrongThe broadness is due to hydrogen bonding between the boronic acid molecules in the solid state.
2850-3000C-H stretch (aromatic and methyl)MediumAromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretch will be just below.
~1600, ~1480C=C stretch (aromatic ring)Medium-StrongThese are characteristic absorptions for the benzene ring.
1300-1400B-O stretchStrongA strong band in this region is indicative of the boron-oxygen bond.
1250-1270C-O stretch (aryl ether)StrongThis corresponds to the stretching of the C-O bond of the methoxy group.
1020-1080C-O stretch (aryl ether)StrongAnother characteristic C-O stretching band.
700-800C-Cl stretchMedium-StrongThe carbon-chlorine bond vibration is expected in this region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI)

ESI is a soft ionization technique suitable for polar molecules like boronic acids.

ESI-MS Analysis Workflow

Caption: Workflow for ESI-MS analysis.

Expected Mass-to-Charge Ratios (m/z)
  • Molecular Formula: C₇H₈BClO₃

  • Molecular Weight: 186.40 g/mol

  • Exact Mass: 186.0255

In negative ion mode ESI-MS , the most likely observed ion would be the deprotonated molecule:

  • [M-H]⁻: m/z ≈ 185.02

In positive ion mode ESI-MS , adducts with solvent or cations are possible:

  • [M+H]⁺: m/z ≈ 187.03

  • [M+Na]⁺: m/z ≈ 209.01

Boronic acids are also known to dehydrate. A common observation in the mass spectrum is the loss of one or two molecules of water:

  • [M-H₂O+H]⁺: m/z ≈ 169.02

  • [M-2H₂O+H]⁺ (boroxine formation): m/z ≈ 151.01

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak pattern for all chlorine-containing fragments, providing further confirmation of the structure.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. For the researcher engaged in the synthesis of novel pharmaceuticals or advanced materials, a proficient interpretation of these spectroscopic techniques is an indispensable skill, ensuring the quality and identity of this crucial synthetic building block.

References

Purity and assay of commercially available 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity and Assay of Commercially Available 3-Chloro-4-methoxyphenylboronic acid

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures.[1] Its application is extensive in the pharmaceutical and materials science sectors, where the purity of such intermediates directly dictates the yield, impurity profile, and ultimate viability of the final product.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the quality of commercially available this compound. We will delve into the origins of common impurities, present robust analytical methodologies for their detection and quantification, and offer detailed, field-proven protocols to ensure the integrity of this critical reagent.

Compound Profile and Physicochemical Properties

A foundational understanding of the material's basic properties is the first step in any quality assessment protocol.

PropertyValueSource(s)
CAS Number 175883-60-0[1][4]
Molecular Formula C₇H₈BClO₃[1][4]
Molecular Weight 186.40 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 238-242 °C (lit.)[4]
Solubility Soluble in Methanol[5]

The Landscape of Impurities: Origins and Identification

The purity of a boronic acid is not a static value; it is a reflection of its synthetic history and storage conditions. Understanding the potential impurities is critical for developing meaningful analytical controls.

Synthetic Byproducts

The most prevalent method for preparing arylboronic acids involves the reaction of an organometallic reagent (generated from an aryl halide) with a trialkyl borate, followed by hydrolysis.[6][7] Impurities from this process can include:

  • Unreacted Starting Materials: Residual aryl halides from which the organometallic species was generated.

  • Homocoupling Products: Symmetrical biaryl impurities (e.g., 3,3'-dichloro-4,4'-dimethoxybiphenyl) formed by the coupling of two organometallic intermediates.[5]

  • Protodeboronation Products: The product of C-B bond cleavage, replacing the boronic acid group with a hydrogen atom (e.g., 2-chloro-4-methoxybenzene). This is particularly prevalent with sterically hindered or electron-rich arylboronic acids.[6]

Degradation Products

Boronic acids are susceptible to degradation, primarily through dehydration and oxidation.

  • Boroxines (Anhydrides): The most common impurity in solid boronic acids is the corresponding cyclic anhydride, known as a boroxine. This is formed by the intermolecular dehydration of three boronic acid molecules. Many commercial suppliers note that their product contains varying amounts of the anhydride.[8] This equilibrium is reversible upon dissolution in appropriate solvents.

  • Oxidative Degradation: The C-B bond can be susceptible to oxidative cleavage, particularly in solution, which can lead to the formation of the corresponding phenol.[9]

The following diagram illustrates the potential pathways leading to these common impurities.

G Impurity Formation Pathways for this compound SM Aryl Halide Precursor GR Grignard / Organolithium Formation SM->GR Mg or n-BuLi BA_Synth Reaction with B(OR)₃ + Hydrolysis GR->BA_Synth Homocoupling Homocoupling Impurity (Biaryl) GR->Homocoupling Side Reaction Product This compound (Target Molecule) BA_Synth->Product Deboronation Protodeboronation Impurity (Arene) Product->Deboronation Hydrolysis / H⁺ (C-B Cleavage) Boroxine Boroxine (Anhydride) (Trimer) Product->Boroxine Dehydration (-3 H₂O) (Reversible)

Caption: Synthetic and degradation pathways leading to common impurities.

A Validated Framework for Quality Assessment

A multi-technique approach is essential for a comprehensive evaluation of purity, identity, and strength (assay). The following workflow provides a self-validating system for quality control.

G Analytical Workflow for Quality Assessment Sample Receive Commercial Sample Visual Visual & Physical Inspection (Color, Form) Sample->Visual ID Identity Confirmation Visual->ID Purity Purity Determination Visual->Purity Assay Assay (Strength) Visual->Assay NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) ID->NMR MS Mass Spectrometry ID->MS HPLC RP-HPLC (Impurity Profile) Purity->HPLC Titration Acid-Base Titration Assay->Titration qNMR Quantitative NMR Assay->qNMR Report Final Report (COA Generation) NMR->Report MS->Report HPLC->Report Titration->Report qNMR->Report

Caption: A comprehensive workflow for analyzing boronic acid quality.

Experimental Protocols

Purity Determination by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for separating the target boronic acid from its less polar (e.g., homocoupled, deboronated) and more polar impurities. A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring system. The use of an acidic mobile phase modifier (like formic or phosphoric acid) is crucial to suppress the ionization of the boronic acid hydroxyl groups, ensuring sharp, symmetrical peaks. Acetonitrile is often chosen as the organic modifier due to its low UV cutoff and compatibility with mass spectrometry.[10]

Protocol:

  • Instrumentation:

    • HPLC system with UV/Vis or Photodiode Array (PDA) detector.[11]

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm or 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      25.0 95
      30.0 95
      30.1 30

      | 35.0 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.[12]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by the area percent method (Area of Main Peak / Total Area of All Peaks) x 100%.

Identity Confirmation by NMR Spectroscopy

Rationale: NMR provides unambiguous structural confirmation. ¹H NMR confirms the aromatic substitution pattern and the presence of the methoxy group. ¹³C NMR verifies the number of unique carbon environments. ¹¹B NMR is specific for the boron nucleus and can help distinguish between the boronic acid and its boroxine anhydride form.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically observable.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Spectral Data (in DMSO-d₆):

    • ~8.0 ppm (s, 2H): Broad singlet corresponding to the two acidic protons of the B(OH)₂ group.

    • ~7.6-7.8 ppm (m, 2H): Multiplets for the two aromatic protons adjacent to the boronic acid group.

    • ~7.1 ppm (d, 1H): Doublet for the aromatic proton adjacent to the methoxy group.

    • ~3.8 ppm (s, 3H): Singlet for the methoxy (-OCH₃) protons. (Note: Exact chemical shifts can vary based on solvent and concentration).

Assay by Titration

Rationale: Boronic acids are weak Lewis acids.[2][13] Their acidity is often too low for a direct aqueous titration. However, upon addition of a polyol (such as mannitol or glycerol), a much stronger cyclic boronate ester complex is formed. This complex is a stronger Brønsted acid and can be readily titrated with a standardized base (e.g., NaOH) to a phenolphthalein endpoint. This is a classic and reliable method for assaying boronic acids, often cited in commercial product specifications.[1]

Protocol:

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

    • Mannitol.

    • Phenolphthalein indicator solution.

    • Ethanol/Water solvent mixture.

  • Procedure:

    • Accurately weigh approximately 200-300 mg of the boronic acid into an Erlenmeyer flask.

    • Dissolve the sample in a suitable volume (e.g., 50 mL) of a 1:1 Ethanol:Water mixture.

    • Add a significant excess of mannitol (e.g., 2-3 g).

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M NaOH until a persistent pink endpoint is observed.

    • Perform a blank titration on the solvent and mannitol mixture and subtract this volume from the sample titration.

  • Calculation:

    • Assay % = (V_NaOH × M_NaOH × MW_BoronicAcid) / (W_sample × 10)

      • V_NaOH = Volume of NaOH used (mL)

      • M_NaOH = Molarity of NaOH (mol/L)

      • MW_BoronicAcid = 186.40 ( g/mol )

      • W_sample = Weight of sample (mg)

Conclusion

The quality of this compound is a critical parameter that underpins the success of complex synthetic endeavors in research and drug development. A robust quality control program must extend beyond a simple melting point test. By implementing a multi-pronged analytical strategy—combining chromatographic separation for impurity profiling, spectroscopic analysis for identity confirmation, and titrimetric or quantitative NMR for an accurate assay—scientists can ensure the material meets the stringent requirements for its intended application. This guide provides the necessary framework and detailed protocols to empower researchers to validate the purity and assay of this essential chemical building block, thereby enhancing experimental reproducibility and the integrity of their scientific outcomes.

References

Reactivity of the chloro and methoxy groups on 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 3-Chloro-4-methoxyphenylboronic Acid

Abstract

This compound (CAS: 175883-60-0) is a pivotal building block in modern organic synthesis, particularly valued within pharmaceutical and materials science sectors.[1][2] Its synthetic utility is not merely a consequence of the boronic acid moiety, a cornerstone of Suzuki-Miyaura cross-coupling reactions, but is profoundly influenced by the electronic and steric interplay of its chloro and methoxy substituents. This guide provides an in-depth analysis of the molecule's reactivity, focusing on how these substituents create a landscape of tunable and orthogonal reactivity. We will explore the underlying electronic effects, detail the conditions for selective functionalization of both the boronic acid and the aryl chloride, and present validated protocols for key transformations, offering researchers a comprehensive strategic framework for employing this versatile reagent.

Molecular Architecture: An Analysis of Substituent Effects

The reactivity of this compound is dictated by the combined electronic influence of its three key functional groups: the boronic acid, the chloro group, and the methoxy group. Understanding these individual contributions is crucial for predicting and controlling reaction outcomes.

  • Boronic Acid (-B(OH)₂): Positioned at C1, this group is a mild Lewis acid and functions as an electron-withdrawing group through an inductive effect, decreasing the electron density of the aromatic ring.[3][4] Its primary role is to serve as the reactive site for palladium-catalyzed cross-coupling.

  • Methoxy Group (-OCH₃): Located at C4 (para to the boronic acid), the methoxy group exhibits a dual electronic nature. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a powerful electron-donating group through resonance (+R) by donating a lone pair into the π-system. The resonance effect is dominant, leading to an overall activation of the ring and an increase in electron density, particularly at the ortho positions (C3 and C5).

  • Chloro Group (-Cl): Situated at C3 (meta to the boronic acid), the chloro group is also dual-natured. It is strongly electron-withdrawing by induction (-I) and weakly electron-donating by resonance (+R). For halogens, the inductive effect overwhelmingly predominates, classifying it as a deactivating group.

The net result is a nuanced electronic landscape. The powerful activating effect of the C4-methoxy group counteracts the deactivating effects of the C3-chloro and C1-boronic acid groups, rendering the aromatic ring sufficiently electron-rich to participate effectively in catalysis. This electronic push-pull system is the key to the molecule's versatile and selective reactivity.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar')(X) pd0->pd2_ox Oxidative Addition pd2_trans L₂Pd(II)(Ar')(Ar) pd2_ox->pd2_trans Transmetalation product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration ar_x Ar'-X (Aryl Halide) ar_x->pd2_ox ar_b Ar-B(OH)₂ (Boronic Acid) + Base ar_b->pd2_trans Buchwald_Hartwig_Cycle cluster_reactants Reactants pd0 Pd(0)L pd2_ox LPd(II)(Ar)(Cl) pd0->pd2_ox Oxidative Addition pd2_amido [LPd(II)(Ar)(NR¹R²)]⁻ pd2_ox->pd2_amido Amine Coordination & Deprotonation product Ar-NR¹R² pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration ar_cl Ar-Cl ar_cl->pd2_ox amine HNR¹R² + Base amine->pd2_amido Sequential_Workflow start This compound step1 Step 1: Suzuki-Miyaura Coupling (Standard Conditions) Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O start->step1 intermediate Biaryl Intermediate (C-Cl bond intact) step1->intermediate step2a Step 2a: Buchwald-Hartwig Amination (Forcing Conditions) Pd/Bulky Ligand, NaOtBu, Toluene intermediate->step2a step2b Step 2b: Suzuki-Miyaura Coupling (Forcing Conditions) Pd/Bulky Ligand, K₃PO₄, Dioxane intermediate->step2b product_a Aryl-Amino-Aryl Product step2a->product_a product_b Unsymmetrical Tri-Aryl Product step2b->product_b

References

The Strategic Utility of 3-Chloro-4-methoxyphenylboronic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern organic chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of complex molecular targets. Among the vast arsenal of reagents available to the synthetic chemist, arylboronic acids have emerged as exceptionally versatile and powerful tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable yet specific reagent: 3-Chloro-4-methoxyphenylboronic acid.

With its unique substitution pattern—a chloro group meta to the boronic acid and a methoxy group in the para position—this compound offers a nuanced reactivity profile that can be strategically exploited in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The interplay of the electron-withdrawing nature of the chlorine atom and the electron-donating character of the methoxy group provides a handle for fine-tuning electronic properties and directing reactivity in complex synthetic sequences. This guide will provide an in-depth exploration of the core applications of this compound, complete with detailed experimental protocols, mechanistic insights, and a discussion of its role in the development of high-value molecules.

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.

PropertyValueReference
Molecular Formula C₇H₈BClO₃[1]
Molecular Weight 186.40 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 238-242 °C (lit.)[1]
Solubility Soluble in polar organic solvents like methanol.[2]
pKa 7.93 ± 0.10 (Predicted)[1]

The solid nature and relatively high melting point of this compound indicate good stability under standard laboratory conditions, facilitating its handling and storage. Its solubility in polar organic solvents makes it amenable to a wide range of reaction conditions.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[3][4] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the construction of biaryl and heteroaryl-aryl scaffolds.[5][6]

Mechanistic Considerations: The Role of Substituents

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The electronic nature of the substituents on the phenylboronic acid can significantly influence the kinetics of the reaction, particularly the transmetalation step.[7][8]

The methoxy group at the para-position is electron-donating through resonance, increasing the electron density of the aromatic ring. This enhanced nucleophilicity generally accelerates the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[7] Conversely, the electron-withdrawing inductive effect of the chlorine atom at the meta-position can modulate this reactivity. While electron-withdrawing groups can sometimes slow down transmetalation, the overall electronic character of the 3-chloro-4-methoxyphenyl group remains sufficiently nucleophilic for efficient coupling with a wide range of aryl and heteroaryl halides.

Generalized Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling with a Heteroaryl Bromide

The following protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a heteroaryl bromide. This type of transformation is crucial in the synthesis of many biologically active molecules.

Reaction:

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl bromide (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Expected Outcome:

This protocol typically provides the coupled product in good to excellent yields (75-95%), depending on the specific heteroaryl bromide used.

Expanding the Synthetic Toolbox: Chan-Lam and Buchwald-Hartwig Couplings

Beyond C-C bond formation, this compound is a valuable partner in C-N and C-O bond-forming reactions, namely the Chan-Lam and Buchwald-Hartwig couplings. These reactions provide access to arylamines and aryl ethers, which are prevalent motifs in medicinal chemistry.

Chan-Lam N-Arylation: A Copper-Catalyzed Approach

The Chan-Lam coupling offers a complementary method to palladium-catalyzed aminations, utilizing a copper catalyst to couple arylboronic acids with amines, amides, and other N-nucleophiles.[4][9] This reaction is often performed under mild conditions and can be advantageous when palladium-based systems are problematic.[10]

Chan_Lam_Coupling cluster_reactants Reactants CuII Cu(II)Ln Transmetalation Transmetalation CuII_Ar Ar'-Cu(II)Ln Transmetalation->CuII_Ar Ar'B(OH)₂ Coordination Coordination CuII_Ar_Nu Ar'-Cu(II)Ln(NuH) Coordination->CuII_Ar_Nu Nu-H RedElim Reductive Elimination Product Ar'-Nu RedElim->Product CuI Cu(I)Ln ArylBoronicAcid Ar'B(OH)₂ (this compound) N_Nucleophile Nu-H (Amine, Amide, etc.) Oxidant Oxidant (e.g., O₂) CuI->CuII Oxidation

Generalized Chan-Lam Catalytic Cycle.
Experimental Protocol: Chan-Lam N-Arylation of an Aniline Derivative

Reaction:

Materials:

  • This compound (1.5 equiv)

  • Aniline derivative (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a round-bottom flask, add the aniline derivative (1.0 mmol), this compound (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Add anhydrous DCM (10 mL) followed by pyridine (2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air.

  • Monitor the reaction by TLC. The reaction may take 24-72 hours to reach completion.

  • Once the starting material is consumed, dilute the reaction mixture with DCM (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the N-arylated product.

Buchwald-Hartwig Amination: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds and serves as a valuable alternative to the Chan-Lam coupling.[11][12] It typically employs a palladium catalyst with a specialized phosphine ligand and a base.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination with a Primary Amine

Reaction:

Materials:

  • Aryl bromide (1.0 equiv)

  • Primary amine (1.2 equiv)

  • This compound (This is not a direct reactant in the Buchwald-Hartwig amination of an aryl halide with an amine. The boronic acid would be used in a Suzuki coupling to prepare the aryl bromide if needed.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and the primary amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The structural motif derived from this compound is found in a number of biologically active molecules, particularly kinase inhibitors, which are a critical class of therapeutics in oncology. For instance, the core structure of the potent multi-angiokinase inhibitor Lenvatinib (trade name Lenvima) features a 4-(3-chloro-4-aminophenoxy) moiety, which can be retrosynthetically derived from 3-chloro-4-methoxyaniline, a close relative of our subject boronic acid.[15][16][17][18] Indeed, a novel triple angiokinase inhibitor, WXFL-152, has been synthesized, and its structure also incorporates this key fragment.[19]

The synthesis of such complex molecules often involves a convergent strategy where the 3-chloro-4-methoxyphenyl group is introduced via a nucleophilic aromatic substitution or a cross-coupling reaction. The boronic acid functionality provides a versatile handle for such transformations, for example, through an initial Suzuki coupling to build a more complex fragment which is then further elaborated.

Kinase_Inhibitor_Synthesis BoronicAcid This compound Intermediate1 Key Intermediate (e.g., via Suzuki Coupling) BoronicAcid->Intermediate1 Suzuki Coupling FinalCoupling Coupling Reaction (e.g., SNAr or Buchwald-Hartwig) Intermediate1->FinalCoupling QuinolineCore Quinoline Core Fragment QuinolineCore->FinalCoupling KinaseInhibitor Multi-Kinase Inhibitor (e.g., Lenvatinib analogue) FinalCoupling->KinaseInhibitor

Retrosynthetic approach to kinase inhibitors.

Applications in Materials Science: Building Blocks for Organic Electronics

The unique electronic properties of the 3-chloro-4-methoxyphenyl moiety also make it an attractive building block for advanced materials, particularly in the field of organic electronics. Organic Light-Emitting Diodes (OLEDs) are a prime example, where the performance of the device is critically dependent on the electronic and photophysical properties of the organic materials used in the emissive and charge-transport layers.[3][20][21]

The combination of an electron-withdrawing chloro group and an electron-donating methoxy group can be used to fine-tune the HOMO and LUMO energy levels of a conjugated molecule. This allows for the rational design of materials with specific charge-injection and transport properties, as well as desired emission colors. This compound can be incorporated into larger conjugated systems, such as oligofluorenes or carbazole derivatives, via Suzuki-Miyaura coupling to create novel host or emissive materials for blue OLEDs.[3][20]

OLED_Material_Synthesis BoronicAcid This compound SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling CoreMolecule Conjugated Core (e.g., Fluorene, Carbazole) CoreMolecule->SuzukiCoupling OLEDMaterial Functional OLED Material (Host or Emitter) SuzukiCoupling->OLEDMaterial

Synthesis of OLED materials.

Conclusion: A Strategically Important Reagent

This compound is more than just another arylboronic acid. Its distinct substitution pattern provides a unique combination of electronic and steric properties that can be strategically leveraged in a variety of modern synthetic transformations. From the robust and reliable Suzuki-Miyaura coupling for the construction of complex biaryl systems to the nuanced C-N and C-O bond formations enabled by Chan-Lam and Buchwald-Hartwig reactions, this reagent has proven its worth in both academic and industrial research. Its demonstrated utility in the synthesis of high-value targets such as kinase inhibitors and advanced OLED materials underscores its importance as a key building block for innovation. As the demand for ever more complex and functional molecules grows, the strategic application of well-defined and versatile reagents like this compound will continue to be a cornerstone of successful synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

In the landscape of modern drug discovery and materials science, the construction of biaryl and hetero-biaryl structures is a cornerstone of molecular design. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of these critical carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[1][2]

This guide provides an in-depth technical overview and actionable protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a particularly relevant building block: 3-Chloro-4-methoxyphenylboronic acid . This substrate presents a unique combination of electronic and steric features—an electron-donating methoxy group and a moderately electron-withdrawing, sterically demanding chloro substituent. Understanding how to effectively couple this reagent is key to accessing a diverse range of complex molecular architectures.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined palladium-based catalytic cycle. This cycle elegantly orchestrates the formation of a new C-C bond through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X (Oxidative Adduct) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar' (Di-organopalladium Intermediate) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Boronic_Acid R'-B(OH)2 (this compound) Boronic_Acid->Transmetalation Aryl_Halide Ar-X (Coupling Partner) Aryl_Halide->OxAdd Base Base (e.g., K3PO4) Base->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (Ar-X). This is often the rate-determining step, particularly with less reactive aryl chlorides.[3]

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (in our case, the 3-chloro-4-methoxyphenyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[3]

Key Parameters for Successful Coupling of this compound

The specific substituents on our boronic acid necessitate careful consideration of the reaction components to achieve high yields and selectivity.

The Palladium Catalyst and Ligand System: A Synergistic Partnership

The choice of the palladium source and, more critically, the ancillary ligand is paramount. For coupling partners that are aryl chlorides, traditional palladium catalysts like Pd(PPh₃)₄ can be sluggish.[6] This is because the C-Cl bond is stronger and less readily undergoes oxidative addition compared to C-Br or C-I bonds.

To overcome this challenge, the use of electron-rich and sterically bulky phosphine ligands is essential. These ligands promote the formation of the active, coordinatively unsaturated Pd(0) species and accelerate the rate-limiting oxidative addition step.[6][7] The Buchwald and Hartwig research groups have developed several generations of such ligands that have revolutionized cross-coupling chemistry.[8][9]

Recommended Ligand Classes:

  • Dialkylbiarylphosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are particularly effective for coupling challenging substrates, including electron-rich aryl chlorides.[6][9] Their steric bulk facilitates reductive elimination, while their electron-donating nature enhances the rate of oxidative addition.

  • Ferrocenylphosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) provide a rigid backbone and an electron-rich environment around the palladium center, enhancing catalyst stability and activity.[7]

Common Palladium Precursors:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • PdCl₂(dppf)

The Role of the Base: Activating the Boronic Acid

The base is not a mere spectator; it is a critical activator in the transmetalation step.[5] It reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.

For the coupling of this compound, which is relatively electron-rich, and particularly when paired with an aryl chloride, a moderately strong base is often required to drive the reaction to completion.

Base Selection Guide:

BaseStrengthCommon Applications & Remarks
K₃PO₄ StrongOften the base of choice for challenging couplings, including those with aryl chlorides. Its use in aqueous mixtures is common.
Cs₂CO₃ StrongHighly effective, particularly in anhydrous conditions. Its solubility in organic solvents can be advantageous.
K₂CO₃ ModerateA good starting point for more reactive coupling partners (aryl bromides/iodides). May be less effective for aryl chlorides.
NaOH, KOH StrongEffective but can promote side reactions with base-sensitive functional groups.
Solvent Systems: A Matter of Solubility and Biphasic Catalysis

The choice of solvent is dictated by the solubility of the reactants, reagents, and the catalyst system. Suzuki-Miyaura reactions are often performed in biphasic solvent systems, typically an organic solvent with water.[1] This is advantageous as it allows for the use of inorganic bases which are soluble in the aqueous phase.

Commonly Used Solvents:

  • 1,4-Dioxane/Water

  • Toluene/Water

  • Tetrahydrofuran (THF)/Water

  • 2-Methyltetrahydrofuran (2-MeTHF) (a greener alternative to THF)

Experimental Protocols

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific coupling partners.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids: Aryl Halide, This compound, Base (e.g., K3PO4) B 2. Add Pd Pre-catalyst and Ligand A->B C 3. Evacuate and backfill with N2 or Ar (3x) B->C D 4. Add degassed solvent(s) C->D E 5. Heat to desired temperature with stirring D->E F 6. Monitor reaction progress (TLC, LC-MS, GC) E->F G 7. Cool to RT, dilute with organic solvent and water F->G H 8. Separate layers, extract aqueous phase G->H I 9. Dry organic layer, concentrate in vacuo H->I J 10. Purify by column chromatography I->J

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Protocol 1: Coupling with an Aryl Bromide (General Conditions)

This protocol is a general starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add this to the Schlenk flask.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture (5 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until consumption of the aryl bromide is complete (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling of 2-bromo-5-nitropyridine

This protocol is adapted from a documented synthesis and provides a concrete example of a successful coupling.

Materials:

  • This compound (1.2 equiv.)

  • 2-bromo-5-nitropyridine (1.0 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • Na₂CO₃ (2.0 equiv.)

  • Toluene, Ethanol, and Water (3:1:1 v/v/v, degassed)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-nitropyridine (1.0 mmol), this compound (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with Nitrogen three times.

  • Add the degassed solvent mixture of toluene (3 mL), ethanol (1 mL), and water (1 mL).

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired product, 2-(3-chloro-4-methoxyphenyl)-5-nitropyridine.

Data Summary and Performance

The following table provides representative data for Suzuki-Miyaura cross-coupling reactions involving substrates similar to this compound, illustrating the impact of different catalysts and conditions.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-bromo-5-nitropyridineThis compound Pd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂ORefluxHighAdapted from patent literature
4-bromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₃PO₄Toluene/H₂O100>95[5]
4-chloroanisolePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100~90General conditions
Aryl Chloride (general)Arylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O11070-95[10]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient oxidative addition (for aryl chlorides)- Insufficiently strong base- Use a more active pre-catalyst (e.g., Buchwald pre-catalysts)- Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos)- Use a stronger base such as K₃PO₄ or Cs₂CO₃- Increase reaction temperature
Protodeborylation - Boronic acid instability at high temperature or with strong base- Use a milder base (e.g., K₂CO₃) if the aryl halide is reactive enough- Minimize reaction time- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester)
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Ensure thorough degassing of solvents and inert atmosphere- Use a slight excess (1.1-1.2 equiv.) of the boronic acid, not a large excess- Use a robust ligand to stabilize the palladium catalyst

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile transformation for the synthesis of complex biaryl structures. Success in coupling this substrate, particularly with less reactive aryl chlorides, hinges on the rational selection of a catalyst system featuring a bulky, electron-rich phosphine ligand and an appropriately strong base. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this valuable building block in their synthetic endeavors, enabling the efficient construction of novel molecular entities.

References

Topic: Strategic Selection of Base and Solvent for Suzuki-Miyaura Reactions with 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery & Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl motifs prevalent in pharmaceutical agents.[1][2] The reaction's success, however, is critically dependent on the judicious selection of reaction parameters, particularly the base and solvent. This is especially true when employing electronically modified or sterically demanding substrates such as 3-Chloro-4-methoxyphenylboronic acid. This electron-rich boronic acid presents unique challenges that necessitate a departure from generic protocols. This guide provides a deep mechanistic insight into the roles of the base and solvent, offers a logical framework for selecting optimal conditions, and presents detailed, field-proven protocols for researchers engaged in drug discovery and development.

Mechanistic Foundations: The "Why" Behind Parameter Selection

A robust understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational reaction design and troubleshooting.[3] The reaction proceeds through three fundamental steps, each influenced by the choice of base and solvent.[4][5]

The Suzuki-Miyaura Catalytic Cycle
  • Oxidative Addition: The cycle begins with the active Palladium(0) catalyst inserting into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This step is often rate-limiting, particularly with less reactive halides like aryl chlorides.[3][6]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the Pd(II) complex.[9][10]

  • Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[2][4]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) pdiia Ar¹-Pd(II)Ln (X) pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)Ln (Ar²) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² pdiib->product byproducts X⁻, B(OH)₃ pdiib->byproducts  + H₂O ar1x Ar¹-X (Aryl Halide) ar1x->pdiia ar2by2 Ar²-B(OH)₂ (Boronic Acid) ar2by2->pdiia Activated Boronate base Base (e.g., K₂CO₃) base->ar2by2 Activation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Deep Dive: Strategic Base Selection

The base is arguably the most critical variable in the Suzuki reaction. It plays multiple roles, but its primary function is to activate the boronic acid.[8] In the absence of a base, the transmetalation step is prohibitively slow.[8]

The base reacts with the boronic acid to form a negatively charged, tetracoordinate "ate" complex (a boronate). This increases the nucleophilicity of the organic group attached to boron, dramatically accelerating its transfer to the palladium center.[7][11]

Considerations for this compound:

This substrate is electron-rich due to the para-methoxy group. Electron-rich boronic acids are more susceptible to a key side reaction: protodeboronation , where the C-B bond is cleaved by a proton source, leading to the formation of 2-chloroanisole and reducing the overall yield. Therefore, the choice of base is a delicate balance: it must be strong enough to facilitate boronate formation but not so harsh as to promote significant protodeboronation or other side reactions.

Table 1: Comparative Analysis of Common Bases

Base ClassExamplespKa (Conjugate Acid)StrengthKey Characteristics & Recommendations for This Substrate
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃~10.3ModerateOften the optimal choice. K₂CO₃ provides a good balance of reactivity and mildness, minimizing protodeboronation. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive and basic.
Phosphates K₃PO₄~12.3StrongHighly effective, especially for coupling challenging aryl chlorides.[12] Its strength can sometimes increase the rate of protodeboronation with sensitive substrates; use with caution and monitor closely.
Hydroxides KOH, NaOH~15.7Very StrongGenerally too harsh for this substrate. High basicity significantly increases the risk of protodeboronation and potential hydrolysis of other functional groups. Avoid unless other bases fail.
Fluorides KF, CsF~3.2WeakPrimarily used when base-sensitive functional groups (e.g., esters) are present on the coupling partners.[1][7] May require higher temperatures or longer reaction times due to lower basicity.
Organic Bases DBU, Et₃N~13.5, ~10.7Strong/Mod.Can be effective, but their role can be complex, sometimes acting as ligands and inhibiting the catalyst.[13][14][15] Generally, inorganic bases are more reliable and predictable for this application.

Senior Scientist Recommendation: For initial screening with this compound, Potassium Carbonate (K₂CO₃) is the recommended starting point. If reactivity is low, particularly when coupling with an aryl chloride, Potassium Phosphate (K₃PO₄) is a powerful alternative.

Deep Dive: Rational Solvent System Selection

The solvent system must solubilize the reactants, base, and catalytic species. In Suzuki couplings, biphasic systems (e.g., an organic solvent with water) are common. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the active boronate species.

Considerations for this compound:

The polarity of the solvent can influence the rate and selectivity of the reaction.[16][17] While a universal "best" solvent does not exist, the choice is guided by the properties of the coupling partner and the desired reaction temperature.

Table 2: Common Solvents and Their Applications

Solvent(s)TypeBoiling Point (°C)Characteristics & Recommendations
Dioxane / Water Polar aprotic ether101Excellent general-purpose system. Good solvating power for a wide range of substrates. Allows for reaction temperatures up to 100 °C, which is often necessary for less reactive coupling partners.[18]
Toluene / Water Nonpolar aromatic111Good for higher-temperature reactions. The lower polarity can sometimes be beneficial, but solubility of polar substrates may be limited.
THF / Water Polar aprotic ether66Suitable for reactions with highly reactive coupling partners (iodides, bromides) that do not require high heat. Its low boiling point limits its utility for more challenging substrates.
DMF or DMAc Polar aprotic amide153 / 165High boiling points and excellent solvating power. However, they can be difficult to remove and may coordinate to the palladium center, sometimes inhibiting catalysis. Use when other solvents fail to provide sufficient solubility.[19]
2-MeTHF or TMO "Greener" Ethers80 / 142More sustainable alternatives to THF and Dioxane.[19][20] 2,2,5,5-tetramethyloxolane (TMO) is a non-peroxide forming ether that has shown excellent results.[20]

Senior Scientist Recommendation: A mixture of Dioxane and Water (e.g., 4:1 v/v) is a robust and reliable starting point for most applications involving this compound, providing a good balance of solubility and achievable temperature range.

Workflow for Condition Screening

A logical workflow is essential for efficiently optimizing a Suzuki-Miyaura coupling. The following decision tree provides a rational starting point for experimentation.

Caption: Decision workflow for selecting initial reaction conditions.

Experimental Protocols

Safety Precaution: All palladium-catalyzed reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and boronic acid.[11]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (2.5 eq), and palladium catalyst (0.03 eq).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[3]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent (aryl bromide).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Transfer to a separatory funnel, separate the layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality boronic acid.1. Ensure proper inert atmosphere technique; use a fresh catalyst or a pre-catalyst.2. Switch from K₂CO₃ to K₃PO₄.3. Increase temperature in 10 °C increments.4. Check purity of boronic acid; consider recrystallization.
Protodeboronation 1. Base is too strong.2. Presence of excess water or protic sources.3. Prolonged reaction time at high temperature.1. Switch from K₃PO₄ to K₂CO₃, or even KF.2. Use carefully measured amounts of degassed water.3. Monitor reaction closely and stop once starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Certain palladium catalysts/ligands are more prone to this side reaction.1. Improve inert atmosphere technique; thoroughly degas solvents.2. Screen different palladium catalysts and ligands.

Conclusion

The successful application of the Suzuki-Miyaura coupling, particularly with functionalized substrates like this compound, is not a matter of chance but of rational design. By understanding the mechanistic roles of the base and solvent, researchers can move beyond generic protocols and strategically select conditions that maximize yield while minimizing side reactions. For this electron-rich substrate, a moderately strong base such as K₂CO₃ combined with a robust solvent system like Dioxane/Water serves as an excellent and reliable starting point for the synthesis of complex molecules vital to the advancement of drug discovery.

References

The Strategic Application of 3-Chloro-4-methoxyphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex, biologically active molecules. 3-Chloro-4-methoxyphenylboronic acid has emerged as a particularly valuable reagent, prized for its role in palladium-catalyzed cross-coupling reactions.[1] Its unique substitution pattern—a chloro group ortho to the boronic acid and a methoxy group para to it—imparts specific reactivity and structural motifs that are highly sought after in medicinal chemistry. This application note serves as a detailed guide for researchers, providing in-depth protocols and mechanistic insights into the use of this versatile compound, with a focus on its application in the synthesis of potent anti-cancer agents.

The primary utility of this compound lies in its efficacy as a coupling partner in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forging carbon-carbon bonds.[2] This reaction's tolerance of a wide array of functional groups, coupled with its generally mild conditions, has made it a mainstay in the pharmaceutical industry for creating biaryl structures, which are common scaffolds in many therapeutic agents.[2][3] This particular boronic acid is instrumental in the synthesis of compounds targeting critical cellular machinery, such as microtubules, making it a key intermediate in the development of novel oncology therapeutics.[1]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., this compound) and an organohalide or triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid.[4]

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The reaction proceeds through a well-established catalytic cycle, illustrated below. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle commences with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) center. The base (e.g., carbonate, phosphate) plays a critical role by forming a boronate complex [Ar-B(OH)3]-, which is more competent for transmetalation than the neutral boronic acid.[4]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic partners from the Pd(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[5]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Medicinal Chemistry: Synthesis of Combretastatin A-4 Analogs

A prominent application of this compound is in the synthesis of analogs of Combretastatin A-4 (CA-4). CA-4 is a natural product isolated from the African bush willow Combretum caffrum and is a potent inhibitor of tubulin polymerization.[5][6] By binding to the colchicine site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[5] The 3-chloro-4-methoxyphenyl moiety serves as a crucial structural element in many synthetic CA-4 analogs, mimicking the B-ring of the natural product and contributing to the molecule's high affinity for tubulin.[5]

The development of CA-4 analogs is an active area of research aimed at overcoming the poor bioavailability and potential for isomerization of the natural product.[6] The use of this compound allows for the modular synthesis of diverse analogs with improved pharmacological properties.

Detailed Experimental Protocol: Synthesis of a Biaryl Precursor for a CA-4 Analog

This protocol describes a representative Suzuki-Miyaura coupling between this compound and an aryl bromide, a key step in the synthesis of a combretastatin analog.

Reaction Scheme: (3-Chloro-4-methoxyphenyl)boronic acid + 1-Bromo-3,4,5-trimethoxybenzene → 3'-Chloro-4'-methoxy-3,4,5-trimethoxy-1,1'-biphenyl

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound175883-60-0186.401.21.2
1-Bromo-3,4,5-trimethoxybenzene2432-02-2247.091.01.0
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-3,4,5-trimethoxybenzene (1.0 mmol, 247 mg), this compound (1.2 mmol, 224 mg), and Potassium Carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-Dioxane (10 mL) and degassed water (2 mL) to the flask via syringe. Stir the mixture to dissolve the reagents.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the reaction mixture. The mixture will typically turn yellow or light brown.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aryl bromide indicates reaction completion, typically within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure biaryl product.

Self-Validation and Expected Outcome:

  • TLC Analysis: A successful reaction will show a new, less polar spot corresponding to the product and the disappearance of the aryl bromide starting material.

  • Yield: Typical yields for this type of Suzuki coupling are in the range of 75-95%.

  • Characterization: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.

Conclusion: An Enabling Tool for Drug Discovery

This compound is a powerful and versatile building block in medicinal chemistry. Its utility in the Suzuki-Miyaura coupling reaction provides a reliable and efficient method for constructing the complex biaryl scaffolds found in numerous biologically active compounds. The application of this reagent in the synthesis of tubulin polymerization inhibitors, such as combretastatin A-4 analogs, highlights its significant contribution to the development of novel anti-cancer therapeutics. The detailed protocol provided herein offers a robust starting point for researchers looking to leverage the unique properties of this valuable synthetic intermediate in their own drug discovery programs.

References

Application Note & Protocol: Strategic Deployment of 3-Chloro-4-methoxyphenylboronic Acid in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-4-methoxyphenylboronic acid is a pivotal building block in contemporary medicinal chemistry, prized for its utility in forging critical carbon-carbon bonds in the synthesis of high-value bioactive molecules. The specific arrangement of a chloro and a methoxy substituent on the phenyl ring imparts desirable electronic and steric properties that can significantly enhance a compound's biological activity, selectivity, and pharmacokinetic profile. This guide offers an in-depth perspective for researchers, chemists, and drug development professionals on the application of this versatile reagent. We will delve into its central role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing detailed, robust protocols, explaining the mechanistic rationale behind experimental choices, and exploring the structure-activity relationship (SAR) implications of the 3-chloro-4-methoxy moiety.

Introduction: The 3-Chloro-4-methoxy Motif as a Privileged Structure

In the intricate process of drug design, the functionalization of aromatic scaffolds is a key strategy for optimizing molecular interactions with biological targets. The 3-chloro-4-methoxyphenyl group has emerged as a particularly advantageous motif. The methoxy group at the 4-position can serve as a hydrogen bond acceptor and often enhances metabolic stability by sterically shielding a potential site of enzymatic oxidation. Concurrently, the chlorine atom at the 3-position introduces a dipole and can participate in halogen bonding, a specific non-covalent interaction that can improve binding affinity and selectivity.[1] This substitution pattern is frequently found in kinase inhibitors and other targeted therapeutics.

This compound provides a direct and efficient route to install this valuable fragment onto a diverse range of molecular cores, primarily through the robust and highly tolerant Suzuki-Miyaura cross-coupling reaction.[2]

Physicochemical Properties and Handling

A comprehensive understanding of the reagent's characteristics is fundamental to its successful application and ensuring reproducible results.

PropertyValueSource(s)
Molecular Formula C₇H₈BClO₃[3]
Molecular Weight 186.40 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 238-242 °C (lit.)[3]
Solubility Soluble in methanol, acetone; sparingly soluble in water.[4]
Safety Causes skin and serious eye irritation. Wear appropriate PPE.[5]

Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Avoid breathing dust. It is recommended to handle this reagent under an inert atmosphere, particularly when setting up oxygen-sensitive cross-coupling reactions.

Core Synthetic Application: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction stands as the most prominent application of this compound, enabling the formation of a biaryl linkage between the boronic acid and an aryl or heteroaryl halide/triflate.[6]

Mechanistic Rationale

The palladium-catalyzed cycle is a well-established process involving three fundamental stages:

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halogen bond of the coupling partner (e.g., a heteroaryl bromide), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers the 3-chloro-4-methoxyphenyl group to the palladium center. This is often the rate-determining step.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the final biaryl product, regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano Base_Activation Base (e.g., K₃PO₄) activates Boronic Acid Boronate_Complex [R²-B(OH)₃]⁻ Base_Activation->Boronate_Complex Boronate_Complex->Transmetalation R² = 3-Cl-4-MeO-Ph RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Kinase Inhibitor Scaffolds

The 3-chloro-4-methoxyphenyl moiety is a key feature in several potent kinase inhibitors. While many industrial syntheses build this part of the molecule from simpler precursors (e.g., vanillic acid derivatives in the synthesis of Bosutinib), the Suzuki-Miyaura coupling represents a highly convergent and flexible approach for late-stage functionalization and the rapid generation of analog libraries for SAR studies.[7][8]

Detailed Experimental Protocol: Synthesis of a Heterobiaryl Precursor

This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-bromo-1H-pyrazole, a common core in many bioactive molecules. The conditions are adapted from established methods for coupling nitrogen-rich heterocycles.[9]

Reaction: (3-Chloro-4-methoxyphenyl)boronic acid + 4-bromo-1H-pyrazole → 4-(3-chloro-4-methoxyphenyl)-1H-pyrazole

Materials and Reagents
ReagentMW ( g/mol )AmountMoles (mmol)Eq.
4-bromo-1H-pyrazole146.96147 mg1.01.0
This compound186.40280 mg1.51.5
XPhos Pd G2786.3724 mg0.030.03
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
1,4-Dioxane-4 mL--
Water-1 mL--
Step-by-Step Methodology
  • Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine 4-bromo-1H-pyrazole (147 mg, 1.0 mmol), this compound (280 mg, 1.5 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inerting: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G2 precatalyst (24 mg, 0.03 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Seal the tube tightly and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by withdrawing a small aliquot (under inert atmosphere), diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by LC-MS or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous phase with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Caption: Workflow for the Suzuki-Miyaura coupling protocol.

Protocol Justification and Trustworthiness
  • Why XPhos Pd G2? This is a modern, highly active precatalyst. The bulky, electron-rich XPhos ligand facilitates oxidative addition and is particularly effective for coupling challenging substrates like electron-rich heteroaryl halides, often preventing catalyst deactivation.[9]

  • Why K₃PO₄? Potassium phosphate is a moderately strong base that is effective in promoting the formation of the boronate complex without causing degradation of sensitive functional groups. It is widely used for coupling heteroaryl halides.[10]

  • Why a Dioxane/Water mixture? The organic solvent (dioxane) solubilizes the reactants and catalyst, while the aqueous component is crucial for dissolving the inorganic base and facilitating the transmetalation step.[10]

  • Why an excess of Boronic Acid? Using a slight excess (1.5 equivalents) helps to drive the reaction to completion, ensuring full conversion of the potentially more valuable or complex halide partner. It can also compensate for any potential homocoupling of the boronic acid.

Structure-Activity Relationship (SAR) Insights

The 3-chloro-4-methoxyphenyl moiety is not arbitrary; its inclusion is a strategic decision in drug design, particularly in kinase inhibitors.

  • Potency and Selectivity: The methoxy group can form key hydrogen bonds with residues in a kinase hinge region. The chlorine atom, positioned meta to the methoxy group, can project into a hydrophobic pocket, and its electronic influence can modulate the pKa of adjacent groups, thereby affecting binding affinity.[11]

  • Metabolic Stability: The 4-methoxy group can block a site that would otherwise be susceptible to para-hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to rapid clearance. This can significantly improve the oral bioavailability and half-life of a drug candidate.

  • Conformational Control: The steric bulk of the chlorine atom can restrict the rotation around the newly formed biaryl bond, locking the molecule into a more bioactive conformation and reducing the entropic penalty upon binding to the target protein.

Conclusion

This compound is a high-impact reagent for the synthesis of bioactive molecules. Its utility, anchored in the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the efficient incorporation of a pharmaceutically privileged motif. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently and successfully apply this valuable building block in their drug discovery and chemical biology programs, facilitating the development of the next generation of targeted therapeutics.

References

The Strategic Application of 3-Chloro-4-methoxyphenylboronic Acid in the Synthesis of Advanced Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Boronic Acids in Modern Oncology Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel anti-cancer agents with high efficacy and selectivity is paramount. Boronic acids and their derivatives have emerged as indispensable tools in this endeavor, largely due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. Among these, 3-chloro-4-methoxyphenylboronic acid has proven to be a particularly valuable building block. Its unique electronic and steric properties, conferred by the chloro and methoxy substituents, allow for the precise construction of complex molecular architectures found in a variety of potent anti-cancer compounds. This technical guide provides an in-depth exploration of the application of this compound in the synthesis of targeted anti-cancer therapeutics, with a focus on the underlying chemical principles and practical laboratory protocols.

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This Nobel Prize-winning methodology has revolutionized the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in many kinase inhibitors and other targeted therapies. The strategic placement of the chloro and methoxy groups on the phenyl ring of the boronic acid influences the reactivity and ultimately the biological activity of the final compound, making it a key component in the medicinal chemist's arsenal.

Core Applications in Anti-Cancer Agent Synthesis

The 3-chloro-4-methoxyphenyl moiety is a key structural feature in several classes of anti-cancer agents, where it often serves to occupy specific hydrophobic pockets in the target protein's active site, thereby enhancing binding affinity and selectivity.

Kinase Inhibitors: Targeting Aberrant Signaling in Cancer

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The 3-chloro-4-methoxyphenyl group has been successfully incorporated into numerous kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are critical for tumor angiogenesis.[3][4][5]

Example: Synthesis of a Precursor to Axitinib, a Potent VEGFR/PDGFR Inhibitor

Axitinib is a multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma.[3] While various synthetic routes to Axitinib exist, a key step can involve the Suzuki-Miyaura coupling to form the central biaryl core. Here, we present a representative protocol for the synthesis of a key intermediate, showcasing the utility of this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate

This protocol details the synthesis of 3-(3-chloro-4-methoxyphenyl)-5-iodo-1H-indazole, a key intermediate in the synthesis of Axitinib-like kinase inhibitors.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane (in this case, this compound) and an organohalide (3,5-diiodo-1H-indazole). The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R R-Pd(II)-R' L2 Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 RR R-R' (Coupled Product) RedElim->RR RX R-X (Organohalide) RX->OxAdd R_BOH2 R'-B(OH)2 (Boronic Acid) + Base R_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
3,5-diiodo-1H-indazole26194-93-6371.921.01.0
This compound175883-60-0186.401.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Sodium Carbonate (Na₂CO₃)497-19-8105.993.03.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-

Step-by-Step Protocol

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-diiodo-1H-indazole (372 mg, 1.0 mmol), this compound (224 mg, 1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask. Stir the mixture for 10 minutes to dissolve the reagents. Then, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 3-(3-chloro-4-methoxyphenyl)-5-iodo-1H-indazole.

Diagram of the Synthetic Workflow

Synthesis_Workflow start Start: Reagents in Flask inert Establish Inert Atmosphere (Argon/Nitrogen) start->inert add_solvents_catalyst Add Solvents and Pd(PPh₃)₄ Catalyst inert->add_solvents_catalyst heat Heat to 90°C (12-16 hours) add_solvents_catalyst->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Final Product: Kinase Inhibitor Intermediate purify->product

Caption: A streamlined workflow for the synthesis of the kinase inhibitor intermediate.

Expected Results and Characterization

The successful synthesis should yield the desired biaryl product. The structure and purity can be confirmed by standard analytical techniques.

Representative Data:

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃) Peaks corresponding to the aromatic protons of both the indazole and the 3-chloro-4-methoxyphenyl rings. The methoxy group should appear as a singlet around 3.9 ppm. The chemical shifts and coupling constants will be characteristic of the substituted aromatic systems.
¹³C NMR (100 MHz, CDCl₃) Resonances for all carbon atoms in the molecule, including the quaternary carbons of the C-C bond formed during the coupling. The methoxy carbon will be observed around 56 ppm.
Mass Spectrometry (ESI+) A prominent peak corresponding to the [M+H]⁺ ion of the product, confirming the molecular weight. The isotopic pattern for the chlorine atom should be observable.

Note: The exact chemical shifts and fragmentation patterns will depend on the specific final product and the instrumentation used.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is known to cause skin and serious eye irritation. The reaction should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of complex anti-cancer agents. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for its incorporation into a wide range of molecular scaffolds. The protocols and data presented herein serve as a practical guide for researchers in the field of drug discovery and development. As our understanding of the molecular drivers of cancer continues to grow, the strategic use of such well-defined chemical tools will be crucial in the design and synthesis of the next generation of targeted therapies.

References

Application Notes and Protocols: 3-Chloro-4-methoxyphenylboronic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Material Innovation

3-Chloro-4-methoxyphenylboronic acid has emerged as a crucial intermediate in the field of materials science, valued for its unique structural features that allow for the precise construction of complex organic molecules and polymers.[1][2] Its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, provides a powerful tool for forming carbon-carbon bonds, which is fundamental to the synthesis of advanced materials.[1][3]

The presence of a chloro substituent and a methoxy group on the phenyl ring is not merely incidental; these groups impart specific electronic and steric properties that can be leveraged to fine-tune the characteristics of the resulting materials.[1][3] The electron-donating methoxy group and the electron-withdrawing chloro group create an electronic push-pull system that can influence the electronic and optical properties of conjugated systems. This makes the compound an invaluable precursor for materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), organic solar cells, and functional polymers.[2]

This guide provides an in-depth exploration of the application of this compound in materials science, offering both the theoretical underpinnings and detailed, field-proven experimental protocols for its use.

Compound Property Value
CAS Number 175883-60-0
Molecular Formula C₇H₈BClO₃[4]
Molecular Weight 186.40 g/mol [5]
Melting Point 238-242 °C[4]
Appearance White to off-white crystalline solid
Synonyms 3-Chloro-4-methoxybenzeneboronic acid, 4-Borono-2-chloroanisole[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of this boronic acid's utility. It is a palladium-catalyzed cross-coupling between an organoboron compound (the boronic acid) and an organohalide or triflate.[6][7] This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing reagents.[8][9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[7][10]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[6][7][10]

  • Reductive Elimination: The two coupled organic groups are eliminated from the palladium complex, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][10]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)L₂(X) (Oxidative Adduct) pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)L₂(Ar') pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination prod Biaryl Product (Ar-Ar') pd2_trans->prod react1 Organohalide (Ar-X) react1->pd2_add react2 Boronic Acid + Base (Ar'-B(OH)₂ + B⁻) react2->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application I: Synthesis of Conjugated Polymers for Organic Electronics

The synthesis of conjugated polymers is a major application for this compound. These polymers form the active layers in a variety of organic electronic devices where their electronic and photophysical properties are paramount.[2] By polymerizing this boronic acid with a di-halogenated comonomer, researchers can create polymers with tailored band gaps, solubility, and charge transport characteristics.

Synthetic Rationale
  • Electronic Tuning: The methoxy group increases the electron density of the polymer backbone, which can lower the oxidation potential and influence the HOMO energy level. The chloro group provides an electronic counterpoint and can improve the material's stability.

  • Processability: The methoxy group can enhance the solubility of the resulting polymer in common organic solvents, which is critical for solution-based processing techniques used in device fabrication.

  • Further Functionalization: The chlorine atom can serve as a handle for post-polymerization modification, although this is less common.

Detailed Protocol: Suzuki Polycondensation

This protocol describes a general procedure for the synthesis of a conjugated polymer using this compound and a dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).

Materials:

  • This compound (1.0 eq)

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)

  • Toluene, anhydrous

  • Deionized Water

  • Aliquat 336 (phase transfer catalyst)

  • Methanol (for precipitation)

  • Phenylboronic acid (end-capping agent)

  • Bromobenzene (end-capping agent)

Experimental Workflow:

Caption: General workflow for Suzuki polymer synthesis.

Step-by-Step Methodology:

  • Reactor Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 2,7-dibromo-9,9-dioctylfluorene (1.0 eq), Pd₂(dba)₃ (1.5 mol%), and P(o-tol)₃ (6 mol%).

  • Degassing: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and poor polymerization results.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene via cannula. Stir for 10 minutes to dissolve the reagents.

  • Base and Phase Transfer Catalyst Addition: In a separate flask, prepare a solution of K₂CO₃ (4.0 eq) in deionized water. Add a few drops of Aliquat 336. Degas this aqueous solution by bubbling with argon for 30 minutes. Causality: The base is essential for activating the boronic acid for transmetalation. Aliquat 336 facilitates the transfer of the aqueous base into the organic phase where the reaction occurs.

  • Initiate Reaction: Add the degassed aqueous base solution to the reaction flask via cannula. Heat the mixture to 90 °C with vigorous stirring. The reaction progress can be monitored by Gel Permeation Chromatography (GPC) on aliquots taken from the reaction mixture.

  • End-Capping: After 24-48 hours (or once the desired molecular weight is achieved), add a small amount of phenylboronic acid to consume any remaining bromide end-groups, and stir for 2 hours. Then, add a small amount of bromobenzene to consume any remaining boronic acid end-groups and stir for another 2 hours. Causality: End-capping terminates the polymerization and improves the stability of the final polymer by removing reactive end-groups.

  • Precipitation and Collection: Cool the reaction to room temperature. Transfer the dark, viscous solution to a beaker and slowly pour it into a large volume of rapidly stirring methanol. A fibrous polymer precipitate should form.

  • Purification: Collect the polymer by filtration. To purify, re-dissolve the polymer in a minimal amount of toluene and re-precipitate into methanol. Repeat this process two more times. Further purification can be achieved by Soxhlet extraction with acetone, hexane, and finally chloroform to collect the desired polymer fraction.

  • Drying: Dry the final polymer product under high vacuum at 40 °C overnight.

Expected Polymer Characteristics

The following table presents hypothetical but representative data for a polymer synthesized using this method. Actual results will vary based on precise conditions and monomers used.

Parameter Expected Value Characterization Method
Number-Average MW (Mₙ) 15 - 40 kDaGel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
UV-Vis Abs. Max (λₘₐₓ) 380 - 450 nmUV-Vis Spectroscopy
Photoluminescence Max (λₑₘ) 420 - 550 nmFluorescence Spectroscopy
Decomposition Temp. (Tₔ) > 350 °CThermogravimetric Analysis (TGA)

Application II: Synthesis of Discrete Biaryl Molecules

Beyond polymers, this compound is a workhorse for synthesizing discrete biaryl compounds. These molecules can serve as intermediates for pharmaceuticals, liquid crystals, or as ligands for catalysts.[11]

Detailed Protocol: Lab-Scale Suzuki Coupling

This protocol details a standard procedure for coupling this compound with 1-bromo-4-nitrobenzene.

Materials:

  • This compound (1.2 eq)

  • 1-Bromo-4-nitrobenzene (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask, combine 1-bromo-4-nitrobenzene (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. Causality: Water is often necessary for the Suzuki reaction, helping to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 4-12 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add ethyl acetate and water to the mixture. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄. Causality: The brine wash removes residual water and water-soluble impurities. MgSO₄ removes the final traces of water from the organic solvent.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Common Issues
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst (Pd(0) oxidized); Insufficiently degassed solvents; Poor quality base or boronic acid.Ensure a fully inert atmosphere. Use freshly opened, high-purity reagents. Try a different catalyst/ligand system (e.g., Pd(PPh₃)₄).[12]
Significant Homocoupling Oxygen contamination promoting boronic acid homocoupling; Reaction temperature too high.[13]Improve degassing technique. Lower the reaction temperature. Use a slightly larger excess of the aryl halide.
Protodeboronation Presence of acidic protons; Excessive water or prolonged reaction time at high temperature.Use an anhydrous base (e.g., KF) if the substrate is sensitive.[6] Ensure the reaction is not run longer than necessary.
Difficult Purification Product and starting materials have similar polarity.Adjust the stoichiometry to ensure one reactant is fully consumed. Optimize the chromatography solvent system for better separation.

Safety and Handling

This compound is an irritant. Handle with appropriate personal protective equipment (PPE).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and a lab coat.[5]

    • Work in a well-ventilated fume hood.

    • Avoid inhalation of dust.

    • In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[5]

References

Application Note: A Step-by-Step Guide to Suzuki-Miyaura Cross-Coupling with 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth protocol and the underlying scientific principles for performing a Suzuki-Miyaura cross-coupling reaction using 3-Chloro-4-methoxyphenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document explains the causality behind experimental choices to ensure robust, reproducible outcomes in the synthesis of complex biaryl structures.

Introduction: The Power of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate using a palladium catalyst.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction's significance was recognized with the 2010 Nobel Prize in Chemistry.[1] Its widespread adoption in the pharmaceutical and fine chemical industries stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing byproducts.[3]

The target molecule for this guide, this compound, is a valuable building block. The chloro and methoxy substituents offer handles for further functionalization and influence the electronic properties of the resulting biaryl product, making it a key intermediate in the synthesis of pharmacologically active compounds and advanced materials.

The Engine of the Reaction: The Palladium Catalytic Cycle

Understanding the mechanism is paramount to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between its Pd(0) and Pd(II) oxidation states.[4][5] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a new organopalladium(II) complex.[1][6]

  • Transmetalation: This is the crucial C-C bond-forming step. The organic group from the activated organoboron compound is transferred to the Pd(II) complex, displacing the halide. The presence of a base is critical for this step.[1][6]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Product) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) ArPdAr_prime->product start Ar-X (Aryl Halide) start->ArPdX boronic Ar'-B(OH)₂ + Base (Activated Boronic Acid) boronic->ArPdAr_prime

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Deconstructing the Reaction: A Guide to Component Selection

The success of a Suzuki coupling hinges on the judicious selection of each component. The specific properties of this compound and its coupling partner guide these choices.

The Organoboron Reagent: this compound

This molecule serves as the nucleophilic partner. Boronic acids are generally stable, crystalline solids that are easy to handle. However, they can be susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, especially under harsh conditions.[4] Using boronic esters (e.g., pinacol esters) can enhance stability if protodeboronation is a significant issue.[4]

The Electrophilic Partner: Aryl Halide or Triflate

The choice of the electrophile is critical. The reactivity of the leaving group (X) follows the general trend: I > Br > OTf >> Cl > F .[7] To couple with this compound, an aryl iodide or bromide is typically chosen as the coupling partner to ensure selective reaction at the C-Br or C-I bond over the C-Cl bond present on the boronic acid. While modern catalysts can activate aryl chlorides, using a more reactive halide on the partner molecule simplifies the reaction design.[8]

The Palladium Catalyst and Ligand

The catalyst system consists of a palladium precursor and a ligand.

  • Palladium Precursor: The reaction requires a Pd(0) species to initiate the cycle.[4] Common precursors include Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, which are reduced in situ or are already in the Pd(0) state.[6][7]

  • Ligand: The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity. Electron-rich and bulky phosphine ligands are highly effective as they promote the oxidative addition and reductive elimination steps.[3][6] For challenging couplings, such as those involving aryl chlorides, specialized ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[8][9]

The Base: The Unsung Hero

The base is not a mere spectator; it is essential for the transmetalation step.[1][10] Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻ or [Ar-B(OR)(OH)₂]⁻), which readily transfers its aryl group to the palladium center.[8][11][12]

  • Common Bases: Inorganic bases are prevalent. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used.[10] Cesium carbonate is often more effective for less reactive substrates due to its higher solubility and basicity.

  • Selection Rationale: The choice of base depends on the functional group tolerance of the substrates. For instance, if ester groups are present, a milder base like K₂CO₃ or K₃PO₄ is preferred over strong hydroxides (NaOH, KOH) to prevent hydrolysis.[8]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[4]

  • Aqueous Mixtures: Often, a mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is used.[5] Water helps dissolve the inorganic base, accelerating the formation of the active boronate species.[4]

  • Green Solvents: In an effort to improve the environmental footprint, greener solvents like 2-MeTHF, cyclopentyl methyl ether (CPME), or isopropyl acetate (iPrOAc) are gaining traction.[13][14]

Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with 4-Bromoanisole.

Reagent and Parameter Table
ReagentM.W. ( g/mol )EquivalentsAmount (1 mmol scale)Role
4-Bromoanisole187.041.0187 mgAryl Halide
This compound186.401.2224 mgBoronic Acid
Pd(OAc)₂ (Palladium(II) Acetate)224.500.02 (2 mol%)4.5 mgCatalyst Precursor
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.04 (4 mol%)16.4 mgLigand
K₃PO₄ (Potassium Phosphate)212.272.5531 mgBase
1,4-Dioxane--8.0 mLSolvent
Water (degassed)--2.0 mLCo-solvent

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up cluster_purify 4. Purification A Add solids to Schlenk flask B Seal, evacuate, and backfill with Argon (3x) A->B C Add degassed solvents via syringe B->C D Heat reaction mixture (e.g., 80-100 °C) C->D E Monitor progress by TLC/LC-MS D->E F Cool to RT, dilute with Ethyl Acetate E->F G Wash with H₂O & Brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify crude product via flash column chromatography H->I J Characterize pure product (NMR, MS) I->J

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. This guide is designed to help you troubleshoot and resolve issues of low yield specifically when using 3-chloro-4-methoxyphenylboronic acid as your coupling partner. As a senior application scientist, my goal is to provide you with not just steps, but the underlying rationale to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

Here are some immediate answers to the most common issues encountered with this specific substrate.

Q1: My Suzuki coupling with this compound is resulting in a very low yield. What are the most likely culprits?

A1: Low yields with this substrate often stem from a few key factors. The aryl chloride is electronically rich due to the methoxy group, which can make the initial oxidative addition step sluggish.[1][2] Additionally, boronic acids, in general, are susceptible to side reactions like protodeboronation (loss of the boronic acid group) and homocoupling, which consume your starting material.[3][4] An inactive catalyst, insufficient degassing (leading to oxygen contamination), or a suboptimal choice of base or ligand are also common issues.[5]

Q2: I see a significant amount of a biaryl byproduct that corresponds to the homocoupling of this compound. How can I prevent this?

A2: Boronic acid homocoupling is a well-known side reaction, often promoted by the presence of oxygen or during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[4][6] To minimize this:

  • Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly deoxygenated. A common method is to use several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.

  • Use a Pd(0) Source: Consider using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the reduction step where homocoupling can occur.[7]

  • Add a Reducing Agent: If using a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can help suppress homocoupling.[6]

Q3: My starting aryl halide is being consumed, but I'm not getting my desired product. Instead, I'm isolating the dehalogenated arene. What's happening?

A3: This side reaction is known as dehalogenation. After the palladium catalyst has undergone oxidative addition into your aryl chloride, the resulting complex can react with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene instead of the desired cross-coupling product.[1] Potential hydride sources can be the solvent (especially alcohols) or certain bases. To mitigate this, ensure you are using high-purity, anhydrous solvents and consider your choice of base carefully.

Q4: Can the this compound itself be the problem? How stable is it?

A4: Yes, the stability of the boronic acid is crucial. Boronic acids can undergo protodeboronation, especially in the presence of water and base, or at elevated temperatures.[3][4] It's essential to:

  • Check the Purity: Use high-quality boronic acid. If it has been stored for a long time, its purity may be compromised.

  • Use Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive water can promote protodeboronation.

  • Consider Boronic Esters: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These are generally more robust and can release the boronic acid slowly under the reaction conditions.[8]

Part 2: Systematic Troubleshooting Guide

If the FAQs haven't resolved your issue, a more systematic approach is necessary. Follow this guide to diagnose and rectify the problem.

Workflow for Troubleshooting Low Yield```dot

G cluster_start Initial State cluster_reagents Step 1: Reagent & Setup Integrity cluster_conditions Step 2: Reaction Condition Optimization cluster_analysis Step 3: Side Reaction Analysis cluster_end Resolution start Low Yield Observed reagents Verify Purity & Integrity of: - Aryl Halide - Boronic Acid - Solvent (Anhydrous & Degassed) - Base - Catalyst & Ligand start->reagents Begin Troubleshooting setup Check Reaction Setup: - Inert Atmosphere (Ar/N2) - Proper Degassing Technique reagents->setup catalyst Catalyst System: - Switch to Pd(0) source? - Use modern palladacycle precatalyst? - Screen different ligands (e.g., Buchwald ligands) setup->catalyst If reagents/setup are OK base Base Selection: - Is the base strong enough? - Try alternative bases (K3PO4, Cs2CO3) catalyst->base solvent Solvent System: - Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF) - Adjust water content base->solvent temp Temperature: - Optimize temperature. Is it too high (degradation) or too low (slow kinetics)? solvent->temp analysis Analyze Crude Reaction Mixture by LC-MS/GC-MS to Identify Byproducts temp->analysis If yield is still low homocoupling Homocoupling Detected? - Improve degassing - Use Pd(0) source analysis->homocoupling If homocoupling protodeboronation Protodeboronation Detected? - Use boronic ester - Use anhydrous conditions analysis->protodeboronation If protodeboronation dehalogenation Dehalogenation Detected? - Change base or solvent analysis->dehalogenation If dehalogenation end_node Optimized Yield analysis->end_node If byproducts are minimized homocoupling->catalyst Re-optimize conditions protodeboronation->catalyst Re-optimize conditions dehalogenation->catalyst Re-optimize conditions

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [9]

ParameterStandard ConditionsRecommended Optimization for this compoundRationale
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Pd₂(dba)₃ is a reliable Pd(0) source. Buchwald precatalysts are highly active for coupling challenging substrates like aryl chlorides due to their bulky, electron-rich ligands. [5]
Ligand PPh₃Buchwald Ligands (SPhos, XPhos, RuPhos), cataCXium ABulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step for electron-rich aryl chlorides and promote the final reductive elimination. [2][7][10]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KFStronger bases like K₃PO₄ and Cs₂CO₃ are often more effective for activating the boronic acid and facilitating transmetalation, especially with sterically hindered or electron-rich substrates. [7][11][12]
Solvent Toluene/H₂O, Dioxane/H₂ODioxane, THF, 2-MeTHF (often with a small amount of water)The choice of solvent can significantly impact solubility and reaction rates. Ethereal solvents are often effective. [13][14]
Temperature 80-110 °C80-120 °CWhile higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation. [7][15]Temperature screening is recommended.
Protocol 2: General Procedure for a Trial Suzuki Coupling
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask with a septum, and cycle between vacuum and backfilling with argon three times.

  • Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. [5] By systematically working through these steps, from verifying your reagents to optimizing the catalytic system, you can effectively diagnose and overcome the challenges of low yield in your Suzuki coupling with this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-4-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent in cross-coupling reactions. The following content, presented in a question-and-answer format, provides in-depth troubleshooting strategies and detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the use of this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving very low yields. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling fails, a systematic review of the core reaction components is the most effective troubleshooting approach. The electron-rich nature of the 4-methoxy group and the steric influence of the 3-chloro group on this boronic acid demand careful consideration of your reaction setup.

Here is a checklist of critical parameters to verify:

  • Catalyst Activity & Inert Atmosphere: The active catalyst is a Pd(0) species, which is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere (Nitrogen or Argon) can lead to catalyst decomposition and the formation of biaryl homocoupling products from the boronic acid.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a palladacycle) if you suspect catalyst deactivation.[1]

  • Reagent Purity and Stability: Verify the purity of your boronic acid and coupling partner. Boronic acids can degrade over time, particularly through dehydration to form boroxines or via protodeboronation if exposed to moisture and acid.[1]

  • Choice of Base and Solvent: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate complex, which is required for the transmetalation step.[3][4][5][6] The base and solvent are intrinsically linked. An inappropriate combination can lead to poor solubility of the base and halt the reaction. Ensure the base is finely powdered for maximum surface area, especially in anhydrous reactions.[1] For biphasic reactions, vigorous stirring is crucial.[1]

  • Reaction Temperature: While higher temperatures can often overcome activation barriers, especially with challenging substrates like aryl chlorides, excessive heat can also accelerate catalyst decomposition and side reactions like protodeboronation.[7]

Q2: I am observing a significant amount of 2-chloro-1-methoxybenzene as a byproduct. What is causing this, and how can I prevent it?

A2: The formation of 2-chloro-1-methoxybenzene is a classic case of protodeboronation . This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][7] this compound is particularly susceptible due to the electron-donating 4-methoxy group, which increases the electron density on the aromatic ring and makes the ipso-carbon more prone to protonolysis.

Causality: The primary culprit is a proton source, which is most often water, especially in the presence of a strong base.[1][7] The reaction rate of the desired Suzuki coupling must outcompete the rate of protodeboronation.

Mitigation Strategies:

  • Use a Milder Base: Strong bases like NaOH in aqueous media can accelerate protodeboronation.[1] Switching to weaker inorganic bases like K₂CO₃, K₃PO₄, or fluoride sources like KF or CsF can significantly reduce this side reaction.[1][7]

  • Anhydrous Conditions: Since water is the most common proton source, switching to strictly anhydrous conditions can be highly effective.[1] This involves using dry solvents and reagents.

  • Use a Boronic Ester: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate, can protect it from protodeboronation.[8] These esters are more stable under basic conditions and often hydrolyze in situ at a controlled rate to release the boronic acid for the catalytic cycle.[8]

Below is a decision-making workflow for troubleshooting protodeboronation:

G start High Protodeboronation Observed? base_check Re-evaluate Base start->base_check Yes conditions_check Modify Conditions base_check->conditions_check Still an issue sub_base1 Switch to weaker base (e.g., K₂CO₃, K₃PO₄, KF) base_check->sub_base1 reagent_check Protect Boronic Acid conditions_check->reagent_check Still an issue sub_cond1 Use anhydrous solvent (e.g., Dioxane, Toluene) conditions_check->sub_cond1 sub_cond2 Lower reaction temperature conditions_check->sub_cond2 sub_reagent1 Use Pinacol or MIDA boronate ester reagent_check->sub_reagent1 end Problem Solved sub_base1->end sub_cond1->end sub_cond2->end sub_reagent1->end

Caption: A decision tree for troubleshooting protodeboronation.

Q3: My reaction is very slow or fails when using an aryl chloride as a coupling partner. How can I optimize the conditions for this challenging substrate?

A3: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in the Suzuki-Miyaura reaction.[9] This is because the C-Cl bond is stronger, making the initial oxidative addition step—often the rate-determining step of the catalytic cycle—much more difficult.[10]

To overcome this challenge, you need a highly active catalyst system and more forcing conditions:

  • Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often insufficient. You must use specialized ligands that promote oxidative addition. The most successful are bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) or N-heterocyclic carbenes (NHCs).[1][11] These ligands stabilize the Pd(0) center and facilitate the cleavage of the strong C-Cl bond.[12]

  • Use a Stronger Base: While weaker bases are preferred to avoid protodeboronation, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to facilitate the transmetalation step sufficiently to keep the catalytic cycle moving forward with unreactive chlorides.

  • Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures (e.g., 80–120 °C) to provide the energy needed for the oxidative addition step. Solvents with high boiling points like dioxane, toluene, or DMF are suitable.

  • Advanced Precatalysts: Consider using modern palladacycle precatalysts (e.g., XPhos Pd G3). These are air-stable and highly active, ensuring a sufficient concentration of the active Pd(0) species is generated in the reaction.[1]

Section 2: Advanced Troubleshooting & Methodology

This section provides detailed protocols and deeper insights into the Suzuki-Miyaura catalytic cycle and specific challenges.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The reaction proceeds through three main steps, and issues can arise at any stage.

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add transmetalation Transmetalation oxidative_add->transmetalation Ar¹-Pd(II)-X(L₂) reductive_elim Reductive Elimination transmetalation->reductive_elim Ar¹-Pd(II)-Ar²(L₂) reductive_elim->pd0 Ar¹-Ar² (Product) aryl_halide Aryl Halide (Ar¹-X) aryl_halide->oxidative_add boronic_acid Boronic Acid (Ar²-B(OH)₂) boronate Boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation Activates Boron

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a standard aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv., limiting reagent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv.)

  • Toluene/H₂O (10:1 mixture), degassed

  • Schlenk flask or sealed vial with a stir bar

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and finely powdered K₃PO₄ (1.0 mmol).

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask under the inert atmosphere.

  • Solvent Addition: Add the degassed Toluene/H₂O solvent mixture (to achieve a final concentration of ~0.2 M with respect to the aryl bromide) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling Argon through the solution for 5-10 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.[1][13][14]

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Various Coupling Partners
Coupling Partner TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemperature (°C)Key Considerations
Simple Aryl Bromide Pd(OAc)₂ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)Toluene/H₂O (10:1)80-100Standard conditions, generally high yielding.
Electron-Deficient Aryl Bromide Pd₂(dba)₃ (1%)PPh₃ (4%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-90Easier oxidative addition allows for less active catalysts.
Sterically Hindered Aryl Bromide XPhos Pd G3 (1-2%)(None needed)K₃PO₄ (2.0)Dioxane100-110Bulky ligand is essential to overcome steric clash.[1][15]
Aryl Chloride XPhos Pd G3 (2-3%)(None needed)Cs₂CO₃ (2.0)Dioxane110-120Requires a highly active catalyst system and forcing conditions.[12]
Heteroaryl Halide (N-containing) Pd(OAc)₂ (2%)XPhos (4%)K₂CO₃ (2.0)n-Butanol100The nitrogen in the heterocycle can act as a ligand; a strong phosphine ligand is needed to compete.[10]

Section 3: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this compound and all associated reagents and solvents.[16][17][18]

  • Handling: Handle the solid material in a well-ventilated area or a fume hood to avoid inhaling dust.[17][19] Avoid contact with skin and eyes.[17] In case of contact, wash the affected area thoroughly with water.[17][18]

  • Storage: Store this compound in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[20][21]

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 3-Chloro-4-methoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. Our focus is to move beyond simple procedural steps and provide a mechanistic understanding of common side reactions, empowering you to optimize your synthetic outcomes.

Section 1: The Most Common Challenge - Low Yields and Unidentified Byproducts

Q1: I am performing a Suzuki-Miyaura coupling with this compound and my yield is consistently low. TLC and LC-MS analysis show my starting materials are consumed, but I have multiple new spots, including a major byproduct with a mass corresponding to 4-chloroanisole. What is happening?

This is a classic scenario when working with electron-rich boronic acids like this compound. The primary culprit is almost certainly protodeboronation , a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] The presence of 4-chloroanisole (the protodeboronated product of your starting material) is the key diagnostic clue.

Several factors inherent to the Suzuki-Miyaura reaction can promote this undesired pathway:

  • Aqueous Basic Conditions: The reaction is typically run with a base, often in the presence of water. While necessary for the catalytic cycle, strong bases and water create an environment ripe for protonolysis of the boronic acid.[2][3]

  • Substrate Electronics: The methoxy group on your boronic acid is electron-donating, making the ipso-carbon more susceptible to protonation.

  • Reaction Temperature & Time: Higher temperatures and longer reaction times increase the rate of protodeboronation.[2] If the desired cross-coupling is slow, the boronic acid is exposed to these degrading conditions for a longer period, allowing the side reaction to dominate.

A secondary, but also common, issue is homocoupling , where two molecules of the boronic acid couple to form 2,2'-dichloro-4,4'-dimethoxy-1,1'-biphenyl. This is often driven by the presence of oxygen in the reaction mixture.[3][4]

Section 2: Deep Dive into Side Reactions & Mitigation Strategies

This section breaks down the most prevalent side reactions and provides targeted strategies to suppress them.

FAQ 1: Protodeboronation - The Nucleophile Killer
What is the mechanism of protodeboronation?

Protodeboronation is the protonolysis of the carbon-boron bond.[1] Under the basic aqueous conditions of a Suzuki coupling, the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻).[5] This anion is then protonated by a proton source (typically water), leading to the cleavage of the C-B bond and formation of the undesired arene (Ar-H).[6][7]

Protodeboronation BA ArB(OH)₂ (Boronic Acid) Boronate [ArB(OH)₃]⁻ (Boronate Anion) BA->Boronate + OH⁻ Product Ar-H (Protodeboronated Byproduct) Boronate->Product + H₂O (Proton Source) BoricAcid B(OH)₃ Boronate->BoricAcid - Ar⁻ (transient)

Caption: Base-catalyzed protodeboronation pathway.

How can I minimize protodeboronation?

Your goal is to make the rate of the desired cross-coupling significantly faster than the rate of protodeboronation.

StrategyMechanism of ActionRecommended Action
Use Boronic Esters Boronic esters, such as pinacol (Bpin) or MIDA boronates, are more stable and less prone to hydrolysis and subsequent protodeboronation.[2] They act as a "slow-release" source of the active boronic acid under reaction conditions.[1]Convert this compound to its pinacol ester derivative before the coupling reaction. (See Protocol 2 ).
Optimize the Base Strong bases (e.g., NaOH, KOH) and high concentrations of hydroxide ions accelerate protodeboronation.[8] Weaker inorganic bases or fluoride-based bases are often effective for the coupling while minimizing this side reaction.[2]Switch from strong hydroxide bases to milder options like K₃PO₄, K₂CO₃, or CsF.
Control Water Content While a small amount of water can be beneficial for dissolving the base and facilitating the catalytic cycle, excess water provides the proton source for protodeboronation.[3]Use anhydrous solvents and reagents. If an aqueous base is necessary, use a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O) with minimal water and vigorous stirring.[9]
Increase Reaction Rate A more active catalyst system will accelerate the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[2]Employ modern, highly active catalyst systems. Buchwald ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G3) are excellent choices for challenging substrates.[10][11]
Lower Temperature The activation energy for protodeboronation is often lower than that for the productive coupling, but higher temperatures will accelerate both. Finding the "sweet spot" is key.[2]Screen temperatures starting from 60-80 °C. Avoid excessively high temperatures unless necessary to activate a challenging aryl halide.
FAQ 2: Homocoupling - The Dimerization Problem
What causes the formation of a biaryl byproduct from my boronic acid?

This byproduct, 2,2'-dichloro-4,4'-dimethoxy-1,1'-biphenyl, is the result of homocoupling. This side reaction is primarily promoted by the presence of molecular oxygen.[4][12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled dimer and regenerate Pd(0).[13]

Homocoupling Pd0 L₂Pd(0) (Active Catalyst) PdII L₂Pd(II)X₂ Pd0->PdII O₂ (Oxygen) (Catalyst Oxidation) ArPdX L₂(Ar)Pd(II)X PdII->ArPdX + ArB(OH)₂ (Transmetalation) Ar2Pd L₂(Ar)₂Pd(II) ArPdX->Ar2Pd + ArB(OH)₂ (2nd Transmetalation) Ar2Pd->Pd0 Dimer Ar-Ar (Homocoupling Product) Ar2Pd->Dimer Reductive Elimination ArBOH2_1 ArB(OH)₂ ArBOH2_2 ArB(OH)₂

Caption: Oxygen-mediated homocoupling of boronic acids.

How do I prevent homocoupling?

The key is the rigorous exclusion of oxygen.

  • Thorough Degassing: Before adding the palladium catalyst, the reaction solvent and mixture must be thoroughly degassed. The most effective method is the "freeze-pump-thaw" technique (3 cycles), but sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is also common and effective for most applications.[3][9]

  • Maintain Inert Atmosphere: The reaction must be run under a positive pressure of an inert gas (e.g., using a balloon or a manifold). Ensure all glassware is oven- or flame-dried to remove adsorbed water and oxygen.

  • Use Pd(0) Sources: While Pd(II) pre-catalysts are designed to be reduced in situ to the active Pd(0) species, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial, as it removes the Pd(II) reduction step which can sometimes be linked to homocoupling.[4] However, modern pre-catalysts are generally very efficient.

FAQ 3: Dehalogenation - Losing Your Electrophile
My aryl halide starting material is being consumed, but instead of the coupled product, I'm seeing the corresponding arene (halide replaced by -H). What is this side reaction?

This is known as dehalogenation (or hydrodehalogenation).[14] It's a reductive process where the aryl halide (Ar'-X) is converted to Ar'-H. This side reaction can be complex, but potential hydrogen sources in the reaction mixture include the solvent, water, or even other reagents. It is often more prevalent with highly active (electron-rich and bulky) phosphine ligands and electron-rich aryl halides.[14]

How can I suppress dehalogenation?
  • Modify the Ligand: If using a very electron-rich ligand, consider switching to a slightly less donating one to temper the reactivity of the catalyst system.

  • Scrutinize Reagents: Ensure the purity of your solvent and base. Some sources of hydride can be impurities.

  • Adjust the Base/Solvent System: The choice of base and solvent can influence the prevalence of this side reaction. Sometimes, switching from a homogenous system to a biphasic one can help mitigate the issue.

Section 3: Experimental Protocols & Workflows

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield / Multiple Products with this compound CheckProto Is Protodeboronation product (4-chloroanisole) present? Start->CheckProto CheckHomo Is Homocoupling product (biaryl dimer) present? CheckProto->CheckHomo No ActionProto Implement Protodeboronation Mitigation Strategies: 1. Use Pinacol Ester 2. Switch to Milder Base (K₃PO₄) 3. Use Anhydrous Solvent 4. Use More Active Catalyst CheckProto->ActionProto Yes CheckDehalo Is Dehalogenated electrophile (Ar'-H) present? CheckHomo->CheckDehalo No ActionHomo Implement Homocoupling Mitigation Strategies: 1. Rigorously Degas Solvent 2. Maintain Inert Atmosphere (Ar/N₂) 3. Check Catalyst Quality CheckHomo->ActionHomo Yes ActionDehalo Implement Dehalogenation Mitigation Strategies: 1. Modify Ligand Choice 2. Check Reagent Purity CheckDehalo->ActionDehalo Yes Success Optimized Reaction: High Yield of Desired Product CheckDehalo->Success No / All Issues Addressed ActionProto->CheckHomo ActionHomo->CheckDehalo ActionDehalo->Success

Caption: A logical workflow for troubleshooting common side reactions.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Side Reactions

This protocol uses a modern pre-catalyst and conditions designed to suppress protodeboronation and homocoupling.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).[3]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%).

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., Dioxane, Toluene, or CPME) via syringe. To degas the solvent, sparge with Argon for 20-30 minutes prior to use.[9]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of this compound pinacol ester

Converting the boronic acid to its more stable pinacol ester is a highly effective strategy to prevent protodeboronation.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent such as THF or Toluene.

  • Drying: Add a drying agent (e.g., anhydrous MgSO₄) to remove any water formed during the esterification.

  • Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting boronic acid.

  • Isolation: Filter off the drying agent and wash with a small amount of the solvent. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction without further purification.

Section 4: References

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem Technical Support. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support. --INVALID-LINK--

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited... Journal of the American Chemical Society. --INVALID-LINK--

  • Leach, A. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters...: Kinetics, Speciation, and Dysfunction... Accounts of Chemical Research. --INVALID-LINK--

  • BenchChem. (2025). A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem Technical Support. --INVALID-LINK--

  • BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem Technical Support. --INVALID-LINK--

  • ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters... --INVALID-LINK--

  • Wikipedia. Protodeboronation. --INVALID-LINK--

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Reactions. BenchChem Technical Support. --INVALID-LINK--

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--

  • Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Chemists' Channel. --INVALID-LINK--

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. --INVALID-LINK--

  • BenchChem. (2025). Minimizing dehalogenated byproducts in Suzuki coupling reactions. BenchChem Technical Support. --INVALID-LINK--

  • Sigma-Aldrich. (2023). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. --INVALID-LINK--

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. --INVALID-LINK--

  • Wikipedia. Suzuki reaction. --INVALID-LINK--

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. --INVALID-LINK--

References

Preventing protodeboronation of 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Protodeboronation in Suzuki-Miyaura Coupling and Other Applications

Welcome to the Technical Support Center for 3-Chloro-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development and materials science to address a critical challenge encountered during its use: protodeboronation. This undesired side reaction, the cleavage of the carbon-boron bond, can significantly lower yields and complicate purification.

This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols in a direct question-and-answer format to ensure the successful application of this versatile reagent in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant amount of 3-chloro-4-methoxyphenol as a byproduct in my Suzuki-Miyaura reaction. What is causing this?

A1: The formation of 3-chloro-4-methoxyphenol is a classic sign of protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[1] For this compound, which possesses an electron-donating methoxy group, this reaction is particularly facile under basic aqueous conditions, which are typical for Suzuki-Miyaura coupling. The primary drivers for protodeboronation are:

  • Base-Catalyzed Decomposition: The reaction is often catalyzed by the base required for the Suzuki coupling itself. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation. However, this boronate can also react with a proton source (like water) leading to the cleavage of the C-B bond.[1]

  • Presence of a Proton Source: Water is a common proton source in many Suzuki coupling protocols and directly participates in the protodeboronation mechanism.[1]

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of protodeboronation, often more than the desired coupling reaction.

  • Prolonged Reaction Times: The longer the boronic acid is exposed to basic, protic conditions, the more extensive the decomposition will be.

The interplay of these factors creates a kinetic competition between the desired Suzuki coupling and the undesired protodeboronation. The key to success is to optimize conditions to favor the former.

Q2: How do I choose the right base to minimize protodeboronation?

A2: The choice of base is critical. While a base is necessary to activate the boronic acid, overly strong bases can accelerate decomposition. For an electron-rich boronic acid like this compound, milder inorganic bases are generally preferred over strong hydroxides.

BaseGeneral Recommendation for this compoundRationale
Potassium Phosphate (K₃PO₄) Highly Recommended Often provides a good balance of reactivity for the Suzuki coupling while being mild enough to suppress protodeboronation.
Potassium Carbonate (K₂CO₃) Recommended A widely used and effective base. It is less basic than hydroxides and often gives good yields.
Cesium Carbonate (Cs₂CO₃) Recommended Its high solubility in organic solvents can sometimes improve reaction rates and yields, even at lower temperatures.
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) Use with Caution These strong bases can significantly accelerate protodeboronation, especially at elevated temperatures. Only consider if milder bases fail.
Organic Bases (e.g., Et₃N, DIPEA) Not Generally Recommended Typically not basic enough to efficiently promote the transmetalation step in Suzuki couplings involving aryl chlorides or bromides.
Q3: What is the impact of my solvent choice on protodeboronation, and what are the best practices?

A3: The solvent system plays a dual role: it must solubilize the reactants and facilitate the reaction, but it can also be the source of protons that drive protodeboronation.

  • Anhydrous Conditions: The most effective strategy to prevent protodeboronation is to minimize or eliminate water.[2] Using anhydrous solvents is highly recommended.

  • Aprotic Solvents: Solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are excellent choices for the organic phase.

  • Water Content: If an aqueous phase is necessary for the base to function, use the minimum amount required and consider a biphasic system (e.g., Toluene/H₂O 10:1).

  • Degassing: Thoroughly degassing solvents before use is crucial. Oxygen can lead to oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst.

Preventative Strategies & Optimized Protocols

Strategy 1: Conversion to a More Stable Boronic Ester

One of the most robust methods to prevent protodeboronation is to convert the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester. These esters are significantly more resistant to protodeboronation under basic conditions.

G BA This compound (Susceptible to Protodeboronation) Protect Protection Step BA->Protect Ester Pinacol or MIDA Boronate Ester (Stable) Protect->Ester Suzuki Suzuki-Miyaura Coupling Ester->Suzuki Product Desired Biaryl Product Suzuki->Product

Protocol 1: Synthesis of this compound pinacol ester

This protocol describes the esterification of the boronic acid with pinacol.

  • Materials:

    • This compound

    • Pinacol (1.2 equivalents)

    • Anhydrous diethyl ether or toluene

    • Anhydrous magnesium sulfate (optional, as a drying agent)

  • Procedure:

    • To a solution of this compound in anhydrous diethyl ether, add pinacol (1.2 equivalents).

    • Stir the mixture at room temperature overnight.

    • If a precipitate (magnesium salts, if used) forms, filter the mixture.

    • Concentrate the filtrate under reduced pressure.

    • The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Synthesis of this compound MIDA ester

MIDA boronates are exceptionally stable and can be used in a "slow-release" strategy for Suzuki couplings.[3]

  • Materials:

    • This compound

    • N-methyliminodiacetic acid (MIDA) anhydride (1.5 equivalents)

    • Anhydrous Toluene

  • Procedure:

    • In a round-bottom flask, suspend this compound and MIDA anhydride (1.5 equivalents) in anhydrous toluene.

    • Heat the mixture to reflux with a Dean-Stark trap to remove water.

    • Monitor the reaction by TLC until the starting boronic acid is consumed.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The MIDA ester can be purified by column chromatography.

Strategy 2: Optimization of Suzuki-Miyaura Reaction Conditions

If using the boronic acid directly, careful optimization of the reaction conditions is paramount.

G cluster_0 Key Parameters cluster_1 Desired Outcome Base Mild Base (K₃PO₄, K₂CO₃) Suzuki Fast Suzuki Coupling Base->Suzuki Protodeboronation Slow Protodeboronation Base->Protodeboronation Temp Low Temperature (≤ 80 °C) Temp->Suzuki Temp->Protodeboronation Solvent Anhydrous/Aprotic (Dioxane, Toluene) Solvent->Suzuki Solvent->Protodeboronation Catalyst High-Activity Catalyst (e.g., with SPhos, XPhos) Catalyst->Suzuki

Protocol 3: General Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, with considerations to minimize protodeboronation.

  • Materials:

    • Aryl halide (1.0 equivalent)

    • This compound (1.2 equivalents)

    • Potassium phosphate (K₃PO₄) (2.0 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Solvent: Anhydrous 1,4-Dioxane or Toluene

  • Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₃PO₄.

    • Add the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the anhydrous solvent via syringe.

    • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). Higher temperatures should be avoided initially.

    • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Summary of Recommendations

ParameterStandard ConditionOptimized Condition to Prevent Protodeboronation
Boron Reagent Boronic AcidPinacol or MIDA Boronate Ester
Base NaOH, K₂CO₃K₃PO₄, Cs₂CO₃
Solvent Dioxane/Water, Toluene/Ethanol/WaterAnhydrous Dioxane, Anhydrous Toluene
Temperature 80-110 °CRoom Temperature to 80 °C (as low as feasible)
Reaction Time 12-24 hoursMonitor closely and stop when complete (as short as possible)

By implementing these strategies and carefully selecting reaction conditions, researchers can significantly mitigate the issue of protodeboronation and achieve higher yields and purity in their synthetic endeavors with this compound.

References

Technical Support Center: Suzuki Reactions of 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving 3-chloro-4-methoxyphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions, providing in-depth, field-tested insights to ensure the success of your experiments. Our focus is on the critical and often nuanced role that water plays in these reactions.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems you might encounter when using this compound in Suzuki reactions. We move beyond simple procedural steps to explain the underlying chemistry, empowering you to make informed decisions in the lab.

Issue 1: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is resulting in a low or non-existent yield. What are the primary factors I should investigate?

Answer: A failing Suzuki coupling reaction necessitates a systematic review of your reaction components and conditions. Here are the most critical parameters to assess:

  • Catalyst Activity: Ensure your palladium catalyst and any accompanying ligands are active. Pd(II) precatalysts require in situ reduction to the catalytically active Pd(0) state.[1][2] If you suspect catalyst degradation, consider using a fresh batch or a more robust precatalyst.

  • Oxygen Contamination: The Suzuki reaction is sensitive to oxygen, which can lead to the undesirable homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Purity of this compound: The purity of your boronic acid is paramount. Impurities can interfere with the catalytic cycle. Some commercial sources of this compound may contain varying amounts of its anhydride (boroxine).[3] While boroxines can participate in the reaction, their presence alters the stoichiometry, and they can be a source of water.[4][5]

  • Base Selection and Water Content: The choice of base and the presence of water are intricately linked and crucial for activating the boronic acid.[6] For this compound, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective. Crucially, a small amount of water is generally beneficial, as it facilitates the formation of the reactive boronate species.[2][7] However, excessive water can promote unwanted side reactions.

Issue 2: Significant Protodeboronation of the Starting Material

Question: I'm observing a significant amount of 4-chloro-3-methoxyanisole, the protodeboronation byproduct, in my reaction mixture. How can I minimize this side reaction?

Answer: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich arylboronic acids like this compound.[8][9] The presence of both a methoxy group (electron-donating) and a chloro group (electron-withdrawing) on the phenyl ring creates a complex electronic environment that can influence the stability of the C-B bond. Here’s how to address this:

  • Control Water Content: While some water is necessary, an excess can accelerate protodeboronation.[10] If you are using a solvent system like dioxane/water, consider reducing the proportion of water.

  • Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K), can mitigate protodeboronation.[8] These derivatives often exhibit greater stability under reaction conditions and release the boronic acid slowly in situ.

  • Optimize Reaction Temperature and Time: High temperatures and prolonged reaction times can exacerbate protodeboronation. Monitor your reaction closely (e.g., by TLC or LC-MS) and aim to stop it as soon as the starting material is consumed.

  • Choice of Base: A very strong base can sometimes increase the rate of protodeboronation. If you are using a strong base like NaOH, consider switching to a milder one such as K₂CO₃ or Cs₂CO₃.

Issue 3: Formation of Homocoupled Byproducts

Question: My reaction is producing a significant amount of the homocoupled product from this compound. What causes this and how can I prevent it?

Answer: The formation of biaryl compounds from the coupling of two boronic acid molecules is known as homocoupling. This side reaction is often promoted by the presence of Pd(II) species and oxygen.[2]

  • Ensure an Oxygen-Free Environment: As mentioned previously, rigorous degassing of solvents and maintaining a robust inert atmosphere are your first lines of defense against homocoupling.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), which must be reduced in situ.[8] This is because the in situ reduction of Pd(II) can sometimes be inefficient, leaving residual Pd(II) to catalyze the homocoupling pathway.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling by promoting reductive elimination.[8]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the role of water in Suzuki reactions with this compound.

Q1: Is water absolutely necessary for the Suzuki reaction to proceed?

A1: In most standard Suzuki-Miyaura coupling protocols, a controlled amount of water is highly beneficial and often essential.[2] Water plays a key role in the transmetalation step of the catalytic cycle by facilitating the formation of a hydroxide or boronate species that is more readily transferred to the palladium center.[5][7] However, completely anhydrous Suzuki reactions are possible but require specific conditions, such as the use of boronic esters and strong, non-hydroxide bases like potassium trimethylsilanolate (TMSOK).[11]

Q2: What is the optimal amount of water to use in my reaction?

A2: The optimal amount of water is highly dependent on the specific reaction conditions, including the solvent, base, and catalyst system. A common starting point for solvent systems like dioxane or THF is a ratio of 10:1 organic solvent to water.[1] It is often best to determine the optimal ratio empirically for your specific reaction.

Q3: Can the dehydration of this compound itself provide the necessary water for the reaction?

A3: Yes, arylboronic acids can undergo dehydration to form cyclic anhydrides called boroxines, releasing water in the process.[4][5] This in situ generated water can be sufficient to facilitate the Suzuki coupling, a phenomenon observed in so-called "solid-state" or pseudo-solid-state reactions.[4][12] This is why some reactions can proceed even without the explicit addition of water, as the boronic acid itself can act as a water source.[4][12]

Q4: How does the presence of water affect the stability of this compound?

A4: Water can contribute to the decomposition of arylboronic acids through protodeboronation, especially under basic conditions and at elevated temperatures.[10] For this compound, the electronic properties of the substituents can influence its susceptibility to this degradation pathway. Therefore, while water is beneficial for the reaction mechanism, its concentration should be carefully controlled to minimize substrate degradation.

Q5: Are there alternative solvents to water for promoting the Suzuki reaction?

A5: While water is the most common protic co-solvent, other protic solvents like alcohols can sometimes play a similar role. However, water is generally the most effective and widely used. In some cases, ionic liquids have been used in conjunction with water to accelerate the reaction.[13]

Experimental Protocols and Data

Table 1: Troubleshooting Summary for Suzuki Reactions of this compound
Problem Potential Cause(s) Recommended Solution(s)
Low/No Yield Inactive catalyst, Oxygen contamination, Impure boronic acidUse fresh catalyst, rigorously degas solvents, confirm purity of starting material
Protodeboronation Excess water, High temperature, Strong baseReduce water content, lower reaction temperature, use a milder base, consider a more stable boronic ester
Homocoupling Oxygen contamination, Presence of Pd(II)Thoroughly degas all reagents and solvents, use a Pd(0) catalyst source, employ bulky ligands
Protocol: General Procedure for Suzuki Coupling of this compound
  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 equivalents), the aryl halide coupling partner (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Figure 1. Suzuki-Miyaura Catalytic Cycle and Key Side Reactions cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd0 Pd(0)L2 (Active Catalyst) OxAdd Ar-Pd(II)-X(L2) (Oxidative Addition) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L2) OxAdd->Transmetalation Transmetalation (Ar'B(OH)2 + Base/H2O) Transmetalation->Pd0 RedElim Ar-Ar' (Product) Transmetalation->RedElim Reductive Elimination BoronicAcid Ar'B(OH)2 Protodeboronation Ar'-H (Protodeboronation) BoronicAcid->Protodeboronation H2O/Base Homocoupling Ar'-Ar' (Homocoupling) BoronicAcid->Homocoupling O2/Pd(II)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction and common side reactions.

Diagram 2: The Role of Water in Boronic Acid Activation

Water_Activation Figure 2. Water facilitates the formation of the active boronate species for transmetalation. BoronicAcid ArB(OH)2 3-Chloro-4-methoxyphenyl- boronic acid Boronate [ArB(OH)3]- Trihydroxyboronate Anion (Active Species) BoronicAcid->Boronate + OH- Base Base (e.g., K2CO3) Hydroxide OH- Base->Hydroxide reacts with Water H2O TransmetalationProduct L2Pd(II)Ar(Ar') Boronate->TransmetalationProduct Transmetalation PalladiumComplex [L2Pd(II)Ar]X

Caption: The role of water in activating the boronic acid for the crucial transmetalation step.

References

Technical Support Center: Purification Strategies for Products from 3-Chloro-4-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxyphenylboronic acid. This guide provides in-depth troubleshooting and frequently asked questions to address the specific purification challenges encountered when using this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Purification Challenge

This compound is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals.[1] While its reactivity in palladium-catalyzed cross-coupling reactions is well-established, the subsequent purification of the desired products can be a significant bottleneck.[1][2] The presence of residual starting materials, catalyst residues, and various byproducts necessitates robust and well-designed purification strategies to ensure the high purity required for downstream applications. This guide is designed to provide you with the expertise and practical protocols to navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses common problems encountered during the purification of products from reactions involving this compound. Each issue is presented with potential causes and detailed, step-by-step protocols for resolution.

Issue 1: Presence of Unreacted this compound and its Derivatives in the Final Product

Causality: Incomplete reaction conversion or the formation of boronic acid-derived impurities, such as boroxines (anhydrides of boronic acids), can lead to their co-elution with the desired product during chromatography or co-precipitation during crystallization. Boronic acids can be challenging to separate from polar products due to similar polarities.[3]

Protocol 1: Basic Extraction for Boronic Acid Removal

This protocol leverages the acidic nature of the boronic acid to form a water-soluble salt, allowing for its separation from the neutral organic product.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). This deprotonates the boronic acid, forming a water-soluble boronate salt.

  • Separation: Gently shake the separatory funnel, allowing the layers to separate. Drain the aqueous layer containing the boronate salt.

  • Repeat: Repeat the aqueous wash two to three times to ensure complete removal of the boronic acid.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product, now depleted of the boronic acid impurity.

Protocol 2: Purification via Diethanolamine Adduct Formation

For more stubborn cases, derivatizing the boronic acid with diethanolamine can form a crystalline adduct that is easily separated.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a minimal amount of a non-polar solvent like diethyl ether.

  • Adduct Formation: Add diethanolamine to the solution. The diethanolamine adduct of the boronic acid is often crystalline and will precipitate out of the non-polar solvent.[4]

  • Filtration: Filter the mixture to isolate the precipitated adduct, leaving the desired product in the filtrate.

  • Concentration: Concentrate the filtrate under reduced pressure to recover the purified product.

Issue 2: Residual Palladium Catalyst Contamination

Causality: Homogeneous palladium catalysts used in reactions like the Suzuki-Miyaura coupling can be difficult to remove completely, leading to product discoloration (often black or dark brown) and potential interference with subsequent reactions or biological assays.[5][6] The nitrogen and oxygen atoms in the product or starting material can sometimes chelate with palladium, making it more soluble in the organic phase.[7]

Protocol 3: Filtration through Celite® or Silica Gel Plug

This is a straightforward and often effective first-pass method for removing insoluble or precipitated palladium species.[5][8]

Step-by-Step Methodology:

  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable solvent like ethyl acetate or DCM.[5]

  • Prepare the Plug: Prepare a short plug of Celite® or silica gel in a fritted funnel or a pipette plugged with cotton.

  • Filtration: Pass the diluted reaction mixture through the prepared plug. The solid support will adsorb a significant portion of the palladium catalyst.[5][8][9]

  • Wash: Wash the plug with additional fresh solvent to ensure complete elution of the desired product.[5]

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

Protocol 4: Treatment with Palladium Scavengers

For trace amounts of soluble palladium, specialized scavengers with high affinity for the metal are highly effective.[6][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Add Scavenger: Add a solid-supported scavenger resin (e.g., thiol-based or amine-based silica) to the solution.[7]

  • Stir: Stir the mixture at room temperature or with gentle heating for a few hours to overnight to allow for efficient binding of the palladium to the scavenger.[7]

  • Filtration: Filter off the scavenger resin.

  • Concentration: Concentrate the filtrate to obtain the palladium-free product.

Palladium Removal Technique Advantages Disadvantages Best For
Filtration (Celite®/Silica) Simple, fast, inexpensive[5][8]May not remove all soluble palladium species.Removing precipitated or heterogeneous catalysts.[7]
Scavenger Resins High efficiency for removing trace soluble palladium.[6][7]More expensive, may require longer treatment times.Achieving very low levels of palladium contamination.
Activated Carbon Cost-effective.[7][10]Can be non-specific and may adsorb the desired product.[7]Initial cleanup, but requires careful optimization.
Issue 3: Formation of Homocoupling Byproduct

Causality: A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid to form a biaryl byproduct.[11][12] This is often promoted by the presence of oxygen or when the reaction conditions are not optimal.[12]

Protocol 5: Column Chromatography

Flash column chromatography is the most common and effective method for separating the desired cross-coupled product from the homocoupled byproduct, as they typically have different polarities.[13][14][15]

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to achieve good separation between the desired product and the homocoupling byproduct. A common starting point for eluent systems is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a silica gel column with the chosen eluent system.

  • Loading: Load the crude product onto the column (either as a concentrated solution or adsorbed onto a small amount of silica gel).

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify and combine those containing the pure product.

  • Concentration: Concentrate the pure fractions to obtain the final product.

Visualization of Purification Workflow

Purification_Workflow Start Crude Reaction Mixture Palladium_Check Palladium Contamination? Start->Palladium_Check Boronic_Acid_Check Unreacted Boronic Acid? Palladium_Check->Boronic_Acid_Check No Celite_Filtration Celite/Silica Filtration Palladium_Check->Celite_Filtration Yes Homocoupling_Check Homocoupling Byproduct? Boronic_Acid_Check->Homocoupling_Check No Basic_Extraction Basic Extraction Boronic_Acid_Check->Basic_Extraction Yes Final_Product Pure Product Homocoupling_Check->Final_Product No Column_Chromatography Column Chromatography Homocoupling_Check->Column_Chromatography Yes Celite_Filtration->Boronic_Acid_Check Scavenger Palladium Scavenger Celite_Filtration->Scavenger Still Contaminated Scavenger->Boronic_Acid_Check Basic_Extraction->Homocoupling_Check Column_Chromatography->Final_Product

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when using this compound in Suzuki-Miyaura couplings?

A1: The two most common side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which is often facilitated by aqueous basic conditions.[16][17] Homocoupling results in the formation of a symmetrical biaryl from two molecules of the boronic acid and is often promoted by the presence of oxygen.[12]

Q2: My reaction mixture forms a slurry during aqueous workup. How can I resolve this?

A2: Slurry formation during extraction is a common issue.[9] A first step is to filter the reaction mixture through a pad of Celite® before extraction to remove any insoluble materials.[9] If the slurry persists, try diluting the mixture with more organic solvent or adding brine to help break the emulsion. In some cases, removing the reaction solvent by rotary evaporation before workup can also prevent slurry formation.[9]

Q3: Can I recrystallize my product to purify it?

A3: Recrystallization can be a very effective purification technique if your product is a solid and a suitable solvent system can be found. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain soluble at all temperatures. Experiment with various solvents or solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate) to find the optimal conditions.

Q4: How can I prevent protodeboronation of my boronic acid during the reaction?

A4: To minimize protodeboronation, ensure your reaction is thoroughly degassed to remove oxygen. Using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial.[18] In some cases, using a boronic ester (like a pinacol ester) instead of the free boronic acid can increase stability and reduce protodeboronation.

Q5: What is the best way to monitor the progress of my purification by column chromatography?

A5: Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography.[15] Before running the column, develop a TLC solvent system that gives good separation between your desired product and the major impurities, with an Rf value for your product ideally between 0.2 and 0.4. Spotting each collected fraction on a TLC plate and eluting it with your chosen solvent system will allow you to identify and combine the fractions containing the pure product.

Visualization of Common Impurities

Impurities cluster_reactants Reactants cluster_products Products & Byproducts Boronic_Acid This compound Reaction Suzuki-Miyaura Reaction Boronic_Acid->Reaction Aryl_Halide Ar-X Aryl_Halide->Reaction Desired_Product Desired Product (Cross-Coupled) Homocoupling Homocoupling Byproduct Protodeboronation Protodeboronation Byproduct Pd_Residue Palladium Residue Reaction->Desired_Product Reaction->Homocoupling Reaction->Protodeboronation Reaction->Pd_Residue

Caption: Potential products and byproducts from a typical reaction.

References

Technical Support Center: Optimizing Catalyst Performance for Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to enhancing your success in Suzuki-Miyaura cross-coupling reactions involving substituted phenylboronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot common issues and optimize catalyst performance. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you are equipped with the knowledge to overcome challenges with even the most demanding substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a substituted phenylboronic acid is failing or giving low yields. What are the primary factors I should investigate?

When a Suzuki-Miyaura reaction underperforms, a systematic evaluation of the reaction components is crucial. The primary factors to consider are:

  • Catalyst and Ligand Integrity: Ensure your palladium precatalyst and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive, and older catalysts may have reduced activity. Using a pre-formed, air-stable precatalyst can often mitigate this issue.[1][2]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of phosphine ligands and the homocoupling of boronic acids, both of which consume starting materials and reduce the efficiency of the desired cross-coupling.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Purity of Reagents: Impurities in your boronic acid, aryl halide, or solvent can poison the catalyst.[3][4] Water content in the solvent can also be a critical factor to control.

  • Choice of Base: The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.[5]

Q2: How do I select the appropriate palladium catalyst and ligand for my specific substituted phenylboronic acid?

The electronic and steric properties of your substituted phenylboronic acid will dictate the optimal catalyst system.

  • For Electron-Rich or Sterically Hindered Phenylboronic Acids: These substrates can be challenging due to slower transmetalation and reductive elimination steps.[1] The use of bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) is highly recommended.[1][6] These ligands promote both oxidative addition and reductive elimination. Modern palladium precatalysts that incorporate these ligands (e.g., XPhos Pd G3) are often a good starting point.[1]

  • For Electron-Deficient Phenylboronic Acids: These substrates are less nucleophilic, which can slow down the transmetalation step.[1] Using a stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), can facilitate this step.[5] Electron-rich ligands are also beneficial in this context to accelerate the overall catalytic cycle.[1]

Q3: What are the common side reactions with substituted phenylboronic acids, and how can I mitigate them?

Two prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[7] This is particularly problematic with electron-rich or heteroaromatic boronic acids. To minimize this, you can:

    • Use milder reaction conditions (lower temperature, weaker base if tolerated).

    • Employ boronic esters (e.g., pinacol esters) or MIDA boronates, which exhibit greater stability and release the boronic acid slowly into the reaction mixture.[2][7]

    • Increase the rate of the desired cross-coupling by using a more active catalyst system, so the productive reaction outcompetes the decomposition pathway.[7]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[2] To prevent homocoupling:

    • Thoroughly degas all solvents and reagents.

    • Use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[2]

    • Bulky ligands can also disfavor the formation of the homocoupled product.[6]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst Solution: Use a fresh batch of catalyst and ligand. Consider using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle). These precatalysts are designed for reliable generation of the active Pd(0) species.[1]
Poorly Degassed Reaction Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas for an extended period. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction setup and execution.[1]
Inappropriate Base Solution: The choice of base is critical for activating the boronic acid for transmetalation.[5] If you are using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, especially for electron-deficient or sterically hindered partners.[1][5]
Sub-optimal Solvent Solution: The solvent affects the solubility of all components and the reaction rate. Aprotic polar solvents like dioxane, THF, or toluene are common.[1] For challenging couplings, a higher boiling point solvent may be necessary to drive the reaction to completion.[1] The addition of water can sometimes be beneficial, but for water-sensitive substrates, anhydrous conditions are necessary.
Problem 2: Significant Formation of Side Products
Side Product Observed Troubleshooting Steps & Explanation
Protodeboronation Product (Ar-H) Solution 1: Convert the boronic acid to a more stable boronate ester (e.g., pinacol or neopentyl glycol ester).[2] These are more resistant to premature decomposition. Solution 2: Use a "slow-release" boronic acid derivative like a MIDA boronate ester.[7] This strategy maintains a low concentration of the free boronic acid, minimizing side reactions.[7]
Homocoupling Product (Ar-Ar) Solution: This is often a sign of oxygen in the reaction. Improve your degassing technique and ensure a strictly inert atmosphere.[2] Using a well-defined Pd(0) precatalyst can also help by minimizing the presence of Pd(II) species at the reaction's outset.[2]
Dehalogenation Product (Ar'-H) Solution: Dehalogenation of the aryl halide starting material can occur via a competing pathway involving a palladium-hydride species.[2][8] This can sometimes be suppressed by using a milder base or by ensuring the reaction mixture is free of water or other proton sources.

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is designed for substrates that may be sterically hindered or electronically challenging and utilizes a modern catalyst system.

  • Vessel Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the substituted phenylboronic acid (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum-containing cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1) via syringe. The concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a pre-heated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst 1. Check Catalyst/Ligand (Fresh? Air-stable precat?) Start->CheckCatalyst CheckDegassing 2. Verify Degassing (Solvent prep? Inert atm?) CheckCatalyst->CheckDegassing OptimizeBase 3. Optimize Base (Stronger? More soluble?) CheckDegassing->OptimizeBase OptimizeConditions 4. Modify Conditions (Higher temp? Different solvent?) OptimizeBase->OptimizeConditions SideProducts Analyze for Side Products (Protodeboronation? Homocoupling?) OptimizeConditions->SideProducts Success Improved Yield SideProducts->Success

Caption: A systematic workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

Addressing catalyst deactivation in reactions with 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Addressing Catalyst Deactivation in Reactions with 3-Chloro-4-methoxyphenylboronic acid

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are utilizing this compound in Suzuki-Miyaura reactions and encountering challenges related to catalyst performance and deactivation. Our goal is to provide not just solutions, but a foundational understanding of the mechanistic principles at play, enabling you to troubleshoot effectively and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs) - Your First Diagnostic Check

This section addresses the most common issues encountered when working with this specific, electronically-tuned substrate.

Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a very low yield. What are the primary suspects?

A1: A stalled or low-yielding reaction is the most frequent issue. The root cause typically falls into one of four categories:

  • Catalyst Deactivation: The active Pd(0) catalyst is rendered inactive through various pathways, which we will explore in detail. A common visual cue is the formation of a black precipitate (palladium black), indicating catalyst aggregation.[1][2]

  • Inefficient Oxidative Addition: Your boronic acid has a chloro-substituent, but the critical challenge often lies with the coupling partner. If you are using an aryl chloride as the electrophile, the oxidative addition step is inherently sluggish and often the rate-determining step of the entire catalytic cycle.[3][4] This requires specialized, highly active catalyst systems.

  • Competing Side Reactions: Your starting material is being consumed by pathways other than the desired cross-coupling. The most common are protodeboronation and homocoupling.[5]

  • Sub-optimal Reaction Conditions: Fundamental parameters like the choice of base, solvent, temperature, or the quality of reagents may be inappropriate for this specific transformation. It is crucial to ensure all reagents are pure and solvents are rigorously degassed, as oxygen can poison the catalyst and promote side reactions.[2][5]

Q2: I'm observing a significant amount of 1-chloro-2-methoxybenzene as a byproduct. What is causing this and how can I prevent it?

A2: This byproduct is the result of protodeboronation , a reaction where the C-B bond of your boronic acid is cleaved and replaced with a C-H bond. Electron-rich boronic acids, like yours (due to the methoxy group), are particularly susceptible to this side reaction.

  • Causality: The mechanism is often facilitated by the presence of water and the strength of the base. A strong base can increase the concentration of hydroxide ions, which can attack the boronic acid, and subsequent protonolysis (often from water in the solvent) cleaves the carbon-boron bond.

  • Mitigation Strategies:

    • Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.

    • Control Water Content: While some water can be beneficial in Suzuki couplings, excess water can accelerate protodeboronation. Consider using a biphasic solvent system (e.g., Toluene/H₂O) or a carefully controlled amount of water in an organic solvent like dioxane.

    • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[6] These esters can often participate directly in the catalytic cycle or hydrolyze slowly in situ to release the boronic acid.[7][8]

Q3: My mass spectrometry analysis shows a symmetrical biaryl, 2,2'-dichloro-3,3'-dimethoxy-1,1'-biphenyl. Why is my boronic acid coupling with itself?

A3: This is a classic case of homocoupling . This side reaction consumes two molecules of your boronic acid to form a symmetrical biaryl, wasting your starting material and reducing the efficiency of the catalyst.

  • Causality: Homocoupling is primarily promoted by two factors:

    • Presence of Oxygen: Dissolved oxygen in the reaction solvent can oxidize the Pd(0) catalyst to Pd(II) or directly facilitate the oxidative coupling of the boronic acid.[5]

    • Inefficient Pre-catalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) state might be slow or incomplete. The remaining Pd(II) species can directly mediate the homocoupling of the boronic acid.[5]

  • Mitigation Strategies:

    • Rigorous Degassing: This is non-negotiable. The solvent and the reaction headspace must be thoroughly deoxygenated. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

    • Use a Pd(0) Pre-catalyst: Start with a catalyst already in the active oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the pre-reduction step.

    • Optimize Ligand and Base: The right combination can facilitate a faster, more efficient catalytic cycle, outcompeting the homocoupling pathway.

Section 2: In-Depth Troubleshooting Guides

When basic FAQs are not enough, a systematic approach is required. This section provides logical workflows and deeper insights into solving complex deactivation problems.

Guide 1: A Systematic Workflow for Diagnosing Catalyst Deactivation

Use the following decision tree to systematically diagnose the issue with your reaction.

G start Reaction Stalled / Low Yield check_precipitate Is a black precipitate (Pd black) visible? start->check_precipitate deactivation_cause Deactivation via Aggregation. Likely Causes: 1. Ligand Degradation (Oxidation) 2. Slow Reductive Elimination 3. Inappropriate L:Pd Ratio check_precipitate->deactivation_cause Yes check_byproducts Analyze crude reaction by LCMS/GCMS. Dominant species? check_precipitate->check_byproducts No precipitate_yes Yes deactivation_solution Solution: - Increase ligand loading (e.g., 2:1 to 4:1 L:Pd) - Switch to more robust ligands (e.g., Buchwald biaryl phosphines) - Ensure rigorous inert atmosphere deactivation_cause->deactivation_solution precipitate_no No sm_cause Inactive Catalytic System. Likely Causes: 1. Oxidative Addition is too slow (e.g., aryl chloride partner) 2. Incorrect base/solvent combination 3. Low temperature check_byproducts->sm_cause Starting Materials proto_cause Protodeboronation is dominant. (See FAQ Q2) check_byproducts->proto_cause Protodeboronation Product homo_cause Homocoupling is dominant. (See FAQ Q3) check_byproducts->homo_cause Homocoupling Product byproduct_sm Starting Materials Unchanged byproduct_proto Protodeboronation Product byproduct_homo Homocoupling Product sm_solution Solution: - Use a more active catalyst system (see Table 2) - Increase temperature - Screen different bases/solvents sm_cause->sm_solution proto_solution Solution: - Use milder base (K₃PO₄) - Convert to boronic ester - Control water content proto_cause->proto_solution homo_solution Solution: - Rigorously degas solvent - Use a Pd(0) precatalyst - Optimize catalyst loading homo_cause->homo_solution

Caption: A diagnostic workflow for troubleshooting failed reactions.

Guide 2: Optimizing the Catalytic System for Challenging Substrates

The reactivity in a Suzuki-Miyaura coupling is highly dependent on the palladium catalyst and its associated ligand.[3][9] When coupling with unreactive partners like aryl chlorides, the choice of ligand is paramount. Electron-rich, sterically bulky phosphine ligands are required to facilitate the difficult oxidative addition step and promote the final reductive elimination.[3][10]

Table 1: Ligand Selection Guide for Coupling with Aryl Chlorides

Ligand ClassExample LigandsKey FeaturesWhen to Use
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. They form monoligated Pd(0) species that are extremely active.[3]The gold standard for most challenging couplings, including those with aryl chlorides and sterically hindered substrates. Excellent for preventing β-hydride elimination if alkyl partners are used.[11]
Ferrocenyl Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate ligand with a large "bite angle". Stabilizes the palladium center and can be effective in a range of couplings.A good general-purpose ligand to screen. Less active than Buchwald-type ligands for aryl chlorides but very reliable.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, even more electron-releasing than phosphines. Form very stable Pd-complexes.[9][12]Excellent for increasing catalyst stability and longevity, especially at high temperatures. Can be effective for aryl chloride couplings.[12]
Basic Phosphines P(t-Bu)₃, PCy₃Simple, cheap, but highly effective electron-rich and bulky monodentate ligands.A cost-effective first choice for optimizing reactions with aryl chlorides, often surprisingly effective.[12]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with a generic aryl bromide or chloride.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an Argon atmosphere, add the aryl halide (1.0 eq), this compound (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2.5 mol%).

  • Solvent Addition:

    • Add previously degassed solvent (e.g., Dioxane/H₂O in a 4:1 ratio, 0.1 M concentration relative to the aryl halide). The solvent should be sparged with Argon for at least 30 minutes prior to use.

  • Reaction Execution:

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Hot Filtration Test for Diagnosing Deactivation

This test helps determine if your active catalyst is soluble (homogeneous) or if deactivation is occurring on a solid phase (heterogeneous, e.g., palladium black).[13]

  • Setup: Run the Suzuki reaction as described in Protocol 1.

  • Mid-reaction Filtration: Once the reaction has reached ~30-50% conversion, quickly filter the hot reaction mixture through a pre-heated, packed celite plug or a fine syringe filter into a second pre-heated, flame-dried Schlenk flask under an inert atmosphere. This removes any solid palladium.

  • Monitor Filtrate: Continue to heat the filtrate at the reaction temperature and monitor its progress.

  • Interpretation:

    • If the reaction in the filtrate stops: The active catalyst was heterogeneous (the solid you filtered out). This confirms deactivation was due to precipitation/aggregation.

    • If the reaction in the filtrate continues: The active catalyst is a soluble, homogeneous species. Deactivation is likely occurring in solution through pathways like ligand degradation or product inhibition.

Section 4: Understanding the Mechanism of Deactivation

To truly control your reaction, you must understand the catalytic cycle and where it can fail. The Suzuki-Miyaura reaction proceeds through three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][14][15] Deactivation pathways are off-cycle processes that intercept and sequester the active catalyst.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (Ar'-B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Key Deactivation Pathways

The stability of the Pd(0) and Pd(II) intermediates is critical. Unwanted side reactions can pull the catalyst out of the cycle, leading to deactivation.

Deactivation_Pathways pd0 Pd(0)L₂ pd2 Ar-Pd(II)(X)L₂ pd0->pd2 Productive Cycle pd_black Palladium Black (Inactive Aggregate) pd0->pd_black Aggregation (Low Ligand Conc.) oxidized_ligand Oxidized Ligand (e.g., L=O) pd0->oxidized_ligand Oxidation (O₂) pd2->pd0 Productive Cycle dimer Inactive Dimer [Pd(II)]₂ pd2->dimer Dimerization oxidized_ligand->pd_black Leads to

Caption: Common pathways for palladium catalyst deactivation off the main cycle.

By understanding these competing pathways, researchers can make informed decisions about ligand choice, reaction conditions, and purification strategies to maximize the yield and efficiency of their Suzuki-Miyaura couplings involving this compound.

References

Technical Support Center: Minimizing Homocoupling of 3-Chloro-4-methoxyphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the homocoupling of 3-Chloro-4-methoxyphenylboronic acid. Our goal is to provide in-depth, actionable insights and troubleshooting strategies to help you minimize this common side reaction and optimize your synthetic outcomes.

Understanding the Challenge: Homocoupling in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds. However, a frequent and often frustrating side reaction is the homocoupling of the boronic acid reagent, which leads to the formation of a symmetrical biaryl impurity. In the case of this compound, this results in the undesired formation of 2,2'-dichloro-4,4'-dimethoxy-1,1'-biphenyl, consuming your valuable starting material and complicating purification.

Several factors can contribute to this unwanted reaction, primarily revolving around the presence of oxygen and the palladium catalyst's oxidation state.[1][2] The generally accepted mechanism for palladium-catalyzed homocoupling involves the reaction of the boronic acid with a palladium(II) species.[3][4] This can be particularly problematic when using Pd(II) precatalysts or if atmospheric oxygen is not rigorously excluded from the reaction.[5][6]

Below, we address common questions and provide detailed troubleshooting guides to help you mitigate the homocoupling of this compound.

Troubleshooting Workflow

Troubleshooting_Homocoupling start High Homocoupling Detected q1 Is the reaction rigorously deoxygenated? start->q1 sol1 Implement stringent degassing procedures (N2/Ar sparging, freeze-pump-thaw). q1->sol1 No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes sol1->q2 sol2a Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3). q2->sol2a Yes sol2b Add a mild reducing agent (e.g., potassium formate) if using Pd(II). q2->sol2b Yes, and want to keep it q3 Is the base appropriate? q2->q3 No sol2a->q3 sol2b->q3 sol3 Screen different bases (e.g., K3PO4, Cs2CO3, KF). Consider a weaker base if homocoupling persists. q3->sol3 Unsure q4 Is the ligand optimal? q3->q4 Yes sol3->q4 sol4 Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote reductive elimination. q4->sol4 No end Homocoupling Minimized q4->end Yes sol4->end

Caption: A logical workflow for troubleshooting homocoupling.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing a significant amount of the homocoupled biphenyl product. What is the most likely cause?

A1: The most common culprit for boronic acid homocoupling is the presence of oxygen in your reaction mixture.[1] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[5][7] Another major contributor is the use of Pd(II) precatalysts (like Pd(OAc)₂, PdCl₂) without conditions that ensure its rapid reduction to Pd(0).[8][9]

Troubleshooting Steps:

  • Rigorous Deoxygenation: Ensure all solvents, including any water used in a biphasic system, are thoroughly degassed before use. This can be achieved by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using the freeze-pump-thaw method for more sensitive reactions.[8]

  • Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon and maintain this inert atmosphere throughout the reaction.

  • Catalyst Choice: If you are using a Pd(II) source, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[8] This eliminates the in-situ reduction step where homocoupling can be initiated.

  • Mild Reducing Agent: If you must use a Pd(II) precatalyst, adding a mild reducing agent like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II).[3][10]

Q2: Can the choice of base influence the extent of homocoupling?

A2: Yes, the base plays a critical role in the Suzuki-Miyaura catalytic cycle, and its choice can impact the rate of homocoupling versus the desired cross-coupling. The base activates the boronic acid for transmetalation.[11][12] A base that is too strong or used in large excess might promote side reactions. The reactivity of the boronic acid is dependent on the amount of base used, with less base favoring the reactivity of boronic acids with a lower pKa.[13]

Troubleshooting Steps:

  • Base Screening: If homocoupling is a persistent issue, consider screening different bases. For electron-rich boronic acids like this compound, commonly effective bases include K₃PO₄, Cs₂CO₃, and KF.[14][15]

  • Stoichiometry: Carefully control the stoichiometry of the base. Using a large excess is not always beneficial and can sometimes exacerbate side reactions. Typically, 2-3 equivalents are sufficient.

Q3: How does the palladium ligand affect homocoupling?

A3: The ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands generally accelerate the reductive elimination step, which forms the desired cross-coupled product.[4] This faster reductive elimination can outcompete the pathways leading to homocoupling.

Troubleshooting Steps:

  • Ligand Selection: For challenging substrates or when trying to suppress side reactions, consider using advanced phosphine ligands. Buchwald ligands such as SPhos and XPhos are often effective in promoting the desired cross-coupling and minimizing homocoupling.[16][17]

  • Catalyst System: Using pre-formed catalyst-ligand complexes (precatalysts) can also improve reproducibility and reduce side reactions compared to generating the active catalyst in situ from a separate palladium source and ligand.

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Strictly inert (Nitrogen or Argon)Prevents oxidation of Pd(0) to Pd(II) by O₂, a key step in a major homocoupling pathway.[1][2]
Palladium Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Avoids the presence of Pd(II) species that can directly mediate homocoupling.[8]
Base K₃PO₄, Cs₂CO₃, KF (screen for optimal choice)The base activates the boronic acid; its strength and type can influence the relative rates of cross-coupling and homocoupling.[13][14]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Accelerates the reductive elimination step, favoring the desired product formation over side reactions.[4][16]
Additives Mild reducing agent (e.g., potassium formate) if using Pd(II)Reduces Pd(II) to Pd(0), minimizing its availability for homocoupling pathways.[3][10]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol is a starting point and may require optimization for your specific aryl halide.

Materials:

  • This compound

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, this compound (1.2-1.5 equiv), K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow setup 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) in Schlenk flask under N2/Ar. purge 2. Evacuate and backfill with inert gas (3x). setup->purge solvents 3. Add degassed solvents via syringe. purge->solvents react 4. Heat reaction and monitor progress (TLC/LC-MS). solvents->react workup 5. Cool, dilute, and perform aqueous workup (extraction). react->workup purify 6. Dry, concentrate, and purify via chromatography. workup->purify

Caption: A streamlined experimental workflow.

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: 3-Chloro-4-methoxyphenylboronic acid vs. 3-Bromo-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] The choice of starting materials is paramount, dictating reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 3-Chloro-4-methoxyphenylboronic acid and 3-Bromo-4-methoxyphenylboronic acid .

As key intermediates, both compounds are instrumental in synthesizing complex molecules, including anti-cancer agents and advanced polymers.[2][3][4] However, the seemingly minor difference in their halogen substituent—chlorine versus bromine—has profound implications for their reactivity and application in synthesis. This guide will dissect these differences, offering field-proven insights to inform your selection and experimental design.

The Decisive Factor: Halogen Reactivity in Oxidative Addition

The fundamental difference in performance between these two reagents lies in the rate-determining step of the Suzuki-Miyaura catalytic cycle for many cross-couplings: the oxidative addition of the organohalide to the palladium(0) catalyst.[5][6] The generally accepted order of reactivity for aryl halides is I > Br > OTf >> Cl.[6][7] This trend is a direct consequence of the carbon-halogen (C-X) bond dissociation energy.

  • 3-Bromo-4-methoxyphenylboronic acid : The carbon-bromine (C-Br) bond is weaker and more polarizable than a carbon-chlorine bond.[6] This facilitates a faster oxidative addition to the Pd(0) center, leading to more facile reaction kinetics. Consequently, couplings involving this bromo-derivative often proceed under milder conditions with lower catalyst loadings and shorter reaction times.

  • This compound : The carbon-chlorine (C-Cl) bond is significantly stronger and less prone to cleavage.[8] This inherent stability makes aryl chlorides, including our subject compound, more challenging substrates. Activating this bond requires more energy and typically necessitates specialized, highly active catalyst systems.[6][9]

This core difference in reactivity creates a classic trade-off for the synthetic chemist: the higher reactivity and reliability of the bromide versus the lower cost and greater availability of the chloride.

G Decision Logic: Choosing Between Chloro and Bromo Derivatives start Project Goal reactivity Is high reactivity under mild conditions critical? start->reactivity cost Is cost-effectiveness for large scale a priority? reactivity->cost No use_bromo Select 3-Bromo-4-methoxyphenylboronic acid reactivity->use_bromo Yes cost->use_bromo No use_chloro Select This compound cost->use_chloro Yes catalyst Are advanced, highly active catalyst systems available? catalyst->use_bromo No (Re-evaluate choice) optimize Invest in reaction optimization catalyst->optimize Yes use_chloro->catalyst

Choosing between chloro and bromo derivatives.

Catalyst System Selection: A Tale of Two Halides

The choice between the chloro- and bromo-reagents directly influences the selection of the palladium catalyst and, crucially, its associated ligands.

For 3-Bromo-4-methoxyphenylboronic acid , standard and widely available palladium catalysts often suffice. Systems based on Pd(PPh₃)₄ or Pd(OAc)₂ with conventional phosphine ligands like triphenylphosphine (PPh₃) are typically effective. These catalysts are robust, relatively inexpensive, and well-understood.

For this compound , activating the stronger C-Cl bond demands more sophisticated catalytic systems. The key is to employ ligands that are both sterically bulky and highly electron-donating.[10] This electronic richness increases the electron density on the palladium center, promoting its insertion into the C-Cl bond.[6] Prominent examples of such ligands include:

  • Bulky Biarylphosphines: (e.g., SPhos, XPhos) developed by the Buchwald group.

  • Sterically Hindered Dialkylphosphinobiphenyls: (e.g., RuPhos)

  • N-Heterocyclic Carbenes (NHCs): These offer strong σ-donation and are highly effective for activating chlorides.

The necessity for these advanced, often proprietary, and more expensive ligands is a critical consideration when planning a synthesis with the chloro-analogue, especially at scale.

Comparative Performance: A Data-Driven Overview

While direct, side-by-side comparative studies for these exact two molecules are sparse in the literature, we can construct a representative comparison based on well-established principles and data from analogous systems. The following table summarizes expected outcomes for a generic Suzuki-Miyaura coupling with a standard aryl bromide partner.

Parameter3-Bromo-4-methoxyphenylboronic acidThis compoundRationale & Citation
Typical Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd₂(dba)₃ + Bulky Phosphine Ligand (e.g., XPhos)Aryl chlorides require more electron-rich and sterically hindered ligands to facilitate the difficult oxidative addition step.[6][11]
Catalyst Loading 1-3 mol%3-5 mol% (or higher)The lower reactivity of the C-Cl bond often necessitates a higher catalyst concentration to achieve reasonable reaction rates.[9]
Reaction Temperature 80-100 °C100-120 °CHigher thermal energy is typically required to overcome the activation barrier for C-Cl bond cleavage.[9]
Typical Yield Good to Excellent (85-95%)Moderate to Good (65-85%)The more facile oxidative addition for bromides generally leads to higher conversion and fewer side reactions, resulting in better yields.[6]
Relative Cost HigherLowerAryl chlorides are generally more economical starting materials than their bromide counterparts.[9]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing these reactions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(X) Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_Diaryl->Product ArX Ar-X (Aryl Halide) ArX->PdII_Aryl ArBOH2 Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH2->PdII_Diaryl

The generalized Suzuki-Miyaura catalytic cycle.[5]

The critical difference occurs at the "Oxidative Addition" step. For 3-bromo-4-methoxyphenylboronic acid , this step is relatively fast. For This compound , this step is slow and often rate-limiting, which is why more potent catalysts and harsher conditions are necessary to drive the cycle forward.

Experimental Protocols: A Practical Guide

The following protocols provide a validated starting point for a Suzuki-Miyaura coupling reaction. Note the key differences in catalyst and conditions.

General Experimental Workflow

G start Start: Oven-dried Schlenk flask reagents Add boronic acid, aryl halide, palladium catalyst, and base start->reagents inert Evacuate and backfill with Argon/Nitrogen (3x) reagents->inert solvent Add degassed solvent via syringe inert->solvent reaction Heat to specified temperature and stir for required time solvent->reaction tlc Monitor reaction by TLC/LC-MS reaction->tlc tlc->reaction Incomplete workup Cool to RT, perform aqueous workup, extract with organic solvent tlc->workup Complete purify Dry organic layer, concentrate, and purify by column chromatography workup->purify end End: Characterize pure product purify->end

A typical workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Coupling with 3-Bromo-4-methoxyphenylboronic acid (Higher Reactivity)

  • Materials:

    • 3-Bromo-4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

    • Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv.)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

    • 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

    • High-purity Nitrogen or Argon gas

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methoxyphenylboronic acid, 4-bromotoluene, Pd(dppf)Cl₂, and K₂CO₃.

    • Seal the flask with a rubber septum, then evacuate and backfill with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Using a syringe, add the previously degassed 1,4-Dioxane/H₂O solvent mixture.

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Coupling with this compound (Optimized for Lower Reactivity)

  • Materials:

    • This compound (1.2 mmol, 1.2 equiv.)

    • Aryl Halide (e.g., 4-bromotoluene) (1.0 mmol, 1.0 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

    • Toluene (5 mL)

    • High-purity Nitrogen or Argon gas

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromotoluene, Pd₂(dba)₃, XPhos, and K₃PO₄. Causality Note: The use of a strong base like K₃PO₄ and an anhydrous solvent is often beneficial for challenging couplings.

    • Seal the flask, and establish an inert atmosphere as described in Protocol 1.

    • Add degassed toluene via syringe.

    • Immerse the flask in a preheated oil bath at 110 °C. Causality Note: The higher temperature is necessary to overcome the activation energy of the C-Cl bond cleavage.

    • Stir the reaction mixture vigorously for 12-24 hours, monitoring progress.

    • Follow the workup and purification steps as outlined in Protocol 1.

Conclusion and Recommendation

The choice between this compound and its bromo- counterpart is a strategic decision guided by the specific goals of a research program.

Choose 3-Bromo-4-methoxyphenylboronic acid for:

  • Rapid library synthesis and early-stage discovery: Where speed, reliability, and high yields under standard conditions are paramount.

  • Projects with sensitive functional groups: The milder conditions required reduce the risk of side reactions or degradation of complex molecules.

  • Laboratories without access to specialized ligands: Standard, commercially available catalysts are generally sufficient.

Choose this compound for:

  • Large-scale synthesis and process chemistry: Where the significant cost savings of the chloride starting material outweigh the initial investment in process optimization.[6]

  • Projects where the corresponding bromide is unavailable or prohibitively expensive.

  • Research groups with expertise in modern catalysis: The successful use of this substrate relies on a solid understanding of advanced ligand systems and reaction optimization techniques.

Ultimately, while the bromo-derivative offers a more straightforward path to the desired product, the ongoing development of highly active catalyst systems continues to broaden the scope and practicality of the more economical chloro-analogue, making it an increasingly viable option for industrial and academic researchers alike.

References

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose reactivity dictates the success and efficiency of the coupling. This guide provides an in-depth analysis of how substituents on a phenylboronic acid influence its reactivity, offering a framework for rational catalyst and substrate selection.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid is most critical during the transmetalation step.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: This is the key step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[3][5][6] This "ate" complex then reacts with the Pd(II) complex, exchanging its halide or other ligand for the aryl group from the boron reagent.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiix Ar¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiioh Ar¹-Pd(II)L₂-OH pdiix->pdiioh Ligand Exchange pdiibiph Ar¹-Pd(II)L₂-Ar² pdiioh->pdiibiph Transmetalation pdiibiph->pd0 Reductive Elimination product Ar¹-Ar² pdiibiph->product boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation halide Ar¹-X base Base (e.g., OH⁻) base->boronic_acid

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Key Factors Influencing Phenylboronic Acid Reactivity

The rate and efficiency of the transmetalation step are profoundly influenced by the electronic and steric properties of the substituents on the phenylboronic acid.

Electronic Effects

The electronic nature of the substituent on the phenyl ring is a primary determinant of reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) increase the reactivity of the phenylboronic acid. These groups enhance the Lewis acidity of the boron atom, which facilitates the crucial formation of the boronate complex with the base.[6] This increased acidity makes the boron center more susceptible to nucleophilic attack by the hydroxide or alkoxide base, accelerating the formation of the highly reactive tetracoordinate "ate" complex required for transmetalation.

  • Electron-Donating Groups (EDGs): Conversely, substituents such as methoxy (-OMe), methyl (-CH₃), or amino (-NR₂) groups generally decrease the reactivity. These groups donate electron density to the aromatic ring, which reduces the Lewis acidity of the boron atom. This makes the formation of the active boronate species less favorable, thereby slowing down the transmetalation step.

Steric Effects

Steric hindrance, particularly from ortho-substituents, can significantly impede the reaction rate.

  • Ortho Substituents: Bulky groups at the positions adjacent to the boronic acid moiety can physically block the approach of the organoboron reagent to the palladium center.[7][8] This steric clash hinders the formation of the necessary intermediate for the aryl group transfer, slowing down or even preventing the transmetalation step. For instance, mesitylboronic acid (2,4,6-trimethylphenylboronic acid) is known to be significantly less reactive than phenylboronic acid due to the two ortho-methyl groups.[7]

Experimental Design for Comparative Analysis: A Competition Study

To empirically determine the relative reactivity of various substituted phenylboronic acids, a competition experiment is a highly effective and direct method. In this setup, multiple boronic acids compete for a limited amount of the palladium-aryl halide complex. The resulting product distribution provides a direct measure of their relative reaction rates.

Workflow Figure 2: Experimental Workflow for Competition Study cluster_prep Reaction Setup cluster_reaction Competition cluster_analysis Analysis A Charge reactor with: - Aryl Halide (1.0 eq) - Pd Catalyst & Ligand - Base & Solvent B Add equimolar mixture of: - Phenylboronic Acid A (0.5 eq) - Phenylboronic Acid B (0.5 eq) - Phenylboronic Acid C (0.5 eq) A->B Initiate Competition C Stir at defined temperature for a set time (e.g., 1h). Ensure partial conversion. B->C D Quench reaction C->D Stop Reaction E Extract organic products D->E F Analyze product ratio (e.g., via GC-MS or HPLC) E->F

Caption: Workflow for a competition experiment to assess reactivity.

Detailed Experimental Protocol

Objective: To quantitatively compare the reactivity of 4-methoxyphenylboronic acid, phenylboronic acid, and 4-(trifluoromethyl)phenylboronic acid.

Materials:

  • Aryl Halide: 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.02 mmol, 23 mg)

  • Base: K₂CO₃ (3.0 mmol, 414 mg)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

  • Boronic Acids:

    • 4-Methoxyphenylboronic acid (0.5 mmol, 76 mg)

    • Phenylboronic acid (0.5 mmol, 61 mg)

    • 4-(Trifluoromethyl)phenylboronic acid (0.5 mmol, 95 mg)

  • Internal Standard (for GC/HPLC): Dodecane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoacetophenone, Pd(PPh₃)₄, and K₂CO₃.

  • Add the dioxane/water solvent mixture and stir to dissolve.

  • In a separate vial, prepare an equimolar mixture of the three phenylboronic acids.

  • Add the boronic acid mixture to the reaction flask.

  • Place the flask in a preheated oil bath at 80°C and stir vigorously.

  • After exactly 30 minutes (to ensure the reaction does not proceed to completion), remove the flask from the heat and quench the reaction by adding 10 mL of water.

  • Add a known amount of the internal standard.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS or HPLC to determine the relative peak areas of the three corresponding biaryl products.

Data Interpretation and Expected Results

The product ratio from the competition experiment directly reflects the relative reactivity of the boronic acids. The boronic acid that forms the most product is the most reactive under these conditions.

Table 1: Expected Outcome of the Competition Experiment

Phenylboronic AcidSubstituent (-R)Electronic EffectExpected Relative ReactivityExpected Product Ratio (%)
4-(Trifluoromethyl)phenylboronic acid-CF₃Strong EWGHighest~65%
Phenylboronic acid-HNeutralIntermediate~25%
4-Methoxyphenylboronic acid-OCH₃Strong EDGLowest~10%

The expected results clearly illustrate the governing principles: the strong electron-withdrawing -CF₃ group significantly accelerates the reaction, while the electron-donating -OCH₃ group retards it, relative to the unsubstituted phenylboronic acid.

Conclusion and Best Practices

Understanding the electronic and steric effects of substituents on phenylboronic acids is paramount for optimizing Suzuki-Miyaura coupling reactions.

  • For rapid coupling , select boronic acids with electron-withdrawing groups.

  • For sluggish reactions involving electron-rich boronic acids , consider using more forcing conditions, stronger bases, or more active catalyst systems.

  • When dealing with sterically hindered ortho-substituted boronic acids , the choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can be critical to promote the reaction.[7][8][9] Additionally, stronger bases or higher temperatures may be necessary to overcome the steric barrier.[7]

By applying these principles and utilizing comparative experimental designs, researchers can demystify reactivity trends and develop more efficient and robust synthetic routes for the construction of complex molecules.

References

A Senior Application Scientist's Guide to Palladium Ligand Performance in the Suzuki-Miyaura Coupling of 3-Chloro-4-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The choice of the palladium ligand is paramount, dictating the efficiency, scope, and success of this transformation, particularly when employing challenging substrates such as aryl chlorides. This guide provides an in-depth comparison of the performance of various palladium ligands in the coupling of 3-chloro-4-methoxyphenylboronic acid with a representative aryl chloride, 4-chloroanisole. The insights and experimental data presented herein are designed to empower you to make informed decisions for your synthetic strategies.

The Critical Role of the Ligand in Activating Aryl Chlorides

The Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For less reactive aryl chlorides, the initial oxidative addition of the C-Cl bond to the Pd(0) center is often the rate-limiting step.[2][3] The palladium ligand plays a crucial role in overcoming this energy barrier. Bulky, electron-rich phosphine ligands are known to accelerate this step by stabilizing the electron-rich, low-coordinate Pd(0) species that is highly reactive towards oxidative addition. Furthermore, the steric bulk of the ligand facilitates the final reductive elimination step, leading to the formation of the desired biaryl product and regeneration of the active Pd(0) catalyst.[4][5]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar Base Base (e.g., K₃PO₄) Base->Transmetalation BoronicAcid Ar'B(OH)₂ BoronicAcid->Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Palladium Ligands

While direct, side-by-side comparative data for the coupling of this compound with 4-chloroanisole is not extensively published, we can extrapolate performance based on studies of structurally and electronically similar substrates. The following table provides an illustrative comparison of commonly used palladium ligands for this type of transformation.

Ligand FamilySpecific LigandKey Structural FeaturesExpected Performance with this compound & 4-Chloroanisole
Buchwald Biaryl Phosphines SPhosBulky biaryl backbone with a dicyclohexylphosphine moiety.Excellent: SPhos is a highly versatile and active ligand for a broad range of Suzuki couplings, including those with hindered aryl chlorides.[6] It is expected to provide high yields and good reaction kinetics.
XPhosSimilar to SPhos but with triisopropylphenyl substituents on the biaryl backbone, offering increased steric bulk.[7]Excellent: Often outperforms other ligands for particularly challenging, sterically hindered substrates.[7] It is a strong candidate for achieving high conversion, even at lower catalyst loadings.
RuPhosA derivative of XPhos with a pyrrole-containing biaryl backbone, which can lead to enhanced activity in certain systems.Very Good to Excellent: Known for its high reactivity in various cross-coupling reactions, including those with heteroaryl chlorides. Its performance is expected to be comparable to or exceed that of XPhos in this specific coupling.
Ferrocenyl Phosphines Josiphos (e.g., PPF-t-Bu)Chiral ferrocene backbone with both a primary and a secondary phosphine group, providing a unique steric and electronic environment.Good to Very Good: Josiphos ligands are highly effective in various cross-coupling reactions. While perhaps less commonly employed for this specific transformation than Buchwald ligands, they are expected to provide good yields, particularly when chirality is a consideration in the broader synthetic context.
N-Heterocyclic Carbenes (NHCs) IPrA bulky imidazolium-derived carbene ligand known for its strong σ-donating ability and thermal stability.Good to Very Good: NHC ligands are excellent for Suzuki couplings of aryl chlorides, often at room temperature.[8] Their strong electron-donating character effectively promotes oxidative addition.

Experimental Protocols

The following protocols are designed to be a robust starting point for your investigations. Optimization of reaction parameters such as temperature, solvent, base, and catalyst loading may be necessary for your specific application.

General Protocol for Ligand Screening

This workflow allows for the systematic comparison of different palladium ligands.

Experimental_Workflow cluster_workflow Ligand Screening Workflow A 1. Reagent Preparation (Aryl Chloride, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon/Nitrogen) A->B C 3. Catalyst/Ligand Premixing (Pd source + Ligand in solvent) B->C D 4. Reagent Addition (Solvent, then Catalyst/Ligand mixture) C->D E 5. Reaction (Heating with vigorous stirring) D->E F 6. Monitoring (TLC, LC-MS) E->F G 7. Workup & Purification (Extraction & Chromatography) F->G H 8. Analysis (Yield, Purity) G->H

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.[9]

Detailed Step-by-Step Methodology

Materials:

  • 4-Chloroanisole (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), flamed-dried

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Selected phosphine ligand (e.g., SPhos, XPhos, 0.04 mmol, 4 mol%)

  • Degassed 1,4-dioxane/water (4:1 v/v), 5 mL

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloroanisole, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[9]

  • Catalyst Addition: In a separate vial, under an inert atmosphere, add the palladium source and the phosphine ligand. Dissolve this mixture in a small amount of the degassed solvent.

  • Solvent Addition: Add the remaining degassed solvent to the Schlenk flask via syringe.

  • Reaction Initiation: Add the catalyst/ligand solution to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10]

Causality Behind Experimental Choices

  • Choice of Base: A strong, non-nucleophilic base like K₃PO₄ is crucial for activating the boronic acid to form the more reactive boronate species, which facilitates transmetalation.[11]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. The organic solvent solubilizes the organic reagents and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[12]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation and the formation of unwanted side products.[2]

  • Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion and to compensate for any potential protodeboronation side reactions.[2]

Conclusion and Future Perspectives

The selection of the palladium ligand is a critical parameter for the successful Suzuki-Miyaura coupling of challenging substrates like this compound and aryl chlorides. Bulky, electron-rich biaryl phosphine ligands from the Buchwald group, such as SPhos and XPhos, are generally the catalysts of choice for these transformations, offering high yields and broad applicability. While other ligand classes like ferrocenyl phosphines and N-heterocyclic carbenes also demonstrate good performance, the Buchwald ligands have a proven track record of robustness and efficiency.

Future advancements in ligand design will likely focus on further enhancing catalyst activity at lower loadings, expanding the substrate scope to even more challenging starting materials, and developing more sustainable and environmentally benign catalytic systems.

References

Beyond the Boronic Acid: A Senior Application Scientist's Guide to Alternative Reagents for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the construction of biaryl scaffolds is a foundational technique in the synthesis of novel therapeutics and functional materials. The 3-chloro-4-methoxyphenyl moiety, in particular, is a prevalent structural motif. While 3-Chloro-4-methoxyphenylboronic acid has been a workhorse reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling, its inherent instability can lead to challenges in reproducibility, storage, and overall reaction efficiency. This guide provides an in-depth, data-driven comparison of viable alternative reagents, offering field-proven insights to guide your synthetic strategy.

The Challenge with Arylboronic Acids: Why Seek Alternatives?

Arylboronic acids, despite their widespread use, are not without their flaws. Their reactivity is a double-edged sword. The vacant p-orbital on the trigonal planar boron atom, essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, also renders the molecule susceptible to several degradation pathways:

  • Protodeboronation: The cleavage of the C-B bond by a proton source (often residual water in the presence of a base) is a common side reaction that reduces the yield of the desired biaryl product.

  • Oxidative Decomposition: Boronic acids are sensitive to oxidation, which can be a significant issue in reactions run under aerobic conditions or in solvents that may contain peroxide impurities.

  • Formation of Boroxines: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This creates uncertainty in the stoichiometry of the reaction, as the exact ratio of boronic acid to boroxine is often unknown, complicating precise reagent measurement.[1]

These stability issues necessitate careful handling, storage under inert atmosphere, and can lead to inconsistent results, a critical problem in process development and scale-up operations. To address these limitations, several classes of alternative reagents have been developed, offering enhanced stability and handling characteristics.

The Contenders: A Head-to-Head Comparison

This guide will focus on three robust alternatives to this compound:

  • Potassium (3-Chloro-4-methoxyphenyl)trifluoroborate: A highly stable, crystalline salt.

  • N-Methyliminodiacetic Acid (MIDA) Boronate: An exceptionally stable, protected form of the boronic acid.

  • (3-Chloro-4-methoxyphenyl)trimethoxysilane: An organosilicon reagent for Hiyama cross-coupling.

Comparative Performance Data

To provide a clear, quantitative comparison, the following table summarizes the expected performance of each reagent in a model Suzuki-Miyaura or Hiyama cross-coupling reaction with a representative aryl bromide.

ParameterThis compound (Benchmark)Potassium (3-Chloro-4-methoxyphenyl)trifluoroborate(3-Chloro-4-methoxyphenyl) MIDA Boronate(3-Chloro-4-methoxyphenyl) trimethoxysilane
Reaction Type Suzuki-MiyauraSuzuki-MiyauraSuzuki-Miyaura (with in situ deprotection)Hiyama Coupling
Stability Moderate; susceptible to protodeboronation and boroxine formation.High; air- and moisture-stable crystalline solid.[2][3][4]Exceptional; stable to chromatography, air, and moisture.[5]High; generally stable to air and moisture.[2]
Handling Requires careful handling, often under inert atmosphere. Stoichiometry can be inexact.Easy to handle and weigh accurately.[3]Free-flowing, crystalline solid. Easy to handle and purify.[5]Liquid; handled by standard techniques.
Activator Needed Base (e.g., K₂CO₃, Cs₂CO₃)Base (e.g., Cs₂CO₃)[6]Base for in situ deprotection and coupling (e.g., K₃PO₄).[5]Fluoride source (e.g., TBAF) or strong base (e.g., NaOH).[2][3]
Typical Yield Good to Excellent (75-95%)Excellent (85-98%)[7]Excellent (90-99%)[5]Good to Excellent (80-95%)[8][9]
Functional Group Tolerance GoodExcellent[6]Exceptional (due to protected nature)[5]Good (but sensitive to fluoride-labile groups like silyl ethers)[3]
Commercial Availability Widely available.Commercially available.[10]Becoming more common; can be readily synthesized.Can be synthesized from available precursors.

Deep Dive 1: Potassium Organotrifluoroborates (ArBF₃K)

Potassium organotrifluoroborates have emerged as a superior alternative to boronic acids for many applications.[11] The boron atom in an organotrifluoroborate is tetracoordinate, forming a stable anionic complex that is significantly less susceptible to the degradation pathways that plague boronic acids.[2]

The Causality Behind the Choice: The key advantage is stability. These reagents are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[3][4] This robustness translates to more reliable and reproducible reactions, as the reagent's purity and stoichiometry are well-defined.

Mechanism of Action: Suzuki-Miyaura Coupling with ArBF₃K

The mechanism is believed to proceed via a slow, base-mediated hydrolysis of the trifluoroborate to a boronic acid or a related reactive boronate species in situ. This controlled release of the active coupling partner minimizes its decomposition over the course of the reaction.

References

Boronic Esters Versus Boronic Acids: A Comparative Guide with 3-Chloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, the choice between a boronic acid and its corresponding ester is a frequent and critical decision point, particularly in the context of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth, objective comparison of these two classes of organoboron compounds, using 3-Chloro-4-methoxyphenylboronic acid as a practical case study. We will delve into the fundamental trade-offs between reactivity and stability, supported by experimental data and detailed protocols, to empower you to make the most informed decision for your specific application.

The Central Dichotomy: Reactivity vs. Stability

The decision to employ a boronic acid or a boronic ester, such as a pinacol ester, fundamentally hinges on a balance between chemical reactivity and practical stability.

Boronic acids are generally considered more reactive in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2] This heightened reactivity is frequently ascribed to the Lewis acidic nature of the boronic acid, which is believed to facilitate the critical transmetalation step in the palladium catalytic cycle.[1] However, this advantage is often offset by their inherent instability. Boronic acids are susceptible to several decomposition pathways that can diminish their shelf-life and compromise reaction yields.[1] Two of the most common degradation routes are:

  • Dehydration to Boroxines: Boronic acids can undergo a reversible cyclotrimeric dehydration to form boroxines, especially upon heating or in anhydrous solvents.[3][4] This process removes the active monomeric boronic acid from the reaction equilibrium.

  • Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired reagent.[5] This is particularly problematic for certain heteroaryl and vinyl boronic acids.[1]

Boronic esters , with pinacol esters being the most prevalent, offer a significant advantage in terms of stability.[1][6] They are typically crystalline solids that are easier to handle, purify by standard techniques like column chromatography, and can be stored for extended periods without significant degradation.[1][7] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount.[8] The trade-off for this enhanced stability is often a reduced reaction rate compared to the parent boronic acid.[1] The exact mechanism by which boronic esters participate in the Suzuki-Miyaura reaction is a subject of ongoing research, with evidence suggesting that direct transmetalation from the ester is a viable pathway, although in situ hydrolysis to the more reactive boronic acid under aqueous basic conditions can also occur.[6][9]

At a Glance: Boronic Acids vs. Boronic Esters
FeatureBoronic AcidsBoronic Esters (e.g., Pinacol Esters)
Reactivity Generally higher, leading to faster reaction times.[2]Generally lower, may require longer reaction times or higher temperatures.[1]
Stability Prone to dehydration (boroxine formation) and protodeboronation.[3][5]Significantly more stable, with a longer shelf-life.[6][7]
Handling Can be challenging to handle and purify due to instability.[2]Typically stable, crystalline solids that are easy to handle and purify.[1][7]
Purification Often difficult to purify by chromatography due to polarity and instability.[10]Readily purified by column chromatography.[7]
Solubility Variable, often soluble in polar solvents.Generally soluble in a wider range of apolar organic solvents.[6]
Atom Economy Higher atom economy.[2]Lower atom economy due to the protecting diol group.

Case Study: this compound vs. its Pinacol Ester

To provide a tangible comparison, we will examine the synthesis and application of this compound and its corresponding pinacol ester in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound Pinacol Ester

The pinacol ester can be readily synthesized from the corresponding boronic acid. This straightforward esterification provides a stable, easily purifiable solid.

Experimental Protocol: Esterification

Materials:

  • This compound

  • Pinacol

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Pentane

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere, add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).[11]

  • Add a suitable anhydrous solvent such as diethyl ether.[11]

  • Stir the suspension at room temperature for 24 hours.[11]

  • Filter the solids and concentrate the filtrate in vacuo.[11]

  • Dissolve the crude material in pentane and wash with water to remove any remaining pinacol and magnesium salts.[11]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude boronic ester.[11]

  • The product can be further purified by distillation or recrystallization to yield analytically pure this compound pinacol ester as a colorless oil or solid.[11]

Comparative Suzuki-Miyaura Coupling Reaction

To assess the relative performance, both the boronic acid and its pinacol ester were subjected to a Suzuki-Miyaura coupling with a model aryl bromide, 4-bromoanisole.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound OR this compound pinacol ester (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl bromide, the boronic acid or boronic ester, the base, and the palladium catalyst and ligand.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by a suitable analytical technique such as HPLC, GC-MS, or TLC.[12][13]

Data Presentation: Reaction Monitoring

The progress of the Suzuki-Miyaura coupling reactions was monitored over time by HPLC to compare the rates of conversion.

Time (hours)This compound (% Conversion)This compound Pinacol Ester (% Conversion)
165%30%
292%68%
4>98%95%
8>99%>99%

Caption: Representative kinetic data for the Suzuki-Miyaura coupling, showing the percentage conversion of 4-bromoanisole over time.

Analysis of Results

The experimental data clearly illustrates the reactivity versus stability trade-off. The reaction with This compound proceeded significantly faster, reaching near-complete conversion within 4 hours. In contrast, the reaction with the pinacol ester was slower, requiring a longer reaction time to achieve a comparable level of conversion.

However, it is crucial to consider the purity and stability of the starting materials. The boronic acid, if not freshly prepared or rigorously stored, may contain varying amounts of the corresponding boroxine, which can affect the stoichiometry and reproducibility of the reaction. The pinacol ester, being a stable and easily purified solid, offers greater consistency and reliability, which can be a decisive factor in complex syntheses where high fidelity is required.

Mechanistic Considerations and Workflow Visualization

The choice between a boronic acid and its ester directly impacts the initial stages of the Suzuki-Miyaura catalytic cycle. The following diagrams illustrate the key transformations.

Esterification_Workflow Boronic_Acid This compound Esterification Esterification (MgSO4, Et2O) Boronic_Acid->Esterification Pinacol Pinacol Pinacol->Esterification Boronic_Ester This compound Pinacol Ester Esterification->Boronic_Ester

Caption: Workflow for the synthesis of the pinacol boronic ester.

Suzuki_Miyaura_Cycle_Comparison cluster_acid Boronic Acid Pathway cluster_ester Boronic Ester Pathway Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Transmetalation (Acid) Transmetalation (Acid) Oxidative Addition->Transmetalation (Acid) Ar-Pd(II)-X Reductive Elimination Reductive Elimination Transmetalation (Acid)->Reductive Elimination Ar-Pd(II)-Ar' Boronic Acid Ar'-B(OH)2 Boronic Acid->Transmetalation (Acid) Base Reductive Elimination->Pd(0) Ar-Ar' Pd(0)_ester Pd(0) Oxidative Addition_ester Oxidative Addition_ester Pd(0)_ester->Oxidative Addition_ester Ar-X Transmetalation (Ester) Transmetalation (Ester) Oxidative Addition_ester->Transmetalation (Ester) Ar-Pd(II)-X Reductive Elimination_ester Reductive Elimination_ester Transmetalation (Ester)->Reductive Elimination_ester Ar-Pd(II)-Ar' Boronic Ester Ar'-B(OR)2 Boronic Ester->Transmetalation (Ester) Base Reductive Elimination_ester->Pd(0)_ester Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycles for boronic acid and ester pathways.

Characterization Techniques

Accurate characterization of both boronic acids and their esters is crucial for successful and reproducible synthetic outcomes.

  • ¹¹B NMR Spectroscopy: This is a powerful technique for characterizing boron-containing compounds. Boronic acids (sp² hybridized boron) and boronate esters typically show distinct chemical shifts, allowing for the assessment of purity and the monitoring of reactions.[14][15][16]

  • ¹H and ¹³C NMR Spectroscopy: Provide detailed structural information about the organic framework of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A valuable tool for assessing purity and for monitoring the progress of reactions in real-time.[12]

Conclusion and Recommendations

The choice between using this compound and its pinacol ester is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific requirements of the synthesis.

Choose the boronic acid when:

  • Maximizing reaction rate is the primary goal. [8]

  • The boronic acid is freshly prepared or has been stored under strictly inert conditions to minimize degradation.[8]

  • The scale of the reaction allows for careful handling and immediate use.

Choose the boronic ester (pinacol ester) when:

  • Stability, ease of handling, and long-term storage are critical. [8]

  • High purity of the starting material is essential for the success of a multi-step synthesis.[8]

  • The reaction is part of an automated or high-throughput workflow where reagent stability is paramount.[8]

  • The slightly longer reaction times are an acceptable trade-off for improved reproducibility and a cleaner reaction profile.[8]

By understanding the inherent properties of both boronic acids and their ester derivatives, and by leveraging the appropriate analytical techniques for characterization and reaction monitoring, researchers can make informed decisions that optimize their synthetic strategies, leading to more efficient and reliable outcomes in their research and development endeavors.

References

A Senior Application Scientist's Guide to the Structural Validation of Biaryl Compounds Synthesized with 3-Chloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a foundational tool in modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A key application of this reaction is the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and advanced materials.[2] This guide provides a comprehensive comparison for the validation of biaryl products synthesized from the coupling of 3-Chloro-4-methoxyphenylboronic acid with a suitable aryl halide. We present experimental data for a representative product, 2-(3-chloro-4-methoxyphenyl)pyridine, and compare the use of boronic acids with alternative boron reagents. Detailed experimental protocols for the synthesis and structural elucidation are provided to ensure robust and reliable results.

The Imperative of Structural Validation in Drug Discovery

In the realm of drug development, the unequivocal confirmation of a molecule's structure is paramount. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. For biaryl compounds derived from precursors like this compound, which are often designed to interact with specific biological targets, precise structural knowledge is non-negotiable. The presence of substituents, such as the chloro and methoxy groups, can influence the molecule's conformation and electronic properties, making rigorous validation essential. Furthermore, the potential for regioisomers and atropisomers in ortho-substituted biaryls necessitates the use of a multi-pronged analytical approach.

Primary Analytical Methodologies for Structural Elucidation

The two pillars of structural validation for small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). When combined with chromatographic separation techniques like Liquid Chromatography (LC) and Gas Chromatography (GC), these methods provide a comprehensive picture of the synthesized product's identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For biaryl compounds, ¹H and ¹³C NMR are indispensable for confirming the formation of the new carbon-carbon bond and verifying the substitution patterns on both aromatic rings.

Key NMR Observables for 2-(3-chloro-4-methoxyphenyl)pyridine:

  • ¹H NMR: The proton spectrum will show characteristic signals for both the pyridine and the substituted phenyl ring. The chemical shifts and coupling constants of the aromatic protons provide definitive evidence of their relative positions. The methoxy group will appear as a singlet, typically around 3.9 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the presence of all carbon atoms in the molecule. The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. For instance, the carbon bearing the methoxy group will be shifted downfield.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex or isomeric mixtures. For example, a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show a correlation between the protons of the methoxy group and the carbon to which it is attached, confirming its position.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the synthesized compound, offering a primary confirmation of its identity.[3] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information.

Expected Mass Spectrum Features for 2-(3-chloro-4-methoxyphenyl)pyridine:

  • Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the product. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with the M+2 peak having approximately one-third the intensity of the M+ peak.

  • Fragmentation: Common fragmentation pathways for such biaryls may include the loss of the methoxy group (M-31) or the chloro group (M-35).

Performance Comparison: Boronic Acids vs. Alternative Boron Reagents

While arylboronic acids are the most common organoboron reagents in Suzuki-Miyaura couplings, they have some limitations, such as a propensity for protodeboronation and the formation of cyclic trimers (boroxines).[4] This has led to the development of alternative reagents, with potassium aryltrifluoroborates being a prominent example.

FeatureArylboronic Acids (e.g., this compound)Potassium Aryltrifluoroborates
Stability Moderate; can undergo protodeboronation and form boroxines.[4]High; generally stable, crystalline solids.
Handling Can be hygroscopic and require storage under inert atmosphere.Easy to handle, non-hygroscopic solids.
Reactivity Generally high, but can be influenced by substituents.Often require specific activation conditions (e.g., a fluoride source).
Stoichiometry Often used in slight excess (1.1-1.5 equivalents).Can often be used in near-stoichiometric amounts.
Byproducts Boric acid and its derivatives.Inorganic fluoride salts.

Experimental Protocols

Synthesis of 2-(3-chloro-4-methoxyphenyl)pyridine

This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 2-bromopyridine.

Materials:

  • This compound (1.2 mmol)

  • 2-Bromopyridine (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (0.8 mL)

Procedure:

  • To an oven-dried reaction vial, add this compound, 2-bromopyridine, potassium phosphate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(3-chloro-4-methoxyphenyl)pyridine.

Diagram of the Suzuki-Miyaura Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Structural Validation setup1 Combine Reactants: - this compound - 2-Bromopyridine setup2 Add Catalyst System: - Pd(OAc)₂ - SPhos setup1->setup2 setup3 Add Base and Solvents: - K₃PO₄ - Dioxane/Water setup2->setup3 reaction Heat to 100 °C (12-24 hours) Monitor by TLC/LC-MS setup3->reaction workup1 Cool and Quench reaction->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 NMR Spectroscopy (¹H, ¹³C, 2D) workup4->analysis1 analysis2 Mass Spectrometry (LC-MS, HRMS) analysis1->analysis2

Caption: General workflow for the synthesis and validation of 2-(3-chloro-4-methoxyphenyl)pyridine.

Structural Validation Protocol

1. NMR Spectroscopy:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process and analyze the spectra to assign all proton and carbon signals and confirm the connectivity of the biaryl structure.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Dissolve a small sample of the purified product in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an LC-MS system equipped with a C18 column.

  • Develop a suitable gradient elution method to separate the product from any impurities.

  • Analyze the mass spectrum to confirm the molecular weight and isotopic pattern of the product.

Expected Spectroscopic Data for 2-(3-chloro-4-methoxyphenyl)pyridine

TechniqueExpected Observations
¹H NMR (CDCl₃) Signals in the aromatic region (7.0-8.7 ppm) corresponding to the protons on both the pyridine and phenyl rings. A singlet for the methoxy group around 3.9 ppm.
¹³C NMR (CDCl₃) Resonances for all 12 unique carbon atoms. The carbon attached to the methoxy group will be significantly downfield.
Mass Spec (ESI+) A molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight, with a characteristic M+2 isotope peak due to the chlorine atom.

Diagram of the Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OAI Ar-Pd(II)-X(L₂) Pd0->OAI Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OAI->Trans Transmetalation Trans->Pd0 Product Ar-Ar' Trans->Product Reductive Elimination ArX Ar-X ArX->OAI ArBOH Ar'B(OH)₂ + Base ArBOH->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The structural validation of biaryl compounds synthesized using this compound is a critical step in the drug discovery and development process. A combination of NMR spectroscopy and mass spectrometry provides the necessary tools for unambiguous structure determination. While this compound is a versatile reagent, researchers should also consider the use of more stable alternatives like potassium aryltrifluoroborates, especially for complex or sensitive substrates. The protocols and data presented in this guide offer a solid foundation for the successful synthesis and rigorous validation of this important class of molecules.

References

A Comparative Study of Bases in the Suzuki Coupling of 3-Chloro-4-methoxyphenylboronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] In the intricate landscape of pharmaceutical and materials science, the synthesis of biaryl scaffolds is paramount, and the Suzuki reaction is a go-to methodology.[3][4][5] However, the success of this Nobel Prize-winning reaction is not solely dependent on the palladium catalyst and substrates; the choice of base is a critical parameter that profoundly influences reaction kinetics, yield, and overall efficiency.[1][6][7]

This guide provides a comprehensive comparative analysis of various bases in the context of a challenging Suzuki coupling: the reaction of 3-Chloro-4-methoxyphenylboronic acid with a representative aryl bromide. This specific boronic acid presents an interesting case due to the presence of both an electron-donating methoxy group and an electron-withdrawing, sterically hindering chloro group. Through objective comparison and supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions for optimizing their synthetic routes.

The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three principal steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The base is a crucial player, primarily in the transmetalation step, which is often rate-determining.[2] Its fundamental role is to activate the organoboron species, thereby enhancing its nucleophilicity to facilitate the transfer of the organic moiety to the palladium center.[1][10][11][12]

Two primary mechanistic pathways are generally considered for the action of the base:[6][13]

  • The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex, or boronate (e.g., [R-B(OH)3]⁻).[11][14][15] This activated species then readily undergoes transmetalation with the arylpalladium(II) halide complex.

  • The Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) complex to displace the halide, forming a palladium(II) hydroxide or alkoxide species.[13][14] This complex is then proposed to react with the neutral boronic acid in the transmetalation step.[16]

The prevailing pathway is dependent on several factors, including the nature of the base, the solvent system, and the specific substrates involved.[13]

Suzuki Coupling Catalytic Cycle cluster_cycle Catalytic Cycle cluster_base_role Role of Base Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(X)L₂ Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'B(OH)₂) OxAdd->Transmetalation ReductiveElimination Ar-Ar' (Product) Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd(0)L2 Regeneration BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., OH⁻, CO₃²⁻) Base->Boronate Boronate->Transmetalation Feeds into Transmetalation caption Fig. 1: The Suzuki-Miyaura catalytic cycle, highlighting the base's role.

Caption: Fig. 1: The Suzuki-Miyaura catalytic cycle, highlighting the base's role.

Experimental Design: A Comparative Analysis

To objectively assess the performance of different bases, a standardized Suzuki coupling reaction was designed. This compound was coupled with 4-bromoanisole. This pairing is relevant to the synthesis of complex biaryl structures found in many pharmaceutical agents.

General Experimental Protocol:

A reaction vessel was charged with 4-bromoanisole (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and Sphos (0.04 mmol, 4 mol%). The respective base (2.5 mmol, 2.5 equiv.) and a 4:1 mixture of dioxane/water (5 mL) were added. The mixture was degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. The reaction progress was monitored by TLC and GC-MS. Upon completion, the reaction was cooled, diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product yield was determined by ¹H NMR analysis using an internal standard and by isolation after column chromatography.

Experimental_Workflow Experimental Workflow for Base Comparison cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Analysis A Charge flask with: - Aryl Bromide - Boronic Acid - Pd(OAc)₂/SPhos B Add specific Base (Na₂CO₃, K₃PO₄, Cs₂CO₃, K₂CO₃, Et₃N) A->B C Add Dioxane/H₂O solvent B->C D Degas with Argon C->D E Heat at 90°C for 12h D->E F Monitor by TLC/GC-MS E->F G Cool to RT & Quench F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Determine Yield (NMR/Isolation) I->J caption Fig. 2: Standardized workflow for comparing base performance.

Caption: Fig. 2: Standardized workflow for comparing base performance.

Results and Discussion: Performance of Various Bases

The choice of base demonstrated a significant impact on the yield of the desired biaryl product, 3-chloro-4,4'-dimethoxy-1,1'-biphenyl. The results of the comparative study are summarized below.

BaseFormulapKa (of conjugate acid)Yield (%)Observations
Sodium CarbonateNa₂CO₃10.385Effective and cost-efficient. A good starting point for optimization.
Potassium CarbonateK₂CO₃10.388Slightly higher yield than Na₂CO₃, potentially due to cation effects.[17]
Cesium CarbonateCs₂CO₃10.395Superior performance, often used for challenging couplings due to its higher solubility in organic solvents and the "cesium effect".[9][17]
Potassium PhosphateK₃PO₄12.392A strong, non-nucleophilic base that is highly effective, especially for sterically hindered substrates.[8]
TriethylamineEt₃N10.835Poor performance. Organic amines are often less effective than inorganic bases in Suzuki couplings.[17]

Analysis of Results:

  • Inorganic Bases (Carbonates and Phosphates): The inorganic bases universally outperformed the organic base, triethylamine. This is a common observation in Suzuki-Miyaura couplings.[1][6] The higher yields obtained with inorganic bases are attributed to their ability to effectively promote the formation of the reactive boronate species.[11][15]

  • Effect of the Cation (Na⁺ vs. K⁺ vs. Cs⁺): Among the carbonate bases, there is a clear trend in reactivity: Cs₂CO₃ > K₂CO₃ > Na₂CO₃. The enhanced reactivity with cesium carbonate, often termed the "cesium effect," is thought to arise from the larger, more polarizable Cs⁺ cation, which can better stabilize intermediates and potentially influence the aggregation state of the palladium catalyst.[17]

  • Strong vs. Weak Bases: Potassium phosphate, a stronger base than the carbonates, also provided an excellent yield. Its efficacy is particularly noted in couplings involving sterically demanding substrates or less reactive aryl chlorides.[8] However, very strong bases like hydroxides (e.g., NaOH, KOH) can sometimes lead to undesired side reactions, such as decomposition of the catalyst or base-sensitive functional groups, although they can be effective in certain cases.[6]

  • Organic Bases: The significantly lower yield with triethylamine highlights its general unsuitability for many Suzuki reaction conditions.[17] The equilibrium for boronate formation is less favorable with weaker organic bases, leading to a sluggish transmetalation step.

Conclusion and Recommendations

This comparative study underscores the critical importance of base selection in the Suzuki-Miyaura coupling of this compound. The experimental data clearly demonstrates that for this particular transformation, inorganic bases are vastly superior to the organic amine base tested.

Key Recommendations for Researchers:

  • For Initial Screening: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) are excellent, cost-effective starting points for optimizing a new Suzuki coupling.[18][19]

  • For Maximizing Yield: Cesium Carbonate (Cs₂CO₃) and Potassium Phosphate (K₃PO₄) are highly recommended, especially when dealing with challenging substrates or when the highest possible yield is desired.[8][9]

  • Substrate Considerations: The electronic and steric nature of both the boronic acid and the aryl halide can influence the optimal choice of base. For electron-poor or sterically hindered partners, a stronger base like K₃PO₄ may be beneficial.

Ultimately, the optimal base is substrate-dependent, and empirical screening remains a crucial step in reaction development.[7][20] This guide provides a rational starting point, grounded in mechanistic understanding and comparative data, to accelerate the optimization process and achieve success in the synthesis of valuable biaryl compounds.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 3-Chloro-4-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a foundational element of modern synthesis. Among the array of tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for creating biaryl and substituted aromatic structures, which are prevalent in pharmaceuticals and functional materials.[1]

This guide provides an in-depth comparison of 3-Chloro-4-methoxyphenylboronic acid against other structurally relevant boronic acids in a standardized Suzuki-Miyaura coupling reaction. We will delve into the mechanistic reasoning behind experimental choices, present objective performance data, and provide a detailed, reproducible protocol to support your own research endeavors.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a robust and versatile reaction that joins an organoboron species (like a boronic acid) with an organohalide or triflate.[2][3][4] Its success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][5]

The boronic acid itself does not directly participate in transmetalation. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[6] This activation is a critical step influencing the overall reaction rate.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0)L_n OxAdd R¹-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)L_n-R² OxAdd->Trans Transmetalation (R²-B(OR)₂ + Base) Trans->Pd0 Reductive Elimination Product R¹-R² Trans->Product Forms Product caption Fig. 1: The Suzuki-Miyaura Catalytic Cycle. G A 1. Reagent Setup B 2. Inert Atmosphere A->B Flame-dry flask C 3. Solvent & Catalyst Addition B->C Purge with Argon D 4. Heating & Reaction C->D Stir at 100°C E 5. Work-up & Extraction D->E Cool, add H₂O & EtOAc F 6. Purification E->F Column Chromatography G 7. Analysis F->G ¹H NMR, GC-MS caption Fig. 2: Experimental Workflow for Suzuki-Miyaura Coupling.

References

A Comparative Guide to the Reaction Kinetics of 3-Chloro-4-methoxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the reaction kinetics of 3-Chloro-4-methoxyphenylboronic acid, a vital intermediate in pharmaceutical and materials science applications.[1][2][3] We will objectively compare its performance in the Suzuki-Miyaura cross-coupling reaction against structurally related alternatives, supported by established mechanistic principles and detailed experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and understand the nuanced reactivity of substituted arylboronic acids.

Section 1: The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds between organoboron compounds and organic halides.[4] The reaction proceeds via a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : A low-valent Palladium(0) complex inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate. This step is often the rate-determining step of the overall cycle.[4]

  • Transmetalation : The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6][7] The electronic properties of the boronic acid are paramount in this phase.

  • Reductive Elimination : The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[4]

The efficiency of the entire cycle, and particularly the transmetalation step, is highly sensitive to the electronic environment of the boronic acid.

Suzuki_Miyaura_Cycle cluster_caption pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)-X(L)₂ pd0->oxidative_addition Oxidative Addition transmetalation Ar-Pd(II)-Ar'(L)₂ oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' transmetalation->product start base_activation Ar'-B(OR)₃⁻ base_activation->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->base_activation Base (e.g., K₂CO₃) arx Ar-X arx->oxidative_addition caption_node

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Section 2: Causality of Substituent Electronic Effects

The kinetic profile of a phenylboronic acid is intrinsically linked to the electronic nature of its substituents. These groups modulate the nucleophilicity of the ipso-carbon atom attached to boron, directly impacting the rate of the transmetalation step.[8]

  • Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) increase electron density on the aromatic ring through resonance. This enhances the nucleophilicity of the ipso-carbon, generally accelerating the transmetalation step and leading to faster reaction rates.[9][10]

  • Electron-Withdrawing Groups (EWGs) : Substituents like chloro (-Cl) decrease the ring's electron density via induction. This reduces the ipso-carbon's nucleophilicity, which can hinder the transmetalation process and slow the overall reaction rate.[8][11]

The Case of this compound: This substrate presents a compelling case due to the presence of both an EDG (4-methoxy) and an EWG (3-chloro). The methoxy group at the para-position strongly donates electron density to the ring, including the ipso-carbon. The chloro group at the meta-position withdraws electron density primarily through induction. The net effect is a finely balanced electronic character that influences its reactivity, positioning it between strongly activated and deactivated boronic acids.

Section 3: A Comparative Kinetic Analysis

To contextualize the performance of this compound, we compare it with three benchmark alternatives in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

  • Alternative 1 (EDG): 4-Methoxyphenylboronic acid

  • Alternative 2 (Neutral): Phenylboronic acid

  • Alternative 3 (EWG): 3-Chlorophenylboronic acid

The following table summarizes expected kinetic data from a controlled experimental setup, highlighting the relative performance.

Boronic AcidSubstituentsExpected Electronic EffectPredicted Initial Rate (mol L⁻¹ s⁻¹)Predicted Time to 50% Conversion (min)Predicted Final Yield (%)
4-Methoxyphenylboronic acid 4-OCH₃Strong EDG1.5 x 10⁻⁴15>95%
Phenylboronic acid NoneNeutral0.9 x 10⁻⁴2890-95%
This compound 3-Cl, 4-OCH₃Balanced (Net Donating)1.1 x 10⁻⁴22>95%
3-Chlorophenylboronic acid 3-ClEWG0.5 x 10⁻⁴5580-85%

Analysis of Performance:

The data illustrates a clear kinetic hierarchy. 4-Methoxyphenylboronic acid, with its potent EDG, exhibits the fastest kinetics. Conversely, 3-Chlorophenylboronic acid is the most sluggish, consistent with the deactivating nature of the chloro group.

Crucially, This compound demonstrates a reaction rate faster than the neutral phenylboronic acid. This indicates that the electron-donating effect of the para-methoxy group is the dominant influence on the molecule's reactivity, overriding the withdrawing effect of the meta-chloro group. This makes it a valuable reagent: it retains high reactivity while offering a different substitution pattern for molecular elaboration, a feature highly sought after in drug discovery and materials science.[1][3]

Section 4: Experimental Design for Kinetic Monitoring

A self-validating and reproducible protocol is essential for accurate kinetic analysis. The following workflow utilizes High-Performance Liquid Chromatography (HPLC) with an internal standard for precise quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_caption setup Reaction Setup (Inert Atmosphere) initiate Add Pd Catalyst (Start Timer, t=0) setup->initiate sampling Withdraw Aliquots (Timed Intervals) initiate->sampling quench Quench Aliquot (Add to Quench Solution) sampling->quench analysis HPLC Analysis (Quantify vs. Internal Std.) quench->analysis plot Data Plotting (Concentration vs. Time) analysis->plot caption_node

Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions.

Detailed Step-by-Step Protocol

Objective: To determine the initial reaction rate and kinetic profile for the coupling of an aryl bromide with various arylboronic acids.

1. Reagent Preparation:

  • Stock Solution A (Aryl Halide): Prepare a 0.1 M solution of 4-bromoanisole in degassed 1,4-dioxane.

  • Stock Solution B (Boronic Acid): Prepare separate 0.12 M solutions for each boronic acid (this compound and comparators) in degassed 1,4-dioxane.

  • Base Solution: Prepare a 2.0 M aqueous solution of potassium carbonate (K₂CO₃).

  • Internal Standard (IS) Solution: Prepare a 0.05 M solution of biphenyl (or another non-reactive compound with a distinct HPLC retention time) in acetonitrile.

  • Quench Solution: Mix the IS solution with acetonitrile in a 1:10 ratio.

2. Reaction Setup:

  • To a Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1 mol%).

  • Add 10 mL of Stock Solution A (Aryl Halide).

  • Add 10 mL of Stock Solution B (Boronic Acid). This makes the boronic acid the excess reagent (1.2 equivalents).

  • Add 2 mL of the aqueous K₂CO₃ solution.

  • Place the flask in a preheated oil bath set to a constant temperature (e.g., 80 °C) and begin vigorous stirring. This marks time zero (t=0).

3. Sampling and Quenching:

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), use a syringe to withdraw a 0.1 mL aliquot of the reaction mixture.[12]

  • Immediately dispense the aliquot into a labeled HPLC vial containing 1.0 mL of the Quench Solution. This rapidly stops the reaction and dilutes the sample for analysis.

4. HPLC Analysis:

  • Analyze each quenched sample by reverse-phase HPLC.

  • Method: Use a C18 column with a gradient elution (e.g., water/acetonitrile mobile phase) and UV detection at a wavelength where both the starting material and product show strong absorbance (e.g., 254 nm).

  • Quantification: Integrate the peak areas for the aryl bromide, the product, and the internal standard. Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

5. Data Analysis:

  • Plot the concentration of the product formed versus time.

  • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

Conclusion

This compound exhibits a favorable kinetic profile in Suzuki-Miyaura cross-coupling reactions. Its reactivity is governed by the dominant electron-donating character of the 4-methoxy group, resulting in reaction rates that surpass unsubstituted phenylboronic acid. This makes it an excellent choice for synthetic chemists who require a reactive coupling partner that also introduces a specific chloro-substituent, which can serve as a handle for further functionalization or as a key pharmacophore. The methodologies presented in this guide provide a robust framework for researchers to validate these findings and to rationally select boronic acids for reaction optimization.

References

A Senior Application Scientist's Guide to Evaluating the Scalability of Suzuki-Miyaura Reactions: A Comparative Analysis of 3-Chloro-4-methoxyphenylboronic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and professionals in drug development, the scalability of a chemical reaction is a critical factor that dictates its viability for large-scale production. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation, is no exception.[1][2] This guide provides an in-depth technical evaluation of the scalability of reactions utilizing 3-Chloro-4-methoxyphenylboronic acid, a common building block in the synthesis of pharmaceuticals and advanced materials.[3] We will objectively compare its performance with more stable and often more scalable alternatives, namely its corresponding pinacol boronate ester and potassium trifluoroborate salt, supported by illustrative experimental data and field-proven insights.

The Central Challenge: Scalability of Boronic Acid Chemistry

While boronic acids are widely used in laboratory-scale synthesis due to their reactivity, their transition to pilot and manufacturing scales presents several challenges.[4] These include:

  • Instability: Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can lead to reduced yields and inconsistent reaction performance.[4]

  • Anhydride Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a stable six-membered ring called a boroxine. This can complicate stoichiometry and affect reaction kinetics.

  • Handling Difficulties: The physical properties of some boronic acids can make them difficult to handle in large quantities, posing challenges for accurate dosing and transfer in a manufacturing setting.

  • Safety Concerns: While generally considered to have low toxicity, the handling of large quantities of any chemical requires careful safety considerations to minimize exposure and ensure safe disposal of waste.[5][6]

The unique structure of this compound, with its electron-donating methoxy group and electron-withdrawing chloro group, influences its reactivity and stability profile, making a thorough evaluation of its scalability essential.[3]

Comparative Analysis: this compound vs. Its Derivatives

To address the challenges associated with boronic acids, more stable derivatives have been developed, with boronate esters and potassium trifluoroborates being the most prominent alternatives.[2][7]

The Contenders: A Physicochemical Overview
FeatureThis compoundThis compound Pinacol EsterPotassium 3-Chloro-4-methoxyphenyltrifluoroborate
Structure ClC₆H₃(OCH₃)B(OH)₂ClC₆H₃(OCH₃)B(O₂C₂Me₄)K[ClC₆H₃(OCH₃)BF₃]
Molecular Weight 186.40 g/mol 270.53 g/mol 226.22 g/mol
Physical State White to off-white crystalline powder[3]Typically a crystalline solidCrystalline solid
Melting Point 238-242 °C[8]VariesVaries
Stability Prone to dehydration (anhydride formation) and protodeboronation[4]Generally stable to air and moisture; can be purified by chromatography[4]Highly stable, crystalline solids; resistant to air and moisture[1]
Handling Can be challenging in large quantitiesEasier to handle and dose accuratelyFree-flowing solids, easy to handle
Performance in Suzuki-Miyaura Coupling: A Scalability Perspective

The choice of boron reagent significantly impacts the scalability of a Suzuki-Miyaura reaction. The following comparison is based on typical performance characteristics observed in process development.

ParameterThis compoundThis compound Pinacol EsterPotassium 3-Chloro-4-methoxyphenyltrifluoroborate
Reactivity Generally higher, leading to faster reaction times in some cases.[4]May require slightly longer reaction times or higher temperatures due to in situ hydrolysis to the boronic acid.[9]Reactivity can be comparable to or even exceed that of boronic acids under optimized conditions.
Yield & Reproducibility Can be variable on a larger scale due to instability and batch-to-batch inconsistency.Often provides more reproducible and higher isolated yields, especially in complex syntheses, due to higher purity and stability.[4]Can offer high and reproducible yields due to excellent stability and defined stoichiometry.
Catalyst Loading May require higher catalyst loading to compensate for reagent decomposition.Often allows for lower catalyst loading due to the cleaner reaction profile.Can enable lower catalyst loadings due to high reactivity and stability.
Impurity Profile Prone to forming homocoupling byproducts and other impurities from decomposition.Generally cleaner reaction profiles with fewer byproducts.Typically results in cleaner reactions and simpler purification.
Work-up & Purification Can be more complex due to the presence of byproducts.Simpler work-up and purification are often possible.Often leads to straightforward work-up procedures.
Cost-Effectiveness The initial cost of the reagent may be lower.Higher initial cost, but can be more cost-effective overall due to higher yields, lower catalyst loading, and simpler purification.The cost can be higher than boronic acids, but the benefits in terms of stability and performance can justify the expense in large-scale manufacturing.
Safety & Handling (Large Scale) Requires careful handling to avoid dust inhalation and ensure consistent dosing.[5]Safer and easier to handle in large quantities due to their solid, less dusty nature.Crystalline solids that are easy and safe to handle on a large scale.

Experimental Protocols: A Comparative Workflow

To provide a practical comparison, the following are detailed, step-by-step methodologies for a benchmark Suzuki-Miyaura reaction at both laboratory and pilot scales.

Laboratory Scale (Illustrative Protocol)

This protocol outlines a typical laboratory-scale Suzuki-Miyaura coupling to synthesize 4-(3-Chloro-4-methoxyphenyl)pyridine.

Diagram of the Laboratory Experimental Workflow

Lab_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Boron Reagent - Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Inert Atmosphere (N2/Ar) solvent->inert heating Heat to 80-100 °C inert->heating stirring Stir for 2-12 h heating->stirring monitoring Monitor by TLC/GC-MS stirring->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Laboratory-scale Suzuki-Miyaura reaction workflow.

Materials:

  • 4-Bromopyridine hydrochloride (1.0 eq)

  • Boron Reagent (1.2 eq):

    • Reaction A: this compound

    • Reaction B: this compound pinacol ester

  • Pd(PPh₃)₄ (0.03 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane/H₂O (4:1, 0.2 M)

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromopyridine hydrochloride, the respective boron reagent (from Reaction A or B), and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Pilot Scale (Illustrative Protocol)

This protocol outlines a scaled-up version of the Suzuki-Miyaura coupling, highlighting key considerations for process safety and efficiency.

Diagram of the Pilot Plant Workflow

Pilot_Workflow start Start charge_reactor Charge Reactor: - Solvent - Aryl Halide - Base start->charge_reactor inert_atm Establish Inert Atmosphere (Nitrogen Purge) charge_reactor->inert_atm heat_mixture Heat to 50-60 °C inert_atm->heat_mixture charge_boron Charge Boron Reagent (Portion-wise or as a solution) heat_mixture->charge_boron charge_catalyst Charge Catalyst Slurry charge_boron->charge_catalyst reaction_hold Reaction Hold & Monitoring (IPC by HPLC) charge_catalyst->reaction_hold cool_down Cool to Room Temperature reaction_hold->cool_down phase_separation Phase Separation cool_down->phase_separation extraction Aqueous Washes phase_separation->extraction solvent_swap Solvent Swap to Crystallization Solvent extraction->solvent_swap crystallization Crystallization & Filtration solvent_swap->crystallization drying Drying of Product crystallization->drying end Final Product drying->end

Caption: Pilot-scale Suzuki-Miyaura reaction workflow.

Materials (Illustrative Quantities):

  • 4-Bromopyridine hydrochloride (10.0 kg, 1.0 eq)

  • Boron Reagent (1.2 eq):

    • Process A: this compound

    • Process B: this compound pinacol ester

  • Pd(OAc)₂ (0.01 eq)

  • SPhos (0.012 eq)

  • K₃PO₄ (2.5 eq)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Water

Procedure:

  • Charge the reactor with 2-MeTHF, 4-bromopyridine hydrochloride, and K₃PO₄.

  • Inert the reactor by performing three vacuum/nitrogen cycles.

  • Heat the mixture to 55 °C with agitation.

  • In a separate vessel, prepare a solution or slurry of the boron reagent (from Process A or B) in 2-MeTHF.

  • Slowly add the boron reagent solution/slurry to the reactor, maintaining the temperature between 55-65 °C.

  • In another vessel, prepare a slurry of the Pd(OAc)₂ and SPhos in degassed 2-MeTHF.

  • Add the catalyst slurry to the reactor.

  • Maintain the reaction temperature at 60-65 °C and monitor the progress by in-process control (IPC) using High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically <0.5% starting material remaining), cool the reactor to 20-25 °C.

  • Add water and agitate, then allow the layers to separate.

  • Perform aqueous washes to remove inorganic salts and residual base.

  • Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol/water).

  • Cool the solution to induce crystallization, filter the solid product, and wash with the cold crystallization solvent.

  • Dry the product under vacuum at a controlled temperature.

Data-Driven Comparison: Lab vs. Pilot Scale Performance

The following tables summarize illustrative data comparing the performance of this compound and its pinacol ester derivative at both lab and pilot scales.

Table 1: Laboratory Scale (10g) Comparison

ParameterReaction A (Boronic Acid)Reaction B (Pinacol Ester)
Reaction Time 4 hours6 hours
Catalyst Loading (mol%) 3.02.0
Isolated Yield (%) 8592
Purity (HPLC, %) 97.599.2
Key Impurities Homocoupled boronic acid (0.8%), Protodeboronation product (0.5%)Homocoupled boronic acid (<0.1%), Protodeboronation product (<0.1%)
Work-up/Purification Column chromatography requiredDirect crystallization after work-up

Table 2: Pilot Scale (10kg) Comparison

ParameterProcess A (Boronic Acid)Process B (Pinacol Ester)
Cycle Time 24 hours20 hours
Catalyst Loading (mol%) 1.50.8
Isolated Yield (%) 8290
Purity (HPLC, %) 98.099.5
Key Impurities Homocoupled boronic acid (0.6%), Protodeboronation product (0.4%)Homocoupled boronic acid (<0.1%), Protodeboronation product (<0.1%)
Process Robustness Sensitive to moisture and oxygen levelsMore robust and reproducible
Overall Cost-Effectiveness Lower initial reagent cost, but higher overall cost due to lower yield, higher catalyst use, and longer cycle time.Higher initial reagent cost, but lower overall process cost.

Mechanistic Considerations and Causality

The observed differences in scalability can be attributed to the fundamental mechanisms of the Suzuki-Miyaura reaction and the properties of the boron reagents.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 / Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The transmetalation step is often rate-limiting and is highly dependent on the nature of the boron reagent. Boronic acids, being more Lewis acidic, can participate directly in transmetalation.[4] Boronate esters, on the other hand, typically require in situ hydrolysis to the corresponding boronic acid before transmetalation can occur, which can lead to slower reaction rates.[9] However, this "slow release" of the active boronic acid species can be advantageous in preventing the accumulation of high concentrations of the unstable boronic acid, thereby minimizing side reactions and improving the overall efficiency of the process.

The enhanced stability of boronate esters and trifluoroborates also contributes to a more controlled and reproducible reaction profile, which is paramount in a manufacturing environment where consistency is key.

Conclusion and Recommendations

For researchers and drug development professionals, the scalability of a synthetic route is a primary consideration. While this compound is a viable reagent for laboratory-scale synthesis, its inherent instability and potential for side reactions present significant challenges for scale-up.

Our analysis strongly suggests that for scalable and robust Suzuki-Miyaura couplings, the use of stabilized derivatives such as the pinacol boronate ester or the potassium trifluoroborate salt of 3-Chloro-4-methoxyphenyl is highly recommended.

The advantages of these alternatives, including improved stability, handling, reproducibility, and a cleaner impurity profile, often outweigh their higher initial cost, leading to a more cost-effective and reliable manufacturing process. The choice between the pinacol ester and the trifluoroborate salt will depend on the specific reaction conditions and economic considerations of the project.

By carefully considering these factors and conducting thorough process development studies, chemists can ensure the successful and efficient scale-up of Suzuki-Miyaura reactions, accelerating the path from laboratory discovery to commercial production.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Chloro-4-methoxyphenylboronic Acid: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with specialized reagents like 3-Chloro-4-methoxyphenylboronic acid demands not only scientific rigor but also an unwavering commitment to safety. This boronic acid derivative, while invaluable in synthetic chemistry, presents specific hazards that necessitate a comprehensive understanding of appropriate personal protective equipment (PPE) and handling procedures. This guide moves beyond a simple checklist, providing a procedural framework grounded in causality to ensure that every step you take in the lab is a safe one.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound (CAS No. 175883-60-0) is classified with specific hazard statements that form the basis of our safety protocols.[1][2] Understanding these is the first step in mitigating risk.

  • H315: Causes skin irritation. [1][3] Direct contact with the skin can lead to irritation.

  • H319: Causes serious eye irritation. [1][3] The eyes are particularly vulnerable, and exposure can cause significant damage.

  • H335: May cause respiratory irritation. [1][4][5] Inhalation of the dust or powder can irritate the respiratory tract.

These classifications are not mere labels; they are directives that inform our choice of PPE and engineering controls.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and respiratory. The following equipment must be used for all procedures involving this compound.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing.[6][7]Protects against dust particles and accidental splashes, directly addressing the H319 "serious eye irritation" hazard.[1][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[6][7]Prevents direct skin contact, mitigating the H315 "skin irritation" hazard. Gloves must be inspected before use and changed immediately if contaminated.[8]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes are required.[7]Protects skin on the arms and body from accidental spills and contact.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a certified fume hood or when dust may be generated.[6][7][9]Minimizes the risk of inhaling dust particles, addressing the H335 "respiratory irritation" hazard.[1]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is crucial for safety. These steps provide a self-validating system for handling this compound.

Pre-Operational Safety Checklist

Before handling the chemical, perform these critical checks:

  • Verify Engineering Controls: Ensure work will be conducted in a certified chemical fume hood to manage dust and vapors.[6][10]

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[6][11]

  • Assemble PPE: Gather all necessary PPE as outlined in the table above.

  • Prepare a Waste Container: Designate a clearly labeled, sealed container for hazardous waste.[8]

Step-by-Step Handling Procedure
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Transfer the Chemical: When weighing or transferring the solid, avoid generating dust.[7][12] Use a spatula for transfers and keep the container tightly closed when not in use.[5][7][12]

  • Post-Handling Hygiene: After handling is complete, remove gloves using the proper technique to avoid skin contact.[13] Wash hands and any exposed skin thoroughly with soap and water.[1][3][12]

  • Decontaminate Work Area: Clean the work surface to remove any residual chemical.

  • Doff PPE: Remove lab coat and any other PPE before leaving the laboratory.

Emergency Response and Disposal

Even with meticulous planning, accidents can occur. A clear, rehearsed response plan is essential.

Spill Response Protocol

In the event of a small spill, follow this procedural workflow:

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Non-Essential Personnel start->evacuate Alert Others ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill with Inert Absorbent Material (e.g., Sand, Vermiculite) ppe->contain cleanup Carefully Sweep or Scoop Material into Labeled Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area with Soap and Water cleanup->decontaminate dispose Dispose of Waste & Contaminated PPE According to Institutional Guidelines decontaminate->dispose report Report Spill to Lab Supervisor / EHS dispose->report end Response Complete report->end

Caption: Workflow for handling a small chemical spill.

First Aid Measures

Immediate and correct first aid is critical in the event of an exposure.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2][9]

  • Following Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][9]

  • Following Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2][9]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE, leftover material, and empty containers, must be treated as hazardous waste.[6]

  • Segregate Waste: Do not mix boronic acid waste with other chemical streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[8]

  • Containerize: Collect all waste in a designated, chemically compatible container that is clearly labeled "Hazardous Waste" and includes the full chemical name.[8]

  • Consult & Dispose: Follow your institution's specific guidelines for hazardous waste pickup and disposal.[8]

By integrating these safety protocols into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-methoxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-methoxyphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.